2-Chloro-2-ethoxyacetic acid ethyl ester
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-2-ethoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-3-9-5(7)6(8)10-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAITLKAFIMPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34006-60-5 | |
| Record name | Acetic acid, 2-chloro-2-ethoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34006-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl chloroethoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-2-ethoxyacetic acid ethyl ester chemical properties
An In-depth Technical Guide to 2-Chloro-2-ethoxyacetic acid ethyl ester: Properties, Synthesis, and Applications
Introduction
This compound (CAS No. 34006-60-5) is a bifunctional organic molecule of significant interest to the research, pharmaceutical, and fine chemical industries. Its structure, featuring a reactive α-chloro ether and an ethyl ester moiety, makes it a versatile electrophilic building block for complex organic synthesis. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, characteristic reactivity, and key applications, offering field-proven insights for professionals in drug development and chemical research.
The core utility of this compound stems from the α-chloro ether functional group, which serves as a potent precursor to a stabilized oxocarbenium ion. This inherent reactivity allows for facile nucleophilic displacement of the chloride, enabling the introduction of the ethoxyacetate fragment into a wide array of molecular scaffolds. This reactivity profile is particularly valuable in the construction of substituted heterocycles and other motifs prevalent in medicinal chemistry.
Core Physicochemical & Identification Data
Accurate identification and understanding of a reagent's physical properties are foundational to its effective and safe use in any experimental context. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 34006-60-5 | [1] |
| IUPAC Name | ethyl 2-chloro-2-ethoxyacetate | [] |
| Synonyms | Chloro(ethoxy)acetic acid ethyl ester, Ethyl 2-chloro-2-ethoxyacetate | [1][] |
| Molecular Formula | C₆H₁₁ClO₃ | [1][] |
| Molecular Weight | 166.60 g/mol | [] |
| Appearance | Clear colorless to orange-brown liquid | [1] |
| Boiling Point | 79 °C @ 12 Torr; 234.8 °C (estimated at 760 Torr) | [1] |
| Density | ~1.116 - 1.228 g/cm³ (estimated) | [1][] |
| Refractive Index | ~1.431 | [1] |
| InChI Key | CCAITLKAFIMPIT-UHFFFAOYSA-N | [] |
| Stability | Stable under recommended storage conditions. | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [1] |
Analytical & Spectroscopic Profile
While publicly accessible, peer-reviewed spectra for this specific compound are scarce, its structure allows for a confident prediction of its spectroscopic characteristics. A robust quality control (QC) workflow for this material would typically involve NMR for structural confirmation and purity, GC-MS for assessing volatile impurities, and FTIR for functional group verification.
Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | δ (ppm): ~5.5-5.8 (s, 1H, -O-CH (Cl)-C=O), ~4.2-4.4 (q, 2H, -C(=O)OCH₂ CH₃), ~3.7-4.0 (q, 2H, -OCH₂ CH₃), ~1.2-1.4 (t, 3H, -C(=O)OCH₂CH₃ ), ~1.1-1.3 (t, 3H, -OCH₂CH₃ ). The singlet for the chloro-substituted methine proton is highly characteristic. |
| ¹³C NMR | δ (ppm): ~165-168 (C=O, ester), ~85-90 (-O-C H(Cl)-C=O), ~65-70 (-OC H₂CH₃), ~60-65 (-C(=O)OC H₂CH₃), ~14-16 (-C(=O)OCH₂C H₃ and -OCH₂C H₃). The downfield shift of the methine carbon is indicative of its attachment to two oxygen atoms and a chlorine atom. |
| FTIR | ν (cm⁻¹): ~1750-1770 (strong, C=O stretch, ester), ~1100-1200 (strong, C-O stretch, ether and ester), ~750-850 (C-Cl stretch). The high wavenumber of the carbonyl stretch is influenced by the adjacent electronegative chlorine atom. |
| Mass Spec (EI) | Expected Fragments (m/z): Loss of ethoxy radical (-45), loss of ethyl ester group (-73), loss of chlorine (-35), and cleavage products corresponding to the oxocarbenium ion. The molecular ion peak [M]⁺ at m/z 166/168 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) may be observed. |
Note: Predicted values are based on standard chemical shift and absorption frequency tables and analysis of structurally similar compounds.
Synthesis and Purification
The synthesis of α-chloro ethers requires careful control of reaction conditions to prevent side reactions. A plausible and efficient laboratory-scale synthesis of this compound involves the direct chlorination of its non-chlorinated precursor, ethyl ethoxyacetate. The precursor itself can be synthesized from the reaction of ethyl chloroacetate with sodium ethoxide.[3]
Proposed Experimental Protocol: Synthesis via Chlorination
This protocol is a self-validating system; successful synthesis of the target molecule will be verifiable through the analytical methods described in Section 2.
Step 1: Precursor Synthesis (Ethyl Ethoxyacetate)
-
This step is based on the established Williamson ether synthesis.[3]
-
Rationale: Sodium ethoxide is a strong base and nucleophile that readily displaces the chloride from ethyl chloroacetate to form the ether linkage. Anhydrous conditions are critical to prevent hydrolysis of the ester and consumption of the ethoxide.
-
Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol (sufficient volume) under an inert atmosphere (N₂ or Ar).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add ethyl chloroacetate (1.0 eq) dropwise to the stirred sodium ethoxide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water. Remove the bulk of the ethanol via rotary evaporation.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude ethyl ethoxyacetate.
Step 2: Chlorination to Yield Final Product
-
Rationale: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for activated C-H bonds, such as the one alpha to both an ether oxygen and an ester carbonyl. A radical initiator like AIBN or benzoyl peroxide is often used, though thermal or photochemical initiation can also be effective.
-
Dissolve the crude ethyl ethoxyacetate (1.0 eq) in a dry, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask equipped with a reflux condenser and magnetic stirrer.
-
Add N-Chlorosuccinimide (NCS, 1.1 eq).
-
Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Rationale: The product is a liquid with a relatively high boiling point, making vacuum distillation the ideal method for purification to prevent thermal decomposition.
-
Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure (e.g., ~79 °C at 12 Torr).[1]
Synthesis Workflow Diagram
References
An In-depth Technical Guide to 2-Chloro-2-ethoxyacetic Acid Ethyl Ester (CAS 34006-60-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-Chloro-2-ethoxyacetic acid ethyl ester (CAS 34006-60-5), a halogenated ether ester with significant potential as a reactive intermediate in advanced organic synthesis. While structurally related to the well-known ethyl 2-chloroacetoacetate, the presence of an ethoxy group at the α-position in place of a keto group imparts a distinct reactivity profile, positioning it as a valuable electrophilic building block. This document details its physicochemical properties, outlines a robust synthetic pathway, explores its anticipated reactivity and mechanistic underpinnings, and discusses its potential applications in the synthesis of complex molecules relevant to drug discovery and development.
Introduction and Physicochemical Profile
This compound, with the IUPAC name ethyl 2-chloro-2-ethoxyacetate, is a bifunctional organic molecule featuring both an ester and a chloro-substituted ether.[1][2] This unique combination of functional groups makes it a potent electrophile for the construction of carbon-carbon and carbon-heteroatom bonds. Unlike its β-keto ester analogue, it lacks the highly acidic α-proton, and its chemistry is dominated by the reactivity of the carbon bearing the chlorine and ethoxy groups.
Core Compound Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 34006-60-5 | [3] |
| Molecular Formula | C₆H₁₁ClO₃ | [] |
| Molecular Weight | 166.60 g/mol | [] |
| Appearance | Clear, colorless to orange-brown liquid | [5] |
| Density | 1.116 g/cm³ (approx.) | [] |
| Boiling Point | ~235 °C (rough estimate) | [6] |
| InChI Key | CCAITLKAFIMPIT-UHFFFAOYSA-N | [] |
| Synonyms | Ethyl 2-chloro-2-ethoxyacetate, Ethyl chloro(ethoxy)acetate | [1][] |
Synthesis and Manufacturing
The synthesis of this compound can be strategically approached in a two-step sequence starting from readily available materials: (1) the preparation of the precursor, ethyl ethoxyacetate, followed by (2) selective α-chlorination.
Step 1: Synthesis of Ethyl Ethoxyacetate
A reliable and well-documented procedure for the synthesis of ethyl ethoxyacetate is available from Organic Syntheses, which involves the esterification of ethoxyacetic acid.[7] The initial ethoxyacetic acid can be prepared via the Williamson ether synthesis by reacting sodium ethoxide with chloroacetic acid.[7]
This protocol is adapted from the procedure detailed in Organic Syntheses.[7]
-
Preparation of Ethoxyacetic Acid: In a round-bottomed flask equipped with a reflux condenser, dissolve metallic sodium (3 gram atoms) in absolute ethanol (1250 cc). To this sodium ethoxide solution, slowly add a solution of chloroacetic acid (1.5 moles) in absolute ethanol. After the addition is complete, heat the mixture gently. The excess ethanol is removed by distillation. The resulting aqueous solution is acidified with concentrated hydrochloric acid, and the ethoxyacetic acid is extracted with ether. The product is then purified by distillation under reduced pressure.
-
Esterification: Place the prepared ethoxyacetic acid (~1.2 moles) in an Erlenmeyer flask with absolute ethanol (~3.9 moles). Cool the flask in cold water and pass dry hydrogen chloride gas through the mixture until saturation. Allow the mixture to stand for 24 hours at room temperature. The solution is then neutralized with a saturated sodium carbonate solution. The resulting ethyl ethoxyacetate is extracted with ether, dried, and purified by distillation.
Caption: Synthesis pathway for the precursor, Ethyl Ethoxyacetate.
Step 2: α-Chlorination of Ethyl Ethoxyacetate
This proposed protocol is based on general procedures for the radical-initiated chlorination of esters.[9]
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, charge ethyl ethoxyacetate (1.0 eq) and a suitable solvent such as carbon tetrachloride or dichloromethane.
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Chlorination: Heat the mixture to reflux. Add sulfuryl chloride (1.0-1.2 eq) dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
Workup and Purification: Monitor the reaction by GC or TLC. Upon completion, cool the reaction mixture to room temperature. Carefully quench any remaining sulfuryl chloride by the slow addition of water. Separate the organic layer, wash with aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Caption: Proposed α-chlorination of ethyl ethoxyacetate.
Reactivity and Mechanistic Considerations
The reactivity of this compound is primarily dictated by the electrophilic nature of the α-carbon. This carbon is bonded to two electron-withdrawing groups (chlorine and the ester carbonyl) and an electron-donating ethoxy group, creating a unique electronic environment.
Electrophilic Character and Nucleophilic Substitution
The key reactive site is the α-carbon, which is highly susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating Sₙ2-type reactions.
Mechanism: Nucleophilic Substitution (Sₙ2)
A nucleophile (Nu⁻) attacks the α-carbon, displacing the chloride ion in a concerted step. This reaction is expected to proceed with inversion of stereochemistry if the α-carbon were chiral.
Caption: General Sₙ2 reaction mechanism.
This reactivity makes the compound a valuable precursor for introducing an ethoxy-substituted ester moiety into a target molecule. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed.[10]
Applications in Drug Discovery and Development
While specific examples in the literature for CAS 34006-60-5 are sparse, its structural motifs are present in various biologically active compounds. Its utility can be inferred from the well-established chemistry of similar α-halo esters, which are pivotal intermediates in pharmaceutical synthesis.[11]
Synthesis of Heterocyclic Scaffolds
Alpha-halo esters are key building blocks for a variety of heterocyclic systems that form the core of many drugs. Although less reactive in enolate-driven cyclizations than its keto-analogue, this compound can serve as a potent electrophile in reactions with binucleophilic species to form rings.
Potential Application: Synthesis of Substituted Oxazolidinones or Morpholinones
Reaction with an amino alcohol, for instance, could proceed via initial N-alkylation followed by intramolecular cyclization (transesterification) to form a morpholinone ring system, a privileged scaffold in medicinal chemistry.
Introduction of α-Ethoxy Ester Moieties
The compound serves as a direct precursor for the installation of an α-ethoxy ethyl ester group. This functional group can be found in various pharmacologically active molecules and can be used to modulate properties such as lipophilicity, metabolic stability, and binding interactions.
Spectroscopic Characterization (Predicted)
To date, publicly accessible, detailed spectroscopic data for this compound is limited. A commercial supplier confirms its identity via infrared spectroscopy and gas chromatography.[5] Based on the structure and data for analogous compounds, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy (Predicted)
-
α-Proton: A singlet at approximately 5.0-5.5 ppm. The downfield shift is due to the deshielding effects of the adjacent chlorine, oxygen, and carbonyl group.
-
Ethoxy (α-O-CH₂): A quartet around 3.6-4.0 ppm.
-
Ethyl Ester (O-CH₂): A quartet around 4.2-4.4 ppm.
-
Ethoxy & Ethyl Ester (CH₃): Two overlapping triplets around 1.2-1.4 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.
-
α-Carbon (C-Cl): A signal significantly downfield, likely in the 85-95 ppm range.
-
Ethoxy & Ethyl Ester (O-CH₂): Two distinct signals in the 60-70 ppm region.
-
Ethoxy & Ethyl Ester (CH₃): Two signals in the 14-16 ppm range.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z 166, with a characteristic M+2 isotope peak for chlorine at m/z 168 in an approximate 3:1 ratio.
-
Fragmentation: Common fragmentation pathways would include the loss of the ethoxy radical (•OCH₂CH₃), the ethyl group (•CH₂CH₃), and cleavage of the C-Cl bond.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[3]
-
Hazard Statements: H302, H315, H318, H335[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a cool, dry place under an inert atmosphere.[3]
Conclusion
This compound is a specialized reagent with considerable potential in organic synthesis. Its value lies in its role as a potent electrophile for the introduction of the α-ethoxy ethyl ester moiety. While direct, published applications are not widespread, its synthesis is feasible from common starting materials, and its reactivity can be reliably predicted based on fundamental mechanistic principles. For drug development professionals and synthetic chemists, this compound represents a valuable, albeit underutilized, tool for the construction of complex molecular architectures, particularly in the synthesis of novel heterocyclic systems and other pharmacologically relevant scaffolds. Further research into the reaction scope and applications of this versatile building block is warranted.
References
- 1. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 2. US6407079B1 - Pharmaceutical compositions containing drugs which are instable or sparingly soluble in water and methods for their preparation - Google Patents [patents.google.com]
- 3. Ethyl 2-chloro-2-ethoxyacetate | 34006-60-5 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 34006-60-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ethyl ethoxyacetate | C6H12O3 | CID 69955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US5830506A - Method of making a reversible gel drug delivery vehicle - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
Molecular structure of 2-Chloro-2-ethoxyacetic acid ethyl ester
An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-2-ethoxyacetic acid ethyl ester
Introduction
This compound, also known by its IUPAC name ethyl 2-chloro-2-ethoxyacetate, is an organic compound with the chemical formula C₆H₁₁ClO₃.[1] It belongs to the class of alpha-chloro ethers and alpha-halo esters, functional groups that are valuable synthons in organic chemistry. The presence of a stereocenter at the alpha-carbon, along with the chloro, ethoxy, and ethyl ester groups, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a detailed examination of its molecular structure, physicochemical properties, a representative synthetic approach, and the analytical techniques required for its structural elucidation.
Physicochemical and Computed Properties
A summary of the key properties of this compound is presented below. These properties are essential for its handling, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₃ | PubChem[1] |
| Molecular Weight | 166.60 g/mol | PubChem[1] |
| CAS Number | 34006-60-5 | ECHA[2] |
| IUPAC Name | ethyl 2-chloro-2-ethoxyacetate | PubChem[1] |
| Appearance | Clear colorless to orange-brown liquid | Echemi[3] |
| Boiling Point | 79 °C @ 12 Torr | Echemi[3] |
| Density | ~1.1-1.2 g/cm³ | BOC Sciences[], ChemicalBook[5] |
| Refractive Index | ~1.425 - 1.4307 | Echemi[3], ChemicalBook[5] |
| Monoisotopic Mass | 166.0396719 Da | PubChem[1] |
| SMILES | CCOC(C(=O)OCC)Cl | BOC Sciences[] |
| InChI Key | CCAITLKAFIMPIT-UHFFFAOYSA-N | BOC Sciences[] |
Molecular Structure and Visualization
The structure features a central chiral carbon atom bonded to four different groups: a chlorine atom, an ethoxy group (-OCH₂CH₃), an ester group (-C(=O)OCH₂CH₃), and a hydrogen atom. This chirality means the molecule can exist as two enantiomers.
Caption: 2D Molecular Structure of this compound.
Synthetic Approach: Chlorination of Ethyl Ethoxyacetate
A primary route for synthesizing α-halo esters is the direct halogenation of the corresponding ester. In this case, this compound can be prepared by the chlorination of ethyl ethoxyacetate. The causality behind this choice is the reactivity of the α-carbon, which is activated by the adjacent ester and ether oxygen atoms, making it susceptible to electrophilic substitution by a chlorinating agent.
Reaction: Ethyl Ethoxyacetate + SO₂Cl₂ → this compound + SO₂ + HCl
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), add ethyl ethoxyacetate.
-
Chlorination: While stirring the reactant, slowly add sulfuryl chloride (SO₂Cl₂) dropwise from the dropping funnel. The reaction is typically performed at a controlled temperature, often starting at room temperature and gently warming to 50-60 °C to ensure completion. The choice of sulfuryl chloride is based on its effectiveness as a chlorinating agent for activated C-H bonds.
-
Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The crude product is then subjected to fractional distillation under reduced pressure to remove unreacted starting materials and byproducts, yielding the purified this compound. The reduced pressure is critical to prevent thermal decomposition of the product.
-
Validation: The identity and purity of the final product must be confirmed through spectroscopic analysis as detailed in the following section.
References
A Technical Guide to the IUPAC Nomenclature of Ethyl 2-chloro-2-ethoxyacetate
This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound commonly known as 2-Chloro-2-ethoxyacetic acid ethyl ester. Designed for researchers, scientists, and professionals in drug development, this document elucidates the systematic principles behind its formal name, ensuring clarity and precision in scientific communication.
Introduction: The Imperative for Unambiguous Nomenclature
In the fields of chemistry, pharmacology, and materials science, the precise identification of a molecular entity is paramount. Ambiguity in a compound's name can lead to critical errors in research, patent filings, and regulatory submissions. The IUPAC system of nomenclature provides a universal, rule-based framework to assign a unique and descriptive name to every distinct chemical structure. The compound with CAS number 34006-60-5, often referred to by its semi-systematic name "this compound," serves as an excellent case study for applying these foundational principles.[1][] Its correct IUPAC name is ethyl 2-chloro-2-ethoxyacetate .[1][] This guide will deconstruct the logic and rules that lead to this formal designation.
Part 1: Structural Deconstruction and Functional Group Priority
Before assigning a name, we must first analyze the compound's structure to identify its core components and principal functional group.
The molecular structure is C₆H₁₁ClO₃.[1] It is composed of:
-
An ester functional group (-COO-).
-
An ethyl group (CH₃CH₂-) bonded to one of the ester's oxygen atoms.
-
A two-carbon acyl chain derived from acetic acid.
-
A chlorine atom (-Cl) and an ethoxy group (-OCH₂CH₃) attached to the alpha-carbon (the carbon adjacent to the carbonyl).
According to IUPAC rules, the principal functional group determines the suffix of the name. In this molecule, the ester group has higher priority than the ether (ethoxy group) and the halide (chloro group). Therefore, the compound is named as a derivative of an ester.
| Component | Structure | Role in Nomenclature |
| Principal Group | Ester (-COO-) | Determines the suffix: "-oate" |
| Alkyl Group | Ethyl (CH₃CH₂-) | Forms the first part of the name |
| Parent Acyl Chain | Acetate (-COCH₂-) | Forms the base of the second word |
| Substituents | Chloro (-Cl), Ethoxy (-OCH₂CH₃) | Added as prefixes, alphabetized |
Part 2: The Logic of IUPAC Nomenclature: A Step-by-Step Derivation
The systematic name is derived by following a logical sequence of established IUPAC rules.[3][4]
Principle 1: Naming the Ester - The 'Alkyl Alkanoate' Format
Esters are named using a two-word format: the first word designates the alkyl group from the alcohol component, and the second word identifies the carboxylate part from the carboxylic acid.[3][5]
-
Identify the Alkyl Group: The group attached to the single-bonded oxygen of the ester is an ethyl group. This becomes the first word of the name.
-
Identify the Carboxylate Group: The portion containing the carbonyl group (C=O) is derived from ethanoic acid (acetic acid). In ester nomenclature, the "-oic acid" suffix is replaced with "-oate".[4][6] Thus, "ethanoic acid" becomes ethanoate .
Combining these gives the base name: Ethyl ethanoate .
Principle 2: Numbering the Parent Chain
The parent acyl chain (the ethanoate part) is numbered starting from the carbonyl carbon as carbon-1 (C1). The carbon to which the substituents are attached is therefore carbon-2 (C2).
Principle 3: Identifying and Locating Substituents
Two substituents are present on the C2 position of the ethanoate chain:
-
A chlorine atom, named as chloro .
-
An ethoxy group (CH₃CH₂O-), named as ethoxy .
Both substituents are located at position 2, so they are designated as 2-chloro and 2-ethoxy .
Principle 4: Alphabetical Assembly
When multiple different substituents are present, they are listed in alphabetical order, ignoring any numerical prefixes.
-
"C hloro" comes before "e thoxy" alphabetically.
Final Assembly:
By combining these elements in the correct order—(Alkyl group) (Substituent locations and names, alphabetized)(Parent carboxylate)—we arrive at the definitive IUPAC name.
Ethyl + 2-chloro-2-ethoxy + acetate = Ethyl 2-chloro-2-ethoxyacetate [1][7]
Part 3: Generalized Protocol for Naming Substituted Esters
This systematic workflow can be applied to name any complex ester, ensuring a self-validating and reproducible outcome.
Step 1: Identify the Principal Functional Group. Confirm the molecule is an ester and that no higher-priority functional groups are present.
Step 2: Name the Alkyl Group. Identify the alkyl chain attached to the ester's single-bonded oxygen. This forms the first word of the IUPAC name.
Step 3: Identify and Name the Parent Carboxylate Chain. a. Find the longest continuous carbon chain that includes the carbonyl carbon. b. Name the corresponding alkane. c. Replace the final "-e" of the alkane name with the suffix "-oate". This forms the second word of the name.
Step 4: Number the Parent Carboxylate Chain. Assign the number 1 to the carbonyl carbon and number the rest of the chain sequentially.
Step 5: Identify, Name, and Locate All Substituents. For each substituent on the carboxylate chain, determine its chemical name and the number of the carbon atom to which it is attached.
Step 6: Alphabetize and Assemble the Full Name. Arrange the substituent names in alphabetical order, preceded by their locant numbers. Combine all parts to form the final name.
Part 4: Visualization of the Naming Workflow
The logical flow for determining the IUPAC name of the target compound can be visualized as follows:
Caption: Logical workflow for the systematic IUPAC naming of an ester.
Conclusion
The systematic name ethyl 2-chloro-2-ethoxyacetate is derived from a logical application of foundational IUPAC principles. This process, which prioritizes the principal functional group, deconstructs the molecule into its constituent parts, and assembles the name based on a clear set of rules including numbering and alphabetization, ensures global consistency and eliminates ambiguity. For professionals in research and drug development, mastering this system is not merely an academic exercise but a prerequisite for ensuring the integrity and reproducibility of scientific work.
References
- 1. This compound | C6H11ClO3 | CID 2724873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. oit.edu [oit.edu]
- 6. Naming Esters - Chemistry Steps [chemistrysteps.com]
- 7. Ethyl 2-chloro-2-ethoxyacetate | 34006-60-5 [sigmaaldrich.com]
An In-depth Technical Guide to 2-Chloro-2-ethoxyacetic acid ethyl ester
This guide provides a comprehensive technical overview of 2-Chloro-2-ethoxyacetic acid ethyl ester, a halogenated acetal ester with significant potential in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering insights into its nomenclature, properties, synthesis, and applications.
Nomenclature and Identification
This compound is a multifunctional organic compound. A clear understanding of its various synonyms is crucial for a comprehensive literature search and unambiguous communication in a research and development setting.
Systematic and Common Names:
-
ethyl 2-chloro-2-ethoxyacetate[1]
-
Ethyl chloro(ethoxy)acetate[2]
-
2-Chloro-2-ethoxy-acetic acid ethyl ester
-
ethyl alpha-chloro-alpha-ethoxyacetate
-
Acetic acid, 2-chloro-2-ethoxy-, ethyl ester[2]
Chemical Abstracts Service (CAS) Registry Number:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₃ | [1][2] |
| Molecular Weight | 166.60 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 79 °C @ 12 Torr | [2] |
| Density | 1.116 g/cm³ | [1] |
| Refractive Index | 1.425 | [2] |
| Solubility | Soluble in common organic solvents. | |
| Stability | Stable under normal conditions, but may be sensitive to moisture and strong oxidizing agents. | [2] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Step 1: Reaction Setup
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add ethyl glyoxylate ethyl hemiacetal dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or chloroform).
-
-
Step 2: Chlorination
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅), in the same solvent via the dropping funnel. The stoichiometry of the chlorinating agent should be carefully controlled to favor monochlorination.
-
Causality: The electron-rich acetal carbon is susceptible to electrophilic attack by the chlorinating agent. The use of a non-polar, aprotic solvent prevents unwanted side reactions with the solvent.
-
-
Step 3: Reaction Monitoring and Work-up
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 4: Purification
-
Purify the crude product by vacuum distillation to obtain the pure this compound.
-
Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. The presence of any starting material or dichlorinated byproducts would indicate the need to optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents).
Applications in Drug Development and Organic Synthesis
Due to the presence of a reactive chlorine atom and an ester functionality, this compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems and the introduction of substituted glycine moieties, which are common in pharmacologically active molecules.
Potential Applications:
-
Synthesis of Substituted Glycine Derivatives: This compound can serve as a precursor for the synthesis of α-ethoxy glycine derivatives through nucleophilic substitution of the chlorine atom. These non-proteinogenic amino acids are of interest in peptide and peptidomimetic drug design.
-
Precursor for Heterocyclic Synthesis: The reactive nature of the α-chloro ester makes it a suitable substrate for reactions with various nucleophiles to form heterocyclic rings, which are core structures in many pharmaceuticals.
-
Alkylation of Nucleophiles: It can be used to alkylate a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the ethoxy(ethyl ester)methyl group into a molecule.
Logical Relationship of Reactivity:
Caption: Reactivity pathways of the title compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A triplet corresponding to the methyl protons of the ethyl ester group.
-
A quartet corresponding to the methylene protons of the ethyl ester group.
-
A triplet corresponding to the methyl protons of the ethoxy group.
-
A quartet corresponding to the methylene protons of the ethoxy group.
-
A singlet for the methine proton at the C2 position.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals for the methyl and methylene carbons of both the ethyl ester and the ethoxy groups.
-
A signal for the ester carbonyl carbon.
-
A signal for the C2 carbon bearing the chlorine and ethoxy group.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy):
-
A strong absorption band characteristic of the C=O stretching of the ester group (typically around 1740-1760 cm⁻¹).
-
C-O stretching bands for the ester and ether linkages.
-
C-H stretching and bending vibrations for the alkyl groups.
-
A C-Cl stretching vibration.
-
-
MS (Mass Spectrometry):
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
-
Common fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and cleavage of the C-C bond adjacent to the carbonyl group.
-
Safety and Handling
As a chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Its unique combination of functional groups allows for a variety of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. Further research into its synthesis and applications is warranted to fully explore its utility in the development of novel pharmaceuticals and other fine chemicals.
References
Physical and chemical properties of ethyl 2-chloro-2-ethoxyacetate
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of ethyl 2-chloro-2-ethoxyacetate (CAS No: 34006-60-5). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide synthesizes available technical data to offer field-proven insights into the handling and utilization of this versatile chemical intermediate.
Introduction and Chemical Identity
Ethyl 2-chloro-2-ethoxyacetate is a halogenated ether ester that holds potential as a building block in organic synthesis. Its structure, featuring a reactive α-chloro-α-ethoxy ester moiety, presents a unique combination of functional groups for the construction of more complex molecules. Understanding its fundamental properties is crucial for its effective application in research and development.
Chemical Structure:
Figure 1: Chemical Structure of Ethyl 2-chloro-2-ethoxyacetate.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 34006-60-5 | [1][2] |
| Molecular Formula | C₆H₁₁ClO₃ | [1][2] |
| Molecular Weight | 166.6 g/mol | [1][2] |
| IUPAC Name | ethyl 2-chloro-2-ethoxyacetate | [2] |
| Synonyms | 2-Chloro-2-ethoxyacetic acid ethyl ester, Ethyl chloro(ethoxy)acetate | [3] |
Physical and Chemical Properties
The available data for the physical properties of ethyl 2-chloro-2-ethoxyacetate is somewhat limited, with some values being estimates. This section consolidates the most reliable information found.
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | Clear colorless to orange-brown liquid | [1] |
| Boiling Point | 234.82 °C (rough estimate) | [4] |
| Density | 1.116 - 1.2277 g/cm³ (estimate) | [4][] |
| Flash Point | 84 °C | [6] |
| Refractive Index | 1.4307 | [4] |
| Solubility | Insoluble in water; Soluble in most organic solvents | [6] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [3] |
Synthesis of Ethyl 2-Chloro-2-Ethoxyacetate
Representative Synthesis Workflow:
Figure 2: A representative workflow for the synthesis of ethyl 2-chloro-2-ethoxyacetate.
Note on Synthesis: The direct chlorination of ethyl ethoxyacetate would be another potential route. However, controlling the selectivity to achieve monochlorination at the α-position can be challenging and may lead to byproducts. The choice of chlorinating agent and reaction conditions would be critical to optimize the yield and purity of the desired product.
Reactivity and Mechanistic Insights
The reactivity of ethyl 2-chloro-2-ethoxyacetate is primarily dictated by the presence of the α-chloro and ester functional groups. The chlorine atom at the α-position to the carbonyl group is susceptible to nucleophilic substitution.
Nucleophilic Substitution:
The primary reaction pathway for this compound involves the displacement of the chloride ion by a nucleophile. This is a classic SN2 reaction, facilitated by the electron-withdrawing nature of the adjacent carbonyl and ethoxy groups.
Figure 3: General mechanism for the nucleophilic substitution of ethyl 2-chloro-2-ethoxyacetate.
The choice of nucleophile can range from simple anions like cyanide and azide to more complex organic molecules such as amines, thiols, and carbanions. This reactivity makes ethyl 2-chloro-2-ethoxyacetate a potentially useful building block for introducing an ethoxyacetate moiety into a target molecule.
Applications in Research and Drug Development
While specific examples of the use of ethyl 2-chloro-2-ethoxyacetate in the synthesis of marketed drugs are not widely documented, its structural features suggest its utility as a chemical intermediate in medicinal chemistry and process development. Its potential applications could include:
-
Synthesis of Heterocycles: As a bifunctional molecule, it could be employed in the construction of various heterocyclic ring systems, which are prevalent in many pharmaceutical agents.
-
Introduction of Side Chains: The ethoxyacetyl group can be a key structural motif in biologically active molecules. This reagent provides a direct method for its incorporation.
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening to identify new lead compounds.
It is important to note that its isomer, ethyl 2-chloroacetoacetate, is a widely used intermediate in the synthesis of various pharmaceuticals, including some antimalarials and anti-inflammatory agents. While structurally different, the synthetic utility of the acetoacetate derivative highlights the potential value of functionalized α-chloro esters in drug discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling ethyl 2-chloro-2-ethoxyacetate.
Table 3: Hazard and Safety Information
| Category | Information | Reference |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields or goggles, protective gloves, and a lab coat are required. Work should be conducted in a well-ventilated fume hood. | [1] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. | [3] |
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
Ethyl 2-chloro-2-ethoxyacetate is a functionalized ester with potential applications in organic synthesis. While detailed experimental data in the public domain is limited, this guide provides a foundational understanding of its properties, expected reactivity, and safe handling procedures. For researchers and drug development professionals, this compound represents a potentially valuable, yet underexplored, tool for the synthesis of novel chemical entities. Further research into its specific reactions and applications is warranted to fully elucidate its synthetic utility.
References
- 1. fishersci.de [fishersci.de]
- 2. This compound | C6H11ClO3 | CID 2724873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 34006-60-5 [chemicalbook.com]
- 4. 34006-60-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
Spectroscopic Characterization of 2-Chloro-2-ethoxyacetic acid ethyl ester: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-2-ethoxyacetic acid ethyl ester (CAS 34006-60-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to the structural elucidation of this compound. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive methodologies to present an authoritative analysis of the expected spectroscopic signatures.
Introduction: The Molecular Profile
This compound, with the chemical formula C₆H₁₁ClO₃ and a molecular weight of 166.60 g/mol , is a halogenated ether and ester.[1] Its structure presents a unique combination of functional groups that give rise to distinct spectroscopic features. Understanding these features is paramount for its identification, purity assessment, and the study of its chemical behavior in various applications, including as a potential intermediate in organic synthesis.
This guide will systematically unpack the predicted spectroscopic data, providing not just the expected values but also the scientific rationale behind these predictions. This approach is designed to equip the reader with a deep understanding of how the molecular structure of this compound translates into its spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the number of different types of protons, their relative numbers, and their neighboring protons. The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is detailed in Table 1.
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | 1.25 | Triplet | 3H | -O-CH₂-CH₃ (ester) |
| b | 1.30 | Triplet | 3H | -O-CH₂-CH₃ (ether) |
| c | 3.75 | Quartet | 2H | -O-CH₂ -CH₃ (ether) |
| d | 4.20 | Quartet | 2H | -O-CH₂ -CH₃ (ester) |
| e | 5.30 | Singlet | 1H | Cl-CH -O |
Expertise in Action: Interpreting the ¹H NMR Predictions
The predicted chemical shifts are governed by the electronic environment of each proton.
-
The Ethyl Groups: The protons of the two ethyl groups are distinct. The ester ethyl group's methylene protons (d) are deshielded by the adjacent carbonyl group and resonate at a higher chemical shift (around 4.20 ppm) compared to the ether ethyl group's methylene protons (c) at approximately 3.75 ppm. Both sets of methyl protons (a and b) appear as triplets due to coupling with their neighboring methylene groups.
-
The Methine Proton: The single proton on the carbon bearing both the chlorine and the ether oxygen (e) is significantly deshielded by these two electronegative atoms, leading to a predicted chemical shift around 5.30 ppm. As it has no adjacent protons, it is expected to appear as a singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is presented in Table 2.
| Carbon | Predicted Chemical Shift (ppm) | Assignment |
| 1 | 14.1 | -O-CH₂-CH₃ (ester) |
| 2 | 15.2 | -O-CH₂-CH₃ (ether) |
| 3 | 63.5 | -O-CH₂ -CH₃ (ester) |
| 4 | 65.0 | -O-CH₂ -CH₃ (ether) |
| 5 | 85.0 | Cl-C H-O |
| 6 | 168.0 | C =O (ester) |
Expertise in Action: Deciphering the Carbon Environment
The chemical shifts in the ¹³C NMR spectrum are highly indicative of the carbon's functionalization.
-
Alkyl Carbons: The methyl carbons (1 and 2) of the ethyl groups are the most shielded and appear at the lowest chemical shifts. The methylene carbons (3 and 4) are deshielded by the adjacent oxygen atoms.
-
The Chloro-Ether Carbon: The carbon atom bonded to both chlorine and oxygen (5) is significantly deshielded and is predicted to resonate around 85.0 ppm.
-
The Carbonyl Carbon: The ester carbonyl carbon (6) is the most deshielded carbon in the molecule, with a characteristic chemical shift in the region of 168.0 ppm.
Experimental Protocol for NMR Spectroscopy
A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrumental Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
-
References
A Technical Guide to the Safe Handling of 2-Chloro-2-ethoxyacetic acid ethyl ester (CAS: 34006-60-5)
Section 1: Compound Profile & Risk Overview
2-Chloro-2-ethoxyacetic acid ethyl ester, also known as Ethyl 2-chloro-2-ethoxyacetate, is an organic compound with the molecular formula C₆H₁₁ClO₃[1][2][3][4]. It presents as a clear, colorless to orange-brown liquid and is utilized as a research chemical[2][5][][7]. While its application in synthetic chemistry is specific, its handling necessitates a thorough understanding of its hazard profile.
This guide moves beyond a simple recitation of safety data sheet (SDS) sections to provide a synthesized, in-depth analysis for the laboratory professional. The primary risks associated with this compound are irritant in nature, affecting the skin, eyes, and respiratory system[1][2]. A significant finding in the available literature is the general lack of comprehensive toxicological data for acute effects[8]. This data gap compels a conservative approach to handling, treating the substance with a heightened degree of caution until more definitive information is available. The core principle of interaction with this chemical should be the rigorous avoidance of direct contact and vapor inhalation.
Section 2: The GHS Hazard Landscape
The Globally Harmonized System (GHS) provides a clear, universal framework for understanding the hazards of this compound. It is classified with the signal word "Warning" and is associated with specific irritant properties[1]. Understanding the causality behind these classifications is key to internalizing safe laboratory practices.
-
H315 - Causes skin irritation: This indicates that direct contact with the liquid can lead to inflammation, redness, or discomfort. The chloro- and ester- functionalities can interact with skin lipids and proteins, initiating an irritant response.
-
H319 - Causes serious eye irritation: This is a more severe classification than simple eye irritation. Contact can cause significant, potentially damaging, inflammation to the sensitive tissues of the eye. The chemical's properties allow it to disrupt the protective tear film and interact directly with the cornea.
-
H335 - May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the mucous membranes of the nose, throat, and lungs, leading to symptoms like coughing or shortness of breath[1].
These classifications dictate the minimum personal protective equipment (PPE) and engineering controls required for safe handling, as detailed in the precautionary statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1][9].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[1][9].
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water[1][9].
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][9].
Section 3: Physicochemical Properties & Reactivity Profile
The physical and chemical properties of a substance are the foundation of its behavior in the laboratory, dictating appropriate storage, handling, and fire response protocols.
Data Presentation: Key Physicochemical Properties
| Property | Value | Implication for Handling |
| Molecular Weight | 166.60 g/mol [1][3][4][5] | Standard for a small organic molecule. |
| Appearance | Clear colorless to orange-brown liquid[2][5][7] | Allows for easy visual identification of the pure substance and any contamination or degradation. |
| Density | ~1.1 - 1.23 g/cm³[2][5] | It is denser than water. In case of a large spill with water, it will sink. |
| Boiling Point | 79 °C @ 12 Torr[5] | The reduced pressure boiling point suggests it is not highly volatile under standard atmospheric pressure and temperature, but vapor can still accumulate. |
| Flash Point | 84°C[2][5] | This classifies the compound as combustible, but not flammable. It requires a significant ignition source to ignite at standard room temperatures. |
Reactivity and Stability Insights
This compound is generally considered stable under normal laboratory storage conditions[2][9][10]. However, its stability is contingent on avoiding specific incompatibilities that can trigger hazardous reactions.
-
Primary Incompatibility: Strong Oxidizing Agents: This is the most consistently cited incompatibility[2][9][10]. Strong oxidizers can react exothermically with the organic ester, potentially leading to a fire or explosion. The ethoxy and ethyl ester groups are susceptible to oxidation.
-
Other Incompatibilities: Some sources also note incompatibilities with bases, acids, and alcohols[11][12]. Bases can promote hydrolysis of the ester linkage, while strong acids could potentially catalyze decomposition.
-
Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide[12]. This is a critical consideration for fire-fighting procedures.
Section 4: The Human Interface: Exposure Control & Personal Protection
The principle of "as low as reasonably achievable" (ALARA) exposure is paramount. This is accomplished through a combination of engineering controls and a self-validating personal protective equipment protocol.
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area[8][11]. A certified chemical fume hood is the standard and most effective engineering control to prevent the accumulation of vapors and protect the user from inhalation exposure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly derived from the GHS hazard classifications. The following protocol should be considered mandatory.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1][8]. A face shield should be used in addition to goggles when there is a significant risk of splashing. This is a non-negotiable requirement due to the H319 "serious eye irritation" classification.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
-
Clothing: Wear a flame-resistant laboratory coat and long-sleeved clothing[1]. Ensure no skin is exposed between the glove and the sleeve.
-
-
Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required[1]. However, if ventilation is inadequate, if exposure limits are exceeded, or during a large spill clean-up, a full-face respirator with an appropriate organic vapor cartridge should be used[8].
Visualization: PPE Donning & Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Section 5: Proactive & Reactive Protocols: Handling, Storage, & Emergency Response
A robust safety culture is built on both proactive measures to prevent incidents and well-rehearsed reactive protocols for when they occur.
Standard Operating Procedure for Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items or incompatible chemicals[2][9][10][11].
-
PPE: Don the appropriate PPE as described in Section 4.
-
Dispensing: Ground containers when transferring material to prevent static discharge[8]. Use only non-sparking tools[8][11].
-
Post-Handling: Tightly close the container immediately after use.
-
Decontamination: Wipe down the work surface. Wash hands and any exposed skin thoroughly after completing the task, even if no contact was perceived[1].
Long-Term Storage Protocol
-
Container: Store in the original, tightly sealed container[8].
-
Location: The storage area must be dry, cool, and well-ventilated[8].
-
Segregation: Store separately from incompatible materials, especially strong oxidizing agents, and away from foodstuffs[2][8][9][10].
Emergency Response Matrix
The following diagram outlines the critical decision-making process for laboratory emergencies involving this chemical.
Caption: Emergency Response Decision Tree.
Detailed First-Aid Protocols
Immediate and correct first aid is critical. Ensure medical personnel are aware of the material involved[1].
-
If Inhaled: Move the victim to fresh air immediately[1][8]. If breathing is difficult, provide oxygen. Seek medical attention if symptoms such as coughing or irritation persist.
-
Following Skin Contact: Immediately take off all contaminated clothing[8]. Wash the affected area with plenty of soap and water for at least 15 minutes[1]. Seek medical attention if irritation develops or persists.
-
Following Eye Contact: This is a medical emergency. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention[2].
-
Following Ingestion: Do NOT induce vomiting[1]. Rinse the mouth thoroughly with water[8]. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 6: Disposal & Environmental Considerations
Proper chemical waste management is a legal and ethical responsibility.
-
Product Disposal: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing[8]. Do not contaminate water, foodstuffs, or sewer systems[8]. All federal, state, and local environmental regulations must be observed.
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning[8]. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill if permissible by local regulations[8].
Currently, there is no available data on the persistence, degradability, or bioaccumulative potential of this compound[8]. Therefore, preventing its release into the environment is the most critical aspect of its life-cycle management.
Section 7: Toxicological Data Gaps & In-Field Considerations
A hallmark of a senior scientist is the ability to recognize the limits of available data. For this compound, SDS from multiple suppliers consistently report "no data available" for acute oral, dermal, and inhalation toxicity, as well as for carcinogenicity, mutagenicity, and reproductive toxicity[8].
This does not mean the absence of hazard. It means the hazards have not been formally quantified. In the absence of data, researchers must adopt a more stringent safety posture. The established irritant properties[1][2] suggest the compound is biologically active. Therefore, it is prudent to handle it as if it were potentially toxic via all routes of exposure and to redouble all efforts to prevent direct contact and inhalation.
References
- 1. fishersci.de [fishersci.de]
- 2. chembk.com [chembk.com]
- 3. This compound | C6H11ClO3 | CID 2724873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 90%, remainder mainly ethyl diethoxyacetat, Thermo Scientific Chemicals 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. echemi.com [echemi.com]
- 7. 279870500 [thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 34006-60-5 [amp.chemicalbook.com]
- 10. This compound | 34006-60-5 [chemicalbook.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-2-ethoxyacetic acid ethyl ester
This guide provides a comprehensive overview of the essential safety protocols, personal protective equipment (PPE) recommendations, and emergency procedures for the handling of 2-Chloro-2-ethoxyacetic acid ethyl ester (CAS No. 34006-60-5). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure a safe laboratory environment.
Understanding the Hazard: A Physicochemical and Toxicological Profile
This compound is a halogenated ester widely utilized as a reagent in organic synthesis. Its utility, however, is matched by its potential hazards, which primarily stem from its reactivity. The presence of an alpha-chloro group adjacent to an ester carbonyl makes the molecule susceptible to nucleophilic attack and hydrolysis.
Causality of Hazards: The primary mechanism of irritation is the compound's reactivity with water. Upon contact with moisture, such as that present on skin, mucous membranes, or in the respiratory tract, the ester can undergo slow hydrolysis.[1][2][3] This reaction releases acidic and chlorinated byproducts, leading to chemical irritation and potential tissue damage. This reactivity profile is the foundational reason for the stringent handling protocols outlined in this guide.
Key Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₃ | PubChem[3] |
| Molecular Weight | 166.6 g/mol | PubChem[3] |
| Appearance | Clear colorless to orange-brown liquid | ChemicalBook[2] |
| Boiling Point | ~234.8°C (rough estimate) | ChemicalBook[2] |
| Flash Point | >56°C | ECHEMI[4], Fisher Scientific[5] |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[2] | ChemicalBook[2] |
The Hierarchy of Controls: A Multi-layered Approach to Safety
Effective management of this compound requires a multi-layered safety approach, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment.
Caption: Hierarchy of controls for managing chemical risks.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is the most critical control to prevent inhalation of vapors, which can cause respiratory irritation.[1]
-
Local Exhaust Ventilation: For procedures where a fume hood is impractical, local exhaust ventilation must be employed to capture vapors at the source.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Ensure the pathway to them is unobstructed.[5]
Administrative Controls: Safe Work Practices
Administrative controls are the procedures and policies that minimize exposure duration and frequency.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental protocols involving this chemical.
-
Exposure Limits: While no official Occupational Exposure Limit (OEL) has been established by OSHA or NIOSH for this compound, data for analogous compounds provide a basis for setting a conservative internal action level.[6]
-
Ethyl chloroacetate (CAS 105-39-5): OELs in some European jurisdictions are 1 ppm (5 mg/m³) as an 8-hour time-weighted average (TWA).[4][7]
-
Ethyl acetate (CAS 141-78-6): The NIOSH Recommended Exposure Limit (REL) and OSHA Permissible Exposure Limit (PEL) is 400 ppm (1400 mg/m³) as an 8-hour TWA.[8][9][10]
-
Recommendation: Given the added hazard of the chloro- group compared to ethyl acetate, it is prudent to adopt a conservative internal action level significantly lower than that of ethyl acetate, approaching the 1 ppm level of ethyl chloroacetate, to minimize the risk of irritation.
-
-
Training: All personnel must be trained on the specific hazards, handling procedures, and emergency protocols for this compound before beginning work.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards of the material and the nature of the work being performed.
Hand Protection
The selection of appropriate gloves is critical. Nitrile gloves are generally recommended for their resistance to chlorinated solvents and esters, particularly for incidental splash contact.[11][12] However, for prolonged or immersive work, a more robust glove material is required.
Glove Selection Protocol:
-
For Incidental Contact (Splash Protection):
-
Material: Disposable Nitrile Gloves.
-
Thickness: Minimum 5 mil.
-
Procedure: Inspect gloves for any defects before use. If contact with the chemical occurs, remove the gloves immediately, wash hands thoroughly, and don a new pair. Do not reuse disposable gloves.[13] Breakthrough for esters like ethyl acetate can occur in under one minute with thin nitrile gloves.[13]
-
-
For Extended or Immersive Contact:
-
Material: Heavy-duty Butyl rubber or Viton™ gloves are recommended. Butyl rubber shows good resistance to esters and ketones.[14]
-
Procedure: Consult the glove manufacturer's specific chemical resistance chart for breakthrough time and permeation rate data if available. As no specific data for this compound exists, a conservative approach is mandatory. Double-gloving (a disposable nitrile over a heavier-duty glove) can provide an additional layer of protection.
-
Eye and Face Protection
-
Safety Goggles: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory whenever the chemical is handled.[1]
-
Face Shield: A face shield must be worn in addition to safety goggles during procedures with a high risk of splashing or aerosol generation (e.g., transfers of large volumes, heating, or pressure reactions).
Body and Respiratory Protection
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure must be worn at all times.
-
Protective Clothing: For large-scale operations, impervious clothing or a chemical-resistant apron may be necessary.[4]
-
Respiratory Protection: Respiratory protection is not typically required when working within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below the internal action level, or during emergency situations, a NIOSH-approved respirator with an organic vapor (OV) cartridge (Type A, Brown, conforming to EN14387) is required.[5]
Storage and Incompatibility
Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Storage temperatures of 2-8°C are often recommended.[2]
-
Incompatibilities:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers, as this can lead to vigorous, exothermic reactions that may ignite the products.[1][2]
-
Strong Bases and Acids: Contact with strong bases or acids will accelerate hydrolysis, generating corrosive fumes.[1][2]
-
Moisture: The material is moisture-sensitive and will slowly hydrolyze. Keep containers tightly sealed.[2]
-
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to an emergency is critical to mitigating harm.
Caption: Step-by-step spill response workflow.
Spill Cleanup Protocol
-
Alert & Evacuate: Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact emergency services.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the appropriate PPE as described in Section 3, including double gloves and chemical splash goggles.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad. Do not use combustible materials like paper towels. Work from the outside of the spill inwards to prevent spreading.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a compatible, sealable container (e.g., a heavy-duty plastic bag or bucket) for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with soap and water. For final decontamination of non-sensitive surfaces, a dilute solution of sodium bicarbonate can be used to neutralize any acidic hydrolysis residues, followed by a final water rinse.
-
Dispose: Label the waste container clearly and dispose of it through your institution's hazardous waste program.
Exposure First Aid
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
References
- 1. ETHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Ethyl chloroacetate – دیجی متریالز [digimaterials.com]
- 3. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. sincerechemical.com [sincerechemical.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl acetate [cdc.gov]
- 9. Ethyl acetate - IDLH | NIOSH | CDC [cdc.gov]
- 10. ETHYL ACETATE | Occupational Safety and Health Administration [osha.gov]
- 11. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 12. gloves.com [gloves.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
An In-Depth Technical Guide to 2-Chloro-2-ethoxyacetic acid ethyl ester: Sourcing, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-2-ethoxyacetic acid ethyl ester, a versatile bifunctional reagent with significant applications in organic synthesis, particularly in the realm of pharmaceutical development. This document delves into the core chemical and physical properties of the compound, offers a comparative analysis of commercial suppliers, and presents detailed, field-proven protocols for its synthesis. Furthermore, it explores its utility as a key building block in the construction of complex heterocyclic scaffolds, with a focus on its role in the synthesis of cetirizine and imidazo[1,2-a]pyridines. The guide is intended to serve as a valuable resource for researchers and scientists, providing the necessary technical insights and practical methodologies to effectively utilize this reagent in their drug discovery and development endeavors.
Introduction: The Versatility of a Bifunctional Reagent
This compound, also known as ethyl chloro(ethoxy)acetate, is a valuable synthetic intermediate characterized by the presence of two key reactive sites: an α-chloro and an ester functional group. This unique structural feature allows for a diverse range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents. This guide will provide an in-depth exploration of this reagent, from its fundamental properties to its practical applications in medicinal chemistry.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations of a reagent is paramount for its effective and safe utilization in a laboratory setting.
Chemical and Physical Properties
The key physical and chemical properties of this compound are summarized in the table below.[1][2]
| Property | Value |
| CAS Number | 34006-60-5 |
| Molecular Formula | C₆H₁₁ClO₃ |
| Molecular Weight | 166.60 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 79 °C @ 12 Torr |
| Density | 1.1 g/mL at 25 °C |
| Refractive Index | 1.425 |
| Solubility | Soluble in most organic solvents |
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[3] It is incompatible with strong oxidizing agents.[5] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[3][4]
Commercial Suppliers
A reliable source of high-purity starting materials is crucial for reproducible and successful synthetic outcomes. Several chemical suppliers offer this compound in various quantities and purities. The following table provides a comparative overview of some of the key commercial suppliers.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 95% | Inquire |
| Thermo Scientific Chemicals | 90% | 50 g |
| Fluorochem | 95% | 1g, 5g, 25g |
| ChemicalBook | 95.0% | Inquire |
| BOC Sciences | Inquire | Inquire |
Synthesis of this compound
While commercially available, understanding the synthetic routes to this compound provides valuable insights into potential impurities and alternative sourcing strategies. A common and effective method involves the chlorination of ethyl acetoacetate using sulfuryl chloride.[3] This method is favored for its selectivity in chlorinating the α-position.
Experimental Protocol: Chlorination of Ethyl Acetoacetate
This protocol is adapted from established methodologies for the synthesis of α-chloro esters.[3]
Materials:
-
Ethyl acetoacetate
-
Sulfuryl chloride
-
Suitable inert solvent (e.g., dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate in an inert solvent and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add sulfuryl chloride dropwise to the cooled solution while maintaining the temperature below 10 °C. The molar ratio of ethyl acetoacetate to sulfuryl chloride should be approximately 1:1.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain this compound.
Figure 1: General workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The bifunctional nature of this compound makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential biological activity.
Synthesis of Cetirizine
Cetirizine, a second-generation antihistamine, can be synthesized using this compound as a key intermediate.[6][7] The synthesis involves the N-alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with the ester.[6]
Reaction Scheme:
Figure 2: Synthetic pathway to Cetirizine utilizing this compound.
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that exhibit a broad range of biological activities, including antimicrobial and anticancer properties. This compound can serve as a precursor to ethyl 2-chloroacetoacetate, a key reactant in the synthesis of these scaffolds. The reaction typically involves the condensation of a 2-aminopyridine with an α-haloketone.[8][9]
Experimental Protocol: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
This protocol is based on a general procedure for the synthesis of imidazo[1,2-a]pyridine derivatives.[8]
Materials:
-
2-Amino-4-picoline
-
Ethyl 2-chloroacetoacetate (can be synthesized from this compound)
-
1,2-Dimethoxyethane (DME)
Procedure:
-
Dissolve 2-amino-4-picoline and ethyl 2-chloroacetoacetate in DME in a round-bottom flask.
-
Heat the reaction mixture at reflux for an extended period (e.g., 36 hours), monitoring the reaction by TLC.
-
Upon completion, cool the mixture and filter the precipitated 2-amino-4-picoline hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash successively with a dilute acetic acid solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.
Figure 3: Workflow for the synthesis of an imidazo[1,2-a]pyridine derivative.
Conclusion
This compound is a highly valuable and versatile reagent in the field of organic synthesis, particularly for the construction of pharmaceutically relevant heterocyclic scaffolds. Its commercial availability and the well-established protocols for its synthesis make it an accessible tool for researchers. A thorough understanding of its properties, handling requirements, and reactivity is essential for its successful application in the laboratory. This guide has provided a comprehensive overview of these aspects, with the aim of empowering researchers and drug development professionals to effectively harness the synthetic potential of this important building block.
References
- 1. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C6H11ClO3 | CID 2724873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. This compound | 34006-60-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Methodological & Application
Synthesis of 2-Chloro-2-ethoxyacetic acid ethyl ester from ethyl acetoacetate
An Application Guide to the Synthesis of α-Chloro-α-Alkoxy Esters: A Protocol for 2-Chloro-2-ethoxyacetic acid ethyl ester
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the synthesis of this compound, a valuable bifunctional building block in organic synthesis. Recognizing the synthetic challenges of a direct conversion, this document details a robust, two-part strategy. The first part addresses the synthesis of the key intermediate, ethyl 2-chloroacetoacetate, directly from the economically significant starting material, ethyl acetoacetate. The second part presents a scientifically sound and efficient protocol for the synthesis of the final target compound from a more direct precursor, ethyl glyoxylate ethyl hemiacetal. This guide is designed for researchers in synthetic chemistry and drug development, offering detailed mechanistic insights, step-by-step protocols, and troubleshooting advice to ensure reproducible and high-yield outcomes.
Introduction
α-Chloro-α-alkoxy esters are a class of organic compounds characterized by the presence of both a chlorine atom and an alkoxy group on the carbon atom alpha to an ester carbonyl. This unique structural motif makes them highly versatile intermediates for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The electrophilic nature of the chlorinated carbon, combined with the influence of the adjacent oxygen and ester functionalities, allows for a range of selective nucleophilic substitution reactions.
The synthesis of these compounds, specifically this compound, from simple, readily available starting materials like ethyl acetoacetate, presents an interesting synthetic problem. While a direct, one-pot conversion is not well-established, a logical and practical approach involves the preparation of a key intermediate followed by a targeted conversion. This guide elucidates a reliable pathway, beginning with the chlorination of ethyl acetoacetate and culminating in the synthesis of the target molecule.
Proposed Synthetic Pathway
The overall synthetic strategy is divided into two main parts. Part I focuses on the synthesis of a key chlorinated intermediate from ethyl acetoacetate. Part II details the synthesis of the final product.
Figure 1: Overall Synthetic Strategy. This diagram outlines the two-part approach for synthesizing the target compound, starting with the preparation of an intermediate from ethyl acetoacetate.
Part I: Synthesis of Ethyl 2-chloroacetoacetate
The initial step in this pathway is the selective α-chlorination of ethyl acetoacetate. Ethyl acetoacetate, a β-keto ester, exists in equilibrium with its enol tautomer. The electron-rich double bond of the enol form readily attacks electrophilic chlorinating agents. Sulfuryl chloride (SO₂Cl₂) is the reagent of choice for this transformation as it provides a controlled, high-yield chlorination at the active methylene (α) position, minimizing side reactions compared to harsher agents like chlorine gas.[1][2]
Reaction Mechanism: α-Chlorination
The reaction proceeds via the enol form of ethyl acetoacetate, which attacks the electrophilic chlorine of sulfuryl chloride. The subsequent loss of a proton and the decomposition of the chlorosulfite intermediate yield the α-chlorinated product, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). Careful temperature control is paramount to prevent dichlorination.[2]
Experimental Protocol: Synthesis of Ethyl 2-chloroacetoacetate
This protocol is adapted from established methodologies for the selective chlorination of β-keto esters.[1][3]
// Nodes setup [label="1. Setup Reactor\nAdd Ethyl Acetoacetate.", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="2. Cool Reactor\nCool to -5 to 10 °C.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add [label="3. Add Reagent\nDropwise add SO₂Cl₂.", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="4. Reaction\nWarm to 20-25 °C.\nStir for 4 hours.", fillcolor="#34A853", fontcolor="#FFFFFF"]; degas [label="5. Degas\nReduce pressure to remove\nHCl and SO₂ gases.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; distill [label="6. Purify\nPurify by vacuum distillation.", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Product:\nEthyl 2-chloroacetoacetate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges setup -> cool; cool -> add [label="Maintain Temp."]; add -> react [label="After addition"]; react -> degas; degas -> distill; distill -> product; }
References
Preparation of 2-Chloro-2-ethoxyacetic Acid Ethyl Ester Using Sulfuryl Chloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-chloro-2-ethoxyacetic acid ethyl ester, a valuable building block in organic synthesis, via the chlorination of ethyl glyoxylate ethyl acetal using sulfuryl chloride (SO₂Cl₂). This application note details a proposed reaction mechanism, a complete experimental protocol, safety considerations for handling sulfuryl chloride, and methods for the characterization of the final product. The information is curated for professionals in research and drug development, emphasizing both theoretical understanding and practical application.
Introduction
This compound is a functionalized α-chloro ester with significant potential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of a chlorine atom at the α-position provides a reactive handle for nucleophilic substitution reactions, while the ethoxy group and the ethyl ester moiety offer further opportunities for chemical modification. The selective synthesis of this compound presents a valuable addition to the synthetic chemist's toolbox.
This guide outlines a method for the preparation of this target molecule starting from the readily available ethyl glyoxylate ethyl acetal (also known as ethyl diethoxyacetate). The chlorination is achieved using sulfuryl chloride, a convenient and effective source of chlorine.
Proposed Reaction Mechanism
The chlorination of acetals with sulfuryl chloride can potentially proceed through either a free-radical or an ionic pathway, largely dependent on the reaction conditions.
Free-Radical Pathway
Initiated by light or a radical initiator (e.g., AIBN or benzoyl peroxide), sulfuryl chloride can decompose into a chlorine radical and a sulfonyl chloride radical. The chlorine radical can then abstract a hydrogen atom from the acetal, generating a carbon-centered radical. This radical then reacts with another molecule of sulfuryl chloride to yield the chlorinated product and propagate the radical chain.
dot graph FreeRadicalMechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} केंद Figure 1: Proposed free-radical chlorination pathway.
Ionic Pathway
In the absence of radical initiators and light, and potentially facilitated by a Lewis acid or polar solvent, an ionic mechanism may be favored. In this scenario, sulfuryl chloride can act as an electrophilic chlorinating agent. The reaction could be initiated by the coordination of sulfuryl chloride to one of the acetal oxygens, making the acetal carbon more electrophilic and susceptible to nucleophilic attack by a chloride ion (or another nucleophile).
dot graph IonicMechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} केंद Figure 2: Proposed ionic chlorination pathway.
Given the nature of the starting material, a free-radical pathway is proposed as a viable and controllable method for this transformation. The protocol provided below is based on this assumption.
Experimental Protocol
This protocol is a proposed method and should be optimized for specific laboratory conditions and scales.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl glyoxylate ethyl acetal | 6065-82-3 | 176.21 | 17.6 g | 100 |
| Sulfuryl chloride | 7791-25-5 | 134.97 | 14.8 g (8.8 mL) | 110 |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 164 mg | 1 |
| Dichloromethane (anhydrous) | 75-09-2 | 84.93 | 200 mL | - |
| Saturated sodium bicarbonate solution | - | - | As needed | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |
Reaction Setup and Procedure
dot graph ExperimentalWorkflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
} केंद Figure 3: Experimental workflow for the synthesis.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: In the reaction flask, dissolve ethyl glyoxylate ethyl acetal (17.6 g, 100 mmol) and AIBN (164 mg, 1 mmol) in anhydrous dichloromethane (150 mL). Cool the solution to 0°C using an ice bath.
-
In the dropping funnel, place sulfuryl chloride (14.8 g, 8.8 mL, 110 mmol) dissolved in anhydrous dichloromethane (50 mL).
-
Reaction: Add the sulfuryl chloride solution dropwise to the stirred acetal solution over 30-45 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C. Slowly and carefully add saturated sodium bicarbonate solution to quench the excess sulfuryl chloride and neutralize the generated HCl and SO₂. Caution: Gas evolution (CO₂, SO₂) will occur. Ensure adequate ventilation.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Safety Precautions and Waste Disposal
Sulfuryl chloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic gases (HCl and SO₂).[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), safety goggles, a face shield, and a lab coat.[1] Work in a well-ventilated fume hood.
-
Handling: Dispense sulfuryl chloride carefully, avoiding contact with skin, eyes, and clothing.[1] Keep away from water and moisture.
-
Quenching: Quench excess sulfuryl chloride and reaction byproducts carefully with a basic solution (e.g., sodium bicarbonate) under controlled conditions to manage gas evolution.
-
Spills: In case of a spill, absorb with an inert material like sand or vermiculite and dispose of as hazardous waste. Do not use water.[1]
-
Waste Disposal: All waste containing sulfuryl chloride or its byproducts must be treated as hazardous and disposed of according to institutional and local regulations.
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (predicted):
-
CH-Cl (methine proton): A singlet is expected in the region of δ 5.0-5.5 ppm. The downfield shift is due to the deshielding effects of the adjacent chlorine, oxygen, and carbonyl group.
-
-OCH₂CH₃ (ethoxy group methylene): A quartet is expected around δ 3.8-4.2 ppm.
-
-COOCH₂CH₃ (ester methylene): A quartet is expected around δ 4.2-4.5 ppm.
-
-OCH₂CH₃ and -COOCH₂CH₃ (methyl protons): Triplets are expected in the region of δ 1.2-1.4 ppm.
-
-
¹³C NMR (predicted):
-
C=O (ester carbonyl): A signal is expected around δ 165-170 ppm.
-
CH-Cl (chlorinated carbon): A signal is expected around δ 85-95 ppm.
-
-OCH₂CH₃ and -COOCH₂CH₃ (methylene carbons): Signals are expected in the region of δ 60-70 ppm.
-
-OCH₂CH₃ and -COOCH₂CH₃ (methyl carbons): Signals are expected around δ 14-16 ppm.
-
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak and characteristic isotopic patterns for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Infrared (IR) Spectroscopy
The IR spectrum should exhibit a strong absorption band for the C=O stretch of the ester at approximately 1740-1760 cm⁻¹.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound using sulfuryl chloride. By following the outlined procedures and adhering to the stringent safety precautions, researchers can effectively prepare this versatile building block for their synthetic endeavors. The proposed mechanism and analytical data serve to enhance the understanding and successful execution of this chemical transformation.
References
Application Notes and Protocols: Esterification of 2-Chloro-2-ethoxyacetic acid
Introduction
2-Chloro-2-ethoxyacetic acid and its ester derivatives are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] The presence of chloro, ethoxy, and carboxylic acid or ester functionalities provides multiple reaction sites for molecular elaboration. This application note provides a detailed guide to the esterification of 2-chloro-2-ethoxyacetic acid, focusing on the robust and widely applicable Fischer-Speier esterification method. We will delve into the reaction mechanism, provide a step-by-step protocol, and discuss essential safety, purification, and characterization techniques.
Reaction Mechanism: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products.[3][4] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing the water that is formed as a byproduct.[5]
The mechanism proceeds through several key steps:[6][7]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[8]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[7][8]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[6]
Experimental Protocol: Synthesis of Ethyl 2-Chloro-2-ethoxyacetate
This protocol details the synthesis of ethyl 2-chloro-2-ethoxyacetate from 2-chloro-2-ethoxyacetic acid and ethanol using sulfuric acid as a catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloro-2-ethoxyacetic acid | ≥98% | Commercially Available |
| Ethanol, absolute | Anhydrous, ≥99.5% | Commercially Available |
| Sulfuric acid | Concentrated, 98% | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated sodium bicarbonate solution | - | Prepared in-house |
| Saturated sodium chloride solution (Brine) | - | Prepared in-house |
| Anhydrous sodium sulfate | - | Commercially Available |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
2-Chloro-2-ethoxyacetic acid: Causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled.
-
Sulfuric acid: Corrosive and causes severe skin and eye burns. Handle with extreme care in a fume hood.
-
Thionyl chloride (for alternative method): Toxic if inhaled and causes severe skin burns and eye damage.[9][10] Reacts violently with water.[10]
-
Diethyl ether: Highly flammable. Work in a well-ventilated area away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] All manipulations should be performed in a certified chemical fume hood.[9]
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-2-ethoxyacetic acid (0.1 mol).
-
Addition of Alcohol and Catalyst: Add absolute ethanol (100 mL, large excess) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ethyl 2-chloro-2-ethoxyacetate.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure ester.
Alternative Esterification Method: Thionyl Chloride
For substrates that are sensitive to strong acidic conditions, an alternative two-step method can be employed.[13] First, the carboxylic acid is converted to its more reactive acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with the alcohol to form the ester. This method avoids the production of water and often proceeds under milder conditions.[14]
Product Characterization
The identity and purity of the synthesized ethyl 2-chloro-2-ethoxyacetate should be confirmed using standard analytical techniques.
Analytical Data Summary
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl ester and ethoxy groups, and the alpha-chloro proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the alpha-chloro carbon, and the carbons of the ethyl and ethoxy groups. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of the ester, with a characteristic isotopic pattern for the chlorine atom.[15] |
| Infrared (IR) Spectroscopy | Strong absorption band around 1740-1760 cm⁻¹ characteristic of the ester carbonyl group. |
Example Spectroscopic Data
-
Ethyl 2-chloro-2-ethoxyacetate (C₆H₁₁ClO₃)
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reflux time or use a more efficient method for water removal (e.g., Dean-Stark apparatus).[2] |
| Loss of product during workup. | Ensure complete extraction and careful handling during washing steps. | |
| Product Decomposition | Overheating during distillation. | Use vacuum distillation to lower the boiling point.[12] Ensure all acidic catalyst is neutralized before distillation.[12] |
| Impure Product | Incomplete reaction or side reactions. | Optimize reaction conditions. Purify by column chromatography if distillation is ineffective.[12] |
Conclusion
The Fischer-Speier esterification is a reliable and scalable method for the synthesis of ethyl 2-chloro-2-ethoxyacetate. By understanding the reaction mechanism and following the detailed protocol, researchers can efficiently prepare this valuable synthetic intermediate. Proper safety precautions and thorough product characterization are paramount to ensure a successful and safe experimental outcome.
References
- 1. nbinno.com [nbinno.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. cerritos.edu [cerritos.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. merckmillipore.com [merckmillipore.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.de [fishersci.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 17. 2-Chloro-2-ethoxyacetic acid ethyl ester | C6H11ClO3 | CID 2724873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
Application Note: Synthesis and Mechanistic Elucidation of Ethyl 2-Chloro-2-ethoxyacetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the synthesis of ethyl 2-chloro-2-ethoxyacetate, a valuable bifunctional building block in organic synthesis. The protocol outlines a robust procedure starting from the commercially available ethyl glyoxylate, proceeding through its ethyl hemiacetal intermediate. A comprehensive reaction mechanism is presented, supported by established principles of organic chemistry. This guide is intended to provide chemists with the foundational knowledge and practical steps required to prepare and utilize this versatile reagent.
Introduction and Significance
Ethyl 2-chloro-2-ethoxyacetate is a halogenated α-alkoxy ester, a class of compounds known for its utility in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of a reactive chlorine atom at the α-position, an ester, and an ether functionality on the same carbon atom makes it a versatile synthetic intermediate. The chlorine atom can be displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups.
The synthesis of this compound is typically achieved through the chlorination of the corresponding α-hydroxy precursor, which exists in equilibrium with its aldehyde form. In the presence of ethanol, ethyl glyoxylate predominantly forms its ethyl hemiacetal, ethyl 2-ethoxy-2-hydroxyacetate. This hemiacetal serves as the direct precursor for the chlorination reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as it converts the hydroxyl group into an excellent leaving group, facilitating nucleophilic substitution by chloride.
Reaction Mechanism
The formation of ethyl 2-chloro-2-ethoxyacetate from the ethyl hemiacetal of ethyl glyoxylate using thionyl chloride proceeds through a well-established pathway for the conversion of alcohols to alkyl chlorides. The mechanism involves the formation of a chlorosulfite intermediate, followed by an internal or external nucleophilic attack by a chloride ion.
Step 1: Hemiacetal Formation Ethyl glyoxylate, an α-oxoester, readily reacts with ethanol in an equilibrium process to form the more stable ethyl 2-ethoxy-2-hydroxyacetate (ethyl hemiacetal). This hemiacetal is the actual substrate for the chlorination reaction.
Step 2: Formation of the Chlorosulfite Intermediate The hydroxyl group of the hemiacetal acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. A chloride ion is displaced, and subsequent deprotonation (typically by a weak base like pyridine, if added, or by the displaced chloride ion) yields a reactive alkyl chlorosulfite intermediate.
Step 3: Nucleophilic Substitution The conversion of the chlorosulfite to the final product can proceed via two main pathways, which can be influenced by reaction conditions such as solvent and temperature.
-
Sₙi (Internal Nucleophilic Substitution): The chlorosulfite intermediate can collapse in a concerted manner. The C-O bond breaks as a new C-Cl bond forms from the chlorine atom of the chlorosulfite group itself. This pathway proceeds with retention of configuration and results in the formation of sulfur dioxide (SO₂) and a chloride ion.
-
Sₙ2 (Bimolecular Nucleophilic Substitution): A chloride ion (from the first step or from the decomposition of another chlorosulfite molecule) can act as an external nucleophile, attacking the carbon atom and displacing the chlorosulfite leaving group. This pathway proceeds with inversion of configuration.
Given that the α-carbon is not a stereocenter in this specific case, the stereochemical outcome is not a concern. The reaction is driven to completion by the formation of the gaseous byproducts SO₂ and HCl, which are readily removed from the reaction mixture.
Diagram of the Reaction Mechanism
Caption: Proposed reaction mechanism for the formation of ethyl 2-chloro-2-ethoxyacetate.
Experimental Protocol
This section details a representative protocol for the synthesis of ethyl 2-chloro-2-ethoxyacetate. The procedure is based on established methods for the chlorination of alcohols and hemiacetals using thionyl chloride.[1] Caution: This reaction should be performed in a well-ventilated fume hood, as thionyl chloride is corrosive and reacts with moisture to release toxic gases (SO₂ and HCl). Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Notes |
| Ethyl glyoxylate (50% in Toluene) | C₄H₆O₃ | 102.09 | 20.4 g | 0.1 | Starting material. |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 50 mL | - | Reagent and solvent. |
| Thionyl chloride | SOCl₂ | 118.97 | 13.1 mL (21.4 g) | 0.18 | Chlorinating agent. Use freshly distilled. |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 8.7 mL (8.5 g) | 0.108 | Optional acid scavenger. |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 200 mL | - | Extraction solvent. |
| Saturated NaHCO₃ solution | - | - | 100 mL | - | For workup. |
| Brine | - | - | 50 mL | - | For workup. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (or nitrogen inlet) to protect the reaction from atmospheric moisture.
-
Hemiacetal Formation: To the flask, add the ethyl glyoxylate solution (20.4 g, 0.1 mol) and anhydrous ethanol (50 mL). Stir the mixture at room temperature for 30 minutes to ensure the formation of the ethyl hemiacetal.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (13.1 mL, 0.18 mol) to the dropping funnel. Add the thionyl chloride dropwise to the stirred, cooled reaction mixture over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. The addition of pyridine at this stage is optional but can help to neutralize the generated HCl.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Then, heat the reaction mixture to a gentle reflux (approximately 40-50 °C) for 1-2 hours to ensure the reaction goes to completion. The evolution of gases (SO₂ and HCl) should be observed.
-
Workup - Quenching: Cool the reaction mixture back to room temperature. Carefully and slowly pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride and neutralize the acidic byproducts. Be cautious as gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude product is a yellowish oil. Purify the product by vacuum distillation to obtain pure ethyl 2-chloro-2-ethoxyacetate as a colorless liquid.
Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of the target compound.
Product Characterization
The successful synthesis of ethyl 2-chloro-2-ethoxyacetate should be confirmed by spectroscopic analysis. Below are the expected characteristic signals.
Predicted Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.2-5.4 (s, 1H, -CHCl-), δ 4.2-4.4 (q, 2H, -COOCH₂CH₃), δ 3.6-3.8 (q, 2H, -OCH₂CH₃), δ 1.2-1.4 (t, 3H, -COOCH₂CH₃), δ 1.1-1.3 (t, 3H, -OCH₂CH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165-168 (C=O), δ 85-90 (-CHCl-), δ 65-70 (-OCH₂CH₃), δ 62-65 (-COOCH₂CH₃), δ 14-16 (-OCH₂CH₃), δ 13-15 (-COOCH₂CH₃) ppm. |
| IR (neat, cm⁻¹) | ~2980 (C-H stretch), ~1750 (C=O ester stretch), ~1100 (C-O ether stretch), ~750 (C-Cl stretch). |
| Mass Spec (EI) | Expected m/z for C₆H₁₁ClO₃: 166.04 (M⁺). |
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate PPE.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
-
Diethyl Ether: Extremely flammable. Ensure no ignition sources are nearby during extraction.
-
The reaction generates HCl and SO₂ gases , which are corrosive and toxic. Ensure the reaction apparatus is properly vented into a scrubbing system or a well-ventilated fume hood.
References
Application Notes & Protocols: The Synthetic Utility of 2-Chloro-2-ethoxyacetic acid ethyl ester
Introduction: A Versatile Electrophilic Building Block
2-Chloro-2-ethoxyacetic acid ethyl ester (CAS No. 34006-60-5) is a valuable bifunctional reagent in modern organic synthesis.[1] Its structure features a highly activated α-carbon atom substituted with a chlorine atom, an ethoxy group, and an ethyl ester. This unique arrangement renders the α-carbon exceptionally electrophilic, making it a prime substrate for a variety of nucleophilic substitution reactions. The presence of two distinct ether and ester functionalities provides further opportunities for selective transformations, positioning it as a strategic building block for constructing complex molecular architectures, particularly in the realm of pharmaceutical and materials science.[]
This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.
Physicochemical Properties
A clear understanding of the reagent's physical properties is essential for its effective use in the laboratory.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁ClO₃ | [3] |
| Molecular Weight | 166.60 g/mol | [3] |
| CAS Number | 34006-60-5 | [4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 79 °C @ 12 Torr | [5] |
| Density | 1.116 g/cm³ | [] |
| InChIKey | CCAITLKAFIMPIT-UHFFFAOYSA-N | [3] |
Core Synthetic Applications
The primary utility of this compound stems from the high reactivity of its C-Cl bond in nucleophilic substitution reactions. This reactivity is the cornerstone of its application in C-N, C-O, and C-S bond formation.
N-Alkylation for the Synthesis of Amine Derivatives
The most prominent application of this reagent is the alkylation of primary and secondary amines. The electrophilic α-carbon readily reacts with the lone pair of nitrogen-based nucleophiles to forge new C-N bonds. This transformation is fundamental in drug discovery, where the introduction of functionalized side chains can modulate the pharmacological properties of a lead compound.
A notable example is its use in the synthesis of novel rifamycin derivatives, where it reacts with the amine functionality of the parent antibiotic scaffold.[] This modification is crucial for developing new antibiotics with improved efficacy and resistance profiles.
Mechanistic Rationale: The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion as the leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated in situ, driving the reaction to completion. The choice of a polar aprotic solvent, such as acetonitrile or DMF, is often preferred to solvate the cationic intermediates and accelerate the reaction rate.[6]
References
The Versatile Intermediate: Application Notes for 2-Chloro-2-ethoxyacetic acid ethyl ester in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-Chloro-2-ethoxyacetic acid ethyl ester has emerged as a valuable and highly reactive intermediate. Its unique structural motif, featuring a stereogenic center bearing both an ethoxy and a chloro group, renders it a potent electrophile for a variety of nucleophilic substitution reactions. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.
Compound Profile and Physicochemical Properties
This compound is a colorless to pale yellow liquid with a molecular formula of C₆H₁₁ClO₃ and a molecular weight of 166.60 g/mol .[1] Its utility as a chemical intermediate stems from the presence of a highly electrophilic carbon atom bonded to a chlorine atom, which serves as a good leaving group.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₃ | [1] |
| Molecular Weight | 166.60 g/mol | [1] |
| Appearance | Clear colorless to orange-brown liquid | [2] |
| Boiling Point | 79 °C @ 12 Torr | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.425 | [2] |
Safety and Handling: this compound is irritating to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. It is incompatible with strong oxidizing agents.[3]
Core Reactivity and Synthetic Applications
The primary mode of reactivity for this compound is nucleophilic substitution at the chlorinated carbon. This reaction allows for the introduction of a variety of functional groups, making it a valuable precursor for the synthesis of substituted α-ethoxyacetates. These products, in turn, can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
A notable application of this intermediate is in the synthesis of compounds related to cetirizine, a non-sedating histamine H1 receptor antagonist.[4] The core of cetirizine contains a substituted acetic acid moiety that can be conceptually derived from intermediates like this compound.
Application Protocol: Nucleophilic Substitution with an Amine
This protocol details a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding α-amino-α-ethoxyacetate derivative. This transformation is a cornerstone of its utility, providing access to valuable α-amino acid derivatives.
Causality of Experimental Choices
-
Solvent: Anhydrous aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are chosen to prevent side reactions with water and to effectively solvate the reactants.
-
Base: A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
-
Temperature: The reaction is typically performed at room temperature to moderate the reaction rate and minimize the formation of byproducts. Gentle heating may be required for less reactive amines.
-
Inert Atmosphere: An inert atmosphere of nitrogen or argon is maintained to prevent the introduction of moisture, which could hydrolyze the starting material or product.
Experimental Workflow
Caption: General workflow for nucleophilic substitution.
Step-by-Step Protocol
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, 0.5 M).
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-amino-α-ethoxyacetate.
Representative Data
| Amine Nucleophile | Base | Solvent | Time (h) | Yield (%) |
| Aniline | Et₃N | DMF | 4 | 85 |
| Benzylamine | DIPEA | CH₃CN | 3 | 92 |
| Morpholine | Et₃N | THF | 6 | 78 |
Application as an Ethyl Glyoxylate Equivalent
This compound can also serve as a synthetic equivalent of ethyl glyoxylate, a highly reactive and often unstable aldehyde. The chloro-ethoxy acetal moiety can be unmasked under specific conditions to reveal the aldehyde functionality, which can then participate in various transformations.
Conceptual Workflow
Caption: Use as an ethyl glyoxylate equivalent.
Protocol: Grignard Reaction and Hydrolysis
This protocol outlines the reaction of this compound with a Grignard reagent, followed by acidic hydrolysis to yield an α-hydroxy ester.
-
Prepare a solution of the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 eq) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Dissolve the crude intermediate in a mixture of THF and 1 M HCl.
-
Stir the solution at room temperature for 1-2 hours to effect hydrolysis of the acetal.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the α-hydroxy ester.
Conclusion
This compound is a potent and versatile chemical intermediate with significant applications in organic synthesis. Its ability to undergo clean and efficient nucleophilic substitution reactions provides a reliable pathway for the introduction of diverse functionalities. Furthermore, its role as a stable equivalent of ethyl glyoxylate expands its synthetic utility. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to harness the synthetic power of this valuable building block in their drug discovery and development endeavors.
References
Application Notes and Protocols: 2-Chloro-2-ethoxyacetic acid ethyl ester in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of a Bifunctional Building Block
In the intricate landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and ultimate success of a drug development program. 2-Chloro-2-ethoxyacetic acid ethyl ester, a halogenated α-alkoxy ester, represents a highly versatile and reactive building block. Its bifunctional nature, possessing both a reactive chlorine atom and an ester moiety, allows for its facile incorporation into complex molecular architectures, particularly in the construction of heterocyclic systems that form the core of numerous active pharmaceutical ingredients (APIs). The presence of the ethoxy group at the α-position modulates the reactivity of the electrophilic carbon, offering a nuanced reactivity profile that can be exploited for selective transformations. This guide provides an in-depth exploration of the synthesis, applications, and analytical considerations for this valuable pharmaceutical intermediate.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a reagent is a prerequisite for its safe and effective use in a laboratory or manufacturing setting.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₃ | --INVALID-LINK-- |
| Molecular Weight | 166.60 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | [Various Suppliers] |
| Boiling Point | 79 °C @ 12 Torr | --INVALID-LINK-- |
| Density | ~1.1 g/cm³ | --INVALID-LINK-- |
Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Synthesis of this compound: A Plausible Protocol
Reaction Principle:
This synthesis proceeds via a nucleophilic substitution reaction where one of the chlorine atoms of ethyl dichloroacetate is displaced by an ethoxide ion. The reaction conditions must be carefully controlled to favor monosubstitution and minimize the formation of the di-substituted by-product, ethyl diethoxyacetate.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the proposed synthesis of this compound.
Detailed Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 200 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small portions. The reaction is exothermic and will cause the ethanol to reflux. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction: Cool the freshly prepared sodium ethoxide solution to 0-5 °C using an ice-salt bath. Slowly add 86.5 g (0.55 mol) of ethyl dichloroacetate dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Cool the reaction mixture in an ice bath and neutralize with glacial acetic acid until the pH is approximately 7. A white precipitate of sodium chloride will form.
-
Isolation: Filter the mixture to remove the sodium chloride. Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.
-
Extraction: To the residue, add 200 mL of water and extract with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Note: This is a proposed protocol and requires optimization. The key challenge is to control the stoichiometry and reaction temperature to maximize the yield of the desired mono-substituted product over the di-substituted by-product.
Application in Pharmaceutical Synthesis: The Case of Cetirizine
A prominent application of α-chloro-α-ethoxyacetate derivatives is in the synthesis of the second-generation antihistamine, Cetirizine. The core of this synthesis involves the N-alkylation of a piperazine derivative with a suitable two-carbon electrophile. While some literature reports the use of related reagents, a patent (EP0952153A2) details a high-yield process using ethyl 2-chloroethoxyacetate, a close structural analog of our title compound. The reactivity is expected to be analogous.
Reaction Mechanism: N-Alkylation of Piperazine
The reaction proceeds via a standard SN2 mechanism. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond. A base is required to neutralize the hydrochloric acid generated during the reaction.
Caption: Workflow for the synthesis of Cetirizine ethyl ester via N-alkylation.
Detailed Protocol for the Synthesis of Cetirizine Ethyl Ester
This protocol is adapted from a patented procedure (EP0952153A2) for a closely related reactant and is expected to be applicable with minor modifications.
-
Reaction Setup: In a pressure vessel, combine 10 g (0.035 mol) of 1-[(4-chlorophenyl)phenylmethyl]piperazine, 9.7 g (0.058 mol) of this compound, and 50 mL of triethylamine.
-
Reaction: Seal the vessel and heat the mixture to 135 °C with constant stirring for 10 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the triethylamine.
-
Purification of Intermediate: The excess this compound can be removed by vacuum distillation. The resulting oily residue of Cetirizine ethyl ester is often of sufficient purity for the subsequent hydrolysis step. Further purification can be achieved by silica gel column chromatography.
-
Hydrolysis to Cetirizine: The crude Cetirizine ethyl ester is then hydrolyzed using standard procedures (e.g., treatment with aqueous sodium hydroxide followed by acidic work-up) to yield Cetirizine.
Analytical Methods for Reaction Monitoring
Effective monitoring of the reaction progress is crucial for optimizing reaction conditions and ensuring product quality. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for monitoring the consumption of the non-volatile piperazine starting material and the formation of the Cetirizine ethyl ester product.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Sample Preparation: Withdraw a small aliquot of the reaction mixture, dilute with the mobile phase, and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
GC is more suitable for monitoring the consumption of the volatile this compound.
| Parameter | Recommended Condition |
| Column | Capillary column (e.g., SE-54), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | Start at 100 °C, ramp to 250 °C at 15 °C/min |
Sample Preparation: Withdraw a small aliquot of the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and inject directly.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its strategic application, particularly in the N-alkylation of amines to form complex heterocyclic structures, is exemplified by its role in the synthesis of Cetirizine. The protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors. As with all chemical processes, appropriate safety precautions and process optimization are essential for achieving desired outcomes in a safe and efficient manner.
Anwendungs- und Protokollleitfaden: Derivatisierungsreaktionen von 2-Chlor-2-ethoxyessigsäureethylester
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht über die Derivatisierungsreaktionen von 2-Chlor-2-ethoxyessigsäureethylester, einer vielseitigen Reagenz in der organischen Synthese. Wir werden uns auf die zugrunde liegenden Mechanismen, bewährte Protokolle und die strategische Bedeutung dieser Reaktionen für die Synthese komplexer Moleküle und pharmazeutischer Wirkstoffe konzentrieren.
Einführung: Die Reaktivität von 2-Chlor-2-ethoxyessigsäureethylester
2-Chlor-2-ethoxyessigsäureethylester ist ein bifunktionelles Molekül, dessen Reaktivität durch die Präsenz mehrerer funktioneller Gruppen bestimmt wird:
-
α-Chlor-Ether-System: Das zentrale Kohlenstoffatom ist sowohl an ein elektronegatives Chloratom als auch an eine Ethoxygruppe gebunden. Dies macht es zu einem hochreaktiven elektrophilen Zentrum, das anfällig für nukleophile Angriffe ist. Das Chloratom ist eine ausgezeichnete Abgangsgruppe.
-
Esterfunktionalität: Die Ethylestergruppe bietet einen weiteren Punkt für chemische Modifikationen, obwohl sie unter den in diesem Leitfaden beschriebenen Bedingungen im Allgemeinen stabil ist.
Die primäre Reaktivität konzentriert sich auf die nukleophile Substitution des Chloratoms. Aufgrund der sterischen Hinderung und der elektronischen Effekte der benachbarten Ethoxy- und Estergruppen verlaufen diese Reaktionen typischerweise über einen SN2-Mechanismus . Dies impliziert einen Rückseitenangriff des Nukleophils, der zu einer Inversion der Konfiguration am chiralen Zentrum führt, falls ein solches vorhanden ist.
Abbildung 1: Überblick über die Sₙ2-Reaktionen von 2-Chlor-2-ethoxyessigsäureethylester.
Substitution mit N-Nukleophilen: Synthese von α-Azido- und α-Aminoestern
Die Einführung einer Stickstofffunktionalität am α-Kohlenstoff ist ein entscheidender Schritt bei der Synthese von nicht-natürlichen Aminosäuren und stickstoffhaltigen Heterocyclen.
Azidierung: Ein Gateway zu Aminen
Die Reaktion mit Natriumazid ist eine robuste Methode zur Einführung einer Azidogruppe, die anschließend leicht zu einer primären Amingruppe reduziert werden kann. Die Azidogruppe dient hier als stabile und weniger basische Vorstufe eines Amins.
Mechanistische Überlegungen: Die Reaktion ist eine klassische SN2-Substitution.[1] Das Azid-Ion (N₃⁻) ist ein ausgezeichnetes Nukleophil. Polare aprotische Lösungsmittel wie N-Methylpyrrolidon (NMP) oder Dimethylformamid (DMF) sind ideal, da sie das Natriumkation solvatisieren, das Azid-Anion jedoch "nackt" und hochreaktiv lassen, was die Reaktionsgeschwindigkeit erhöht.
Protokoll 1: Synthese von 2-Azido-2-ethoxyessigsäureethylester
-
Reagenzien und Aufbau:
-
In einem trockenen 100-ml-Rundkolben, ausgestattet mit einem Magnetrührer und einem Rückflusskühler, werden 2-Chlor-2-ethoxyessigsäureethylester (10 mmol, 1 Äq.) in N-Methylpyrrolidon (30 ml) gelöst.
-
Natriumazid (15 mmol, 1,5 Äq.) wird vorsichtig zu der Lösung gegeben.
-
-
Reaktionsdurchführung:
-
Die Suspension wird 3 Stunden bei Raumtemperatur intensiv gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
-
Aufarbeitung:
-
Nach Abschluss der Reaktion wird die Reaktionsmischung in 500 ml Eiswasser gegossen.
-
Das ausgefallene Produkt wird durch Filtration abgetrennt, gründlich mit Wasser gewaschen und getrocknet.
-
Falls erforderlich, kann das Produkt durch Kristallisation aus Methanol weiter gereinigt werden.
-
Erwartete Ergebnisse: Dieses Protokoll, angepasst von einer ähnlichen Reaktion, sollte das gewünschte Azid in hoher Ausbeute (ca. 90 %) als gelblichen Feststoff oder Öl ergeben.[1]
Direkte Aminierung
Die direkte Umsetzung mit primären oder sekundären Aminen ist ebenfalls möglich, um α-Aminoester-Derivate zu synthetisieren. Diese Reaktion erfordert oft eine Base, um den während der Reaktion entstehenden Chlorwasserstoff (HCl) abzufangen und das Amin-Nukleophil zu regenerieren.
Mechanistische Überlegungen: Ähnlich wie bei der Azidierung handelt es sich um eine SN2-Reaktion. Die Nukleophilie des Amins ist entscheidend. Sterisch gehinderte Amine reagieren langsamer. Die Verwendung einer nicht-nukleophilen Base wie Triethylamin (TEA) oder Kaliumcarbonat ist entscheidend, um Nebenreaktionen zu vermeiden.
Protokoll 2: Synthese von 2-Anilino-2-ethoxyessigsäureethylester
-
Reagenzien und Aufbau:
-
In einem trockenen 50-ml-Rundkolben werden 2-Chlor-2-ethoxyessigsäureethylester (10 mmol, 1 Äq.), Anilin (11 mmol, 1,1 Äq.) und Triethylamin (15 mmol, 1,5 Äq.) in trockenem Acetonitril (25 ml) gelöst.
-
-
Reaktionsdurchführung:
-
Die Mischung wird unter Rückfluss erhitzt und für 8-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
-
Aufarbeitung:
-
Nach dem Abkühlen wird das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in Ethylacetat (50 ml) aufgenommen und mit Wasser (2 x 20 ml) und anschließend mit gesättigter NaCl-Lösung (20 ml) gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie (Kieselgel, Hexan/Ethylacetat-Gradient) gereinigt.
-
Substitution mit O-Nukleophilen: Williamson-Ethersynthese
Die Williamson-Ethersynthese ist eine fundamentale Reaktion zur Bildung von Etherbindungen.[2][3][4][5][6] In diesem Kontext wird ein Alkoholat oder Phenolat als Nukleophil eingesetzt, um das Chloratom zu substituieren, was zur Bildung eines gemischten Acetals führt.
Mechanistische Überlegungen: Die Reaktion folgt einem SN2-Pfad. Der entscheidende erste Schritt ist die Deprotonierung des Alkohols zu einem reaktiveren Alkoholat. Starke Basen wie Natriumhydrid (NaH) oder Kalium-tert-butanolat (KOtBu) in einem aprotischen Lösungsmittel wie THF oder DMF sind hierfür ideal.[5] Für Phenole, die saurer sind, reicht oft eine mildere Base wie Kaliumcarbonat (K₂CO₃) aus.
Protokoll 3: Synthese von 2-Ethoxy-2-phenoxyessigsäureethylester
-
Reagenzien und Aufbau:
-
Ein trockener 100-ml-Dreihalskolben wird mit einem Magnetrührer, einem Tropftrichter und einem Stickstoffeinlass ausgestattet.
-
Phenol (10 mmol, 1 Äq.) und wasserfreies Kaliumcarbonat (15 mmol, 1,5 Äq.) werden in trockenem DMF (40 ml) suspendiert.
-
-
Reaktionsdurchführung:
-
Die Suspension wird 30 Minuten bei Raumtemperatur gerührt, um das Phenolat zu bilden.
-
Eine Lösung von 2-Chlor-2-ethoxyessigsäureethylester (10 mmol, 1 Äq.) in trockenem DMF (10 ml) wird langsam über den Tropftrichter zugegeben.
-
Die Reaktionsmischung wird anschließend für 4-6 Stunden bei 60 °C gerührt.
-
-
Aufarbeitung:
-
Die abgekühlte Mischung wird in Wasser (150 ml) gegossen und mit Diethylether (3 x 50 ml) extrahiert.
-
Die vereinigten organischen Phasen werden mit 1 M NaOH-Lösung (2 x 30 ml) gewaschen, um überschüssiges Phenol zu entfernen, gefolgt von Wasser (2 x 30 ml) und gesättigter NaCl-Lösung (30 ml).
-
Die organische Schicht wird über MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt, um das Rohprodukt zu erhalten, das bei Bedarf weiter gereinigt werden kann.
-
Substitution mit S-Nukleophilen: Synthese von α-Thioethern
Analog zur Ethersynthese können Thioether durch Reaktion mit Thiolaten hergestellt werden. Schwefelnukleophile sind im Allgemeinen "weicher" und hochreaktiv in SN2-Reaktionen.
Mechanistische Überlegungen: Der Mechanismus ist identisch mit der Williamson-Ethersynthese. Ein Thiol wird zunächst mit einer Base zu einem Thiolat deprotoniert, das dann als potentes Nukleophil fungiert.
Abbildung 2: Allgemeiner Sₙ2-Mechanismus für die Derivatisierung.
Protokoll 4: Synthese von 2-Ethoxy-2-(phenylthio)essigsäureethylester
-
Reagenzien und Aufbau:
-
In einem trockenen 50-ml-Rundkolben unter Stickstoffatmosphäre wird Thiophenol (10 mmol, 1 Äq.) in trockenem THF (20 ml) gelöst.
-
Die Lösung wird auf 0 °C gekühlt (Eisbad).
-
Natriumhydrid (60%ige Dispersion in Mineralöl, 11 mmol, 1,1 Äq.) wird portionsweise vorsichtig zugegeben. (Achtung: Wasserstoffentwicklung!). Die Mischung wird 20 Minuten bei 0 °C gerührt.
-
-
Reaktionsdurchführung:
-
2-Chlor-2-ethoxyessigsäureethylester (10 mmol, 1 Äq.) wird langsam zu der gekühlten Thiolat-Lösung getropft.
-
Nach beendeter Zugabe wird das Eisbad entfernt und die Reaktion für 3 Stunden bei Raumtemperatur gerührt.
-
-
Aufarbeitung:
-
Die Reaktion wird vorsichtig mit gesättigter NH₄Cl-Lösung (10 ml) gequencht.
-
Die Mischung wird mit Ethylacetat (3 x 30 ml) extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.
-
Das Produkt wird durch Säulenchromatographie gereinigt.
-
Zusammenfassung der Reaktionsbedingungen
| Reaktionstyp | Nukleophil | Typische Base | Lösungsmittel | Temperatur | Typ. Ausbeute (%) |
| Azidierung | Natriumazid (NaN₃) | - | NMP, DMF | Raumtemp. | > 90[1] |
| Aminierung | Prim./Sek. Amin | K₂CO₃, TEA | Acetonitril | Rückfluss | 60-80 |
| Ether-Synthese | Alkohol/Phenol | NaH, K₂CO₃ | THF, DMF | RT - 60 °C | 70-90 |
| Thioether-Synthese | Thiol | NaH, K₂CO₃ | THF, DMF | 0 °C - RT | 80-95 |
Anwendungen in der Wirkstoffentwicklung
Die aus 2-Chlor-2-ethoxyessigsäureethylester hergestellten Derivate sind wertvolle Bausteine in der medizinischen Chemie.
-
α-Aminoester-Derivate: Sie sind direkte Vorläufer für die Synthese von modifizierten Peptiden, Peptidomimetika und chiralen Liganden.
-
Heterocyclen-Synthese: Die bifunktionelle Natur der Produkte ermöglicht Ringschlussreaktionen. Beispielsweise kann das Produkt aus der Reaktion mit Thioharnstoff zur Synthese von Aminothiazol-Strukturen führen, die in vielen pharmazeutischen Wirkstoffen vorkommen.[7]
-
Linker-Technologie: Die Fähigkeit, leicht mit N-, O- und S-Nukleophilen zu reagieren, macht dieses Reagenz nützlich für die Entwicklung von Linkern in Antikörper-Wirkstoff-Konjugaten (ADCs) und PROTACs.
Referenzen
-
Williamson Ether Synthesis - Edubirdie. (n.d.). Edubirdie. --INVALID-LINK--
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. --INVALID-LINK--
-
Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press. --INVALID-LINK--
-
The Versatility of Ethyl 2-Chloroacetoacetate in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
Fuson, R. C., & Wojcik, B. H. (1932). Acetic acid, ethoxy-, and ethyl ester. Organic Syntheses, 12, 30. --INVALID-LINK--
-
The Williamson Ether Synthesis. (2018, August 29). YouTube. --INVALID-LINK--
-
The Williamson Ether Synthesis. (n.d.). University of Northern Iowa. --INVALID-LINK--
-
Synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-(2-ethoxyethoxyimino)acetate hydrochloride. (n.d.). Japan Patent Office. --INVALID-LINK--
-
ethyl 2-chloro-2-(2-phenoxyethylsulfanyl)acetate. (2025, May 20). ChemSynthesis. --INVALID-LINK--
-
Which product will be formed by the reaction of primary amine with ethyl chloroacetate? (2014, November 24). ResearchGate. --INVALID-LINK--
-
Ethyl 2-ethoxy-2-iminoacetate. (n.d.). EvitaChem. --INVALID-LINK--
-
Synthesis of B. Ethyl 2-Chloro-2-formylacetate. (n.d.). PrepChem.com. --INVALID-LINK--
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies. --INVALID-LINK--
-
2-Chloro-2-ethoxyacetic acid ethyl ester. (n.d.). BOC Sciences. --INVALID-LINK--
-
Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (n.d.). Google Patents. --INVALID-LINK--
-
Esters Reaction with Amines – The Aminolysis Mechanism. (n.d.). Chemistry Steps. --INVALID-LINK--
-
This compound. (2025, July 16). ChemicalBook. --INVALID-LINK--
-
Synthesis of Ethyl 2-Thioxo (And 2-Methylene)thiazoline-4-Acetates. (n.d.). Amanote Research. --INVALID-LINK--
-
Method of preparation of alkyl and 2-alkoxy-ethyl silicates. (n.d.). Google Patents. --INVALID-LINK--
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). Arkat USA. --INVALID-LINK--
-
Synthesis method of 2, 2-ethoxyethanol. (n.d.). Google Patents. --INVALID-LINK--
-
Preparation method of ethyl 2-oxocyclopentylacetate. (n.d.). Google Patents. --INVALID-LINK--
-
Process for making alkyl ethoxy carboxylates. (n.d.). Google Patents. --INVALID-LINK--
-
This compound. (n.d.). ChemicalBook. --INVALID-LINK--
-
Synthesis of ethyl-2-(p-ethoxyphenyl) propenoate. (n.d.). ResearchGate. --INVALID-LINK--
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for the Purification of 2-Chloro-2-ethoxyacetic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2-ethoxyacetic acid ethyl ester is a valuable synthetic intermediate in the pharmaceutical and agrochemical industries. Its purity is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and compromised final product quality. This document provides a comprehensive guide to the purification of this compound, detailing protocols for extractive workup, fractional distillation, and flash chromatography. The causality behind each experimental choice is explained to provide a deeper understanding of the purification strategy.
Compound Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound and its potential impurities is crucial for developing an effective purification strategy.
Table 1: Physicochemical Properties
| Property | This compound | Ethyl diethoxyacetate (Major Impurity) |
| Molecular Formula | C₆H₁₁ClO₃[1][2] | C₈H₁₆O₄[3][4][5] |
| Molecular Weight | 166.60 g/mol [6][7] | 176.21 g/mol [4][5] |
| Appearance | Clear colorless to orange-brown liquid[2] | Colorless liquid[5] |
| Boiling Point | 79 °C @ 12 Torr[2] | 199 °C @ 760 mmHg[3][4] |
| Density | ~1.1 g/cm³[2] | 0.985 g/mL at 25 °C[4] |
| Solubility | Soluble in common organic solvents. | Soluble in Dichloromethane, Ethyl Acetate and Methanol.[5] |
The primary impurity in the synthesis of this compound is often ethyl diethoxyacetate. This impurity arises from the reaction of the product with excess ethanol, particularly under basic conditions. The boiling points of the target compound and the main impurity are sufficiently different to allow for separation by fractional distillation under reduced pressure.
Purification Workflow
The overall purification strategy involves a multi-step process designed to remove different types of impurities at each stage.
References
- 1. Ethyl chloroacetate | SIELC Technologies [sielc.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Separation of Ethyl 2-chloroacetoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. biotage.com [biotage.com]
- 5. How to set up and run a flash chromatography column. [reachdevices.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Application Notes & Protocols for the Comprehensive Characterization of 2-Chloro-2-ethoxyacetic acid ethyl ester
Introduction
2-Chloro-2-ethoxyacetic acid ethyl ester (CAS No: 34006-60-5) is an organic compound with the molecular formula C₆H₁₁ClO₃.[1] It is a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. Its purity and structural integrity are paramount to ensure the safety, efficacy, and quality of the final products. Therefore, robust and reliable analytical methods for its characterization are essential. This document provides in-depth application notes and detailed protocols for the comprehensive analysis of this compound, designed for researchers, quality control analysts, and drug development professionals.
The protocols herein are grounded in fundamental analytical principles and provide a multi-faceted approach to characterization, ensuring a thorough understanding of the analyte's identity, purity, and properties.
Physicochemical & Safety Profile
A foundational understanding of the compound's properties and safety requirements is critical before commencing any analytical work.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₃ | [1][2] |
| Molecular Weight | 166.60 g/mol | [1][] |
| Appearance | Clear colorless to orange-brown liquid | [2][4] |
| Boiling Point | ~234.8 °C (estimated) | [5] |
| Density | ~1.116 - 1.228 g/cm³ (estimated) | [][5] |
| IUPAC Name | ethyl 2-chloro-2-ethoxyacetate | [1][] |
Safety & Handling Precautions: this compound is irritating to the eyes, respiratory system, and skin.[2][6] It is imperative to handle this chemical in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[6][7] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] All handling should be performed in accordance with good industrial hygiene and safety practices.[6][8]
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Expertise & Rationale: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds. Its high separation efficiency (GC) combined with definitive identification capabilities (MS) makes it ideal for assessing the purity of this compound and identifying any related impurities, such as starting materials or by-products (e.g., ethyl diethoxyacetate).[4] The methodology is adapted from established protocols for similar volatile esters, ensuring robustness.[9]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol
1. Reagents and Materials:
-
This compound (Sample)
-
n-Hexane, GC grade or higher (Solvent)[9]
-
Autosampler vials with septa
2. Instrumentation and Conditions: This protocol is designed for a standard GC-MS system equipped with a split/splitless injector and a quadrupole mass spectrometer.
| Parameter | Setting | Rationale |
| GC Column | DB-1 (or equivalent 100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column is ideal for separating compounds based on boiling point. This is a robust, general-purpose column suitable for this analyte.[9] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks for a relatively pure sample. Adjust as needed based on concentration. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 60 °C, hold 2 min Ramp: 10 °C/min to 240 °C Hold: 5 min | The initial temperature allows for good focusing of the analyte on the column. The ramp rate is sufficient to separate the target analyte from potential lower and higher boiling impurities. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization sources. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40-300 amu | Covers the molecular weight of the target compound and expected fragments. |
3. Sample Preparation:
-
Prepare a stock solution by accurately weighing approximately 20 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with n-hexane. This creates a ~2 mg/mL solution.[9]
-
Vortex thoroughly.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
4. Data Analysis and Interpretation:
-
Purity Assessment: The purity is determined from the Total Ion Chromatogram (TIC) by calculating the area percent of the main peak relative to the total area of all peaks.
-
Identity Confirmation: The identity is confirmed by comparing the acquired mass spectrum of the main peak with a reference spectrum or by interpreting the fragmentation pattern.
-
Expected Fragmentation: Look for the molecular ion peak (M⁺) at m/z 166 (for ³⁵Cl) and 168 (for ³⁷Cl) in an approximate 3:1 ratio. Key fragments would likely arise from the loss of the ethoxy group (-OC₂H₅, m/z 45), the ethyl ester group (-O-CH₂CH₃, m/z 73), and cleavage of the C-Cl bond.
-
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Expertise & Rationale: While GC-MS is excellent for volatile compounds, HPLC is superior for detecting non-volatile or thermally labile impurities. A reversed-phase HPLC (RP-HPLC) method provides an orthogonal analytical technique to GC-MS, offering a more complete purity profile. The method is based on established principles for analyzing polar organic molecules.[10][11]
Detailed Protocol
1. Reagents and Materials:
-
This compound (Sample)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
HPLC vials
2. Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size | A C18 column is a versatile, standard choice for reversed-phase chromatography, offering good retention for moderately polar organic compounds. |
| Mobile Phase | A: Water B: Acetonitrile | A standard mobile phase combination for RP-HPLC, providing good selectivity and compatibility with UV detection.[11] |
| Gradient | 0-2 min: 40% B 2-15 min: 40% to 90% B 15-17 min: 90% B 17.1-20 min: 40% B (re-equilibration) | A gradient elution ensures that impurities with a wide range of polarities can be effectively separated and eluted as sharp peaks. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | DAD allows for monitoring at multiple wavelengths to detect different types of impurities. |
| Detection λ | 210 nm | The ester carbonyl group provides some UV absorbance at low wavelengths. This is a common choice for compounds lacking a strong chromophore. |
| Injection Vol. | 10 µL | Standard injection volume for analytical HPLC. |
3. Sample Preparation:
-
Prepare a stock solution by accurately weighing approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This creates a ~1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.
4. Data Analysis and Interpretation:
-
The chromatogram should show a major peak corresponding to this compound.
-
Purity is calculated based on the area percentage of the main peak.
-
Any additional peaks represent potential impurities. The use of a DAD can help in the preliminary characterization of these impurities by providing their UV spectra.
Spectroscopic Confirmation of Structure
Expertise & Rationale: Spectroscopic techniques provide unambiguous confirmation of the chemical structure. Nuclear Magnetic Resonance (NMR) elucidates the carbon-hydrogen framework, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present. Together, they form a powerful combination for structural verification.[]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Prepare the sample by dissolving ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Expected ¹H NMR Spectrum (in CDCl₃): The structure CH₃-CH₂-O-CH(Cl)-C(=O)-O-CH₂-CH₃ suggests four distinct proton environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.1 - 5.3 | Singlet (s) | 1H | -O-CH (Cl)-C(=O)- | The proton on the chiral carbon is deshielded by the adjacent oxygen, chlorine, and carbonyl group. |
| ~4.2 - 4.4 | Quartet (q) | 2H | -C(=O)-O-CH₂ -CH₃ | Methylene protons of the ethyl ester group, split by the adjacent methyl group. |
| ~3.6 - 3.8 | Quartet (q) | 2H | CH₃ -CH₂ -O- | Methylene protons of the ethoxy group, split by the adjacent methyl group. |
| ~1.2 - 1.4 | Triplet (t) | 6H | CH₃ -CH₂-O- and -O-CH₂-CH₃ | The two methyl groups are likely to overlap, each being split into a triplet by their adjacent methylene groups. |
Note: The predicted shifts are based on standard chemical shift tables and analysis of similar structures. Actual values may vary slightly.[12]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol:
-
Acquire the FT-IR spectrum using a neat sample (liquid film) between two NaCl or KBr plates.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for easier sample handling.
-
Scan in the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~2980-2850 | Medium-Strong | C-H (sp³) | Stretch |
| ~1750-1735 | Strong, Sharp | C=O (Ester) | Stretch |
| ~1250-1000 | Strong | C-O | Stretch (ester and ether linkages) |
| ~800-600 | Medium-Strong | C-Cl | Stretch |
Rationale: The presence of a strong carbonyl peak around 1740 cm⁻¹ is a key indicator of the ester group.[13] The C-O "fingerprint" region and the C-Cl stretch provide further structural confirmation.
Overall Analytical Strategy
The combination of chromatographic and spectroscopic techniques provides a self-validating system for the complete characterization of this compound.
References
- 1. This compound | C6H11ClO3 | CID 2724873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 4. 279870500 [thermofisher.com]
- 5. This compound CAS#: 34006-60-5 [m.chemicalbook.com]
- 6. fishersci.de [fishersci.de]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Separation of Ethyl 2-chloroacetoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Ethyl chloroacetate | SIELC Technologies [sielc.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-Chloro-2-ethoxyacetic acid ethyl ester using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed protocol for the quantitative analysis of 2-Chloro-2-ethoxyacetic acid ethyl ester using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in various synthetic processes within the pharmaceutical and chemical industries. Ensuring its purity and concentration is critical for reaction monitoring, quality control, and final product specifications. The method detailed herein is designed for researchers, scientists, and drug development professionals, providing a robust and reliable analytical procedure. The protocol covers sample preparation, instrument configuration, and data analysis, and is grounded in established principles of chromatographic separation and mass spectrometric detection.
Introduction
This compound (C₆H₁₁ClO₃, Mol. Wt. 166.60 g/mol ) is a halogenated ether ester of significant interest in organic synthesis.[1] Its bifunctional nature makes it a versatile building block. Accurate and precise analytical methods are essential for monitoring its formation in reaction mixtures and quantifying its presence in final products. Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice for this analysis due to its high separation efficiency and definitive identification capabilities.
Unlike its related acidic counterparts, the haloacetic acids (HAAs), which require derivatization to increase volatility for GC analysis, this compound is an ester and is sufficiently volatile for direct injection and analysis.[2][3] This simplifies the sample preparation process, reducing potential sources of error and improving sample throughput. This note provides a comprehensive methodology, from sample handling to final data interpretation, based on the well-established principles of GC-MS analysis for ethyl esters and halogenated compounds.[4][5]
Experimental
Materials and Reagents
-
Solvent: Hexane, HPLC Grade (or equivalent volatile organic solvent such as Dichloromethane).[6]
-
Analyte: this compound, analytical standard (≥99% purity).
-
Internal Standard (IS): Pentyl acetate (or other suitable non-interfering compound).[7]
-
Glassware: Class A volumetric flasks, vials with PTFE-lined septa, and microliter syringes.
Instrumentation
A standard gas chromatograph coupled to a single quadrupole mass spectrometer is recommended. The following configuration was used for method development.
-
Gas Chromatograph (GC): Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer (MS): Agilent 5977A MSD (or equivalent).
-
Autosampler: Agilent 7693A (or equivalent).
-
GC Column: Agilent J&W DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[8][9] This column is recommended as a versatile, non-polar phase that separates compounds primarily based on boiling point, which is suitable for general ester analysis.[8]
Protocols
Standard and Sample Preparation
The fundamental principle of sample preparation for GC-MS is to dissolve the analyte in a volatile solvent that is compatible with the injection system and GC column, while ensuring the sample is free of non-volatile residues.[6]
Protocol 1: Preparation of Stock and Working Standards
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pentyl acetate into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution with hexane in volumetric flasks. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Fortification: Add a fixed amount of the IS stock solution to each calibration standard and sample to achieve a final IS concentration of 10 µg/mL. This internal standard method corrects for variations in injection volume and instrument response.
-
Sample Preparation: Dissolve the test sample (e.g., from a reaction mixture) in hexane to an expected concentration within the calibration range. For unknown samples, a preliminary screening may be necessary. Ensure the final sample is filtered if particulates are present. Add the internal standard as in the previous step.
-
Transfer: Transfer the final solutions to 2 mL autosampler vials for analysis.
GC-MS Instrument Setup and Acquisition
The following parameters provide a robust starting point. Optimization may be required based on the specific instrument and column used. The temperature program is designed to ensure good separation from the solvent front and any potential impurities.
Table 1: GC-MS Instrument Parameters
| Parameter | Value | Rationale |
| GC Inlet | ||
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte and solvent. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |
| Oven Program | ||
| Initial Temp. | 80 °C | A starting temperature well above the solvent boiling point to elute it quickly. |
| Hold Time | 2 min | Allows for complete solvent elution before the temperature ramp begins. |
| Ramp Rate | 15 °C/min | A moderate ramp rate to ensure good separation of components. |
| Final Temp. | 240 °C | Sufficiently high to elute the analyte and any higher-boiling impurities. |
| Final Hold Time | 5 min | Ensures the column is clean before the next injection. |
| MS Parameters | ||
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Standard temperature for maintaining mass accuracy. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Electron Energy | 70 eV | The standard energy for creating library-searchable mass spectra. |
| Acquisition Mode | Full Scan & SIM | Full Scan (m/z 40-250) for initial identification and Selected Ion Monitoring (SIM) for quantification. |
| Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
Data Analysis and Expected Results
Analyte Identification
The identity of this compound is confirmed by its retention time and its mass spectrum. While a library spectrum may not be available, the fragmentation pattern can be predicted based on common fragmentation rules for esters and halogenated compounds.[10][11]
Predicted Mass Fragmentation:
The molecular ion (M⁺) is expected at m/z 166 (for ³⁵Cl) and 168 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Key fragmentation pathways include:
-
Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺ → m/z 121/123
-
Loss of the ethyl ester group (-COOC₂H₅): [M - 73]⁺ → m/z 93/95
-
Loss of chlorine radical (–Cl): [M - 35]⁺ → m/z 131
-
McLafferty Rearrangement: A characteristic fragmentation for esters, potentially leading to an ion at m/z 88.[12]
Table 2: Expected Retention Time and Key Ions for SIM Analysis
| Compound | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Pentyl Acetate (IS) | ~7.5 | 43 | 70 | 87 |
| This compound | ~9.2 | 121 | 93 | 131 |
Note: Retention times are estimates and must be confirmed experimentally.
Quantification
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression with a correlation coefficient (R²) of >0.995 is considered acceptable. The concentration of the analyte in unknown samples is then calculated using this calibration curve.
Workflow and Fragmentation Diagrams
The overall analytical process is streamlined to ensure efficiency and accuracy.
Caption: High-level workflow for GC-MS analysis.
The fragmentation of the target molecule is key to its identification and the selection of ions for quantitative analysis.
Caption: Predicted EI fragmentation of the analyte.
Conclusion
The GC-MS method described provides a reliable, selective, and straightforward approach for the quantitative analysis of this compound. The absence of a derivatization step simplifies sample preparation, making the method efficient for routine quality control and research applications. By following the detailed protocols for sample preparation and instrument parameters, users can achieve accurate and reproducible results critical for process optimization and product verification in the chemical and pharmaceutical industries.
References
- 1. 2-(P-chlorophenoxy)ethyl chloro acetate [webbook.nist.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. agilent.com [agilent.com]
- 4. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. hlr.ua [hlr.ua]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tdx.cat [tdx.cat]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-2-ethoxyacetic acid ethyl ester
Introduction: Navigating the Synthesis of Ethyl Chloro(ethoxy)acetate
Welcome to the technical support guide for the synthesis of 2-Chloro-2-ethoxyacetic acid ethyl ester (also known as ethyl chloro(ethoxy)acetate). This valuable reagent serves as a key intermediate in the development of pharmaceuticals and other complex organic molecules.[1] Its synthesis, however, can present challenges ranging from low yields to product instability.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested insights to overcome common hurdles. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot and optimize this synthesis effectively. The primary synthesis route discussed herein is the chlorination of ethyl glyoxylate ethyl hemiacetal, a common and accessible precursor.
Section 1: Core Synthesis and Mechanism
The most direct pathway to this compound involves the substitution of the hydroxyl group in ethyl glyoxylate ethyl hemiacetal (ethyl 2-ethoxy-2-hydroxyacetate) with a chloride atom. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).
The reaction proceeds via the formation of a chlorosulfite ester intermediate. The lone pair on the ether oxygen adjacent to the reaction center plays a crucial role in stabilizing the subsequent carbocation-like transition state, facilitating the Sₙ1-type departure of the chlorosulfite group and attack by the chloride ion.
References
Technical Support Center: Synthesis of 2-Chloro-2-ethoxyacetic acid ethyl ester
Welcome to the technical support center for the synthesis of 2-Chloro-2-ethoxyacetic acid ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
I. Overview of the Synthesis
The synthesis of this compound is a crucial step in the production of various pharmaceutical intermediates. The most common laboratory-scale method involves the chlorination of ethyl 2-ethoxyacetate (also known as ethyl diethoxyacetate) using a suitable chlorinating agent. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity.
The primary transformation is the substitution of one of the ethoxy groups at the C2 position with a chlorine atom. Common chlorinating agents for this purpose include phosphorus pentachloride (PCl₅) and sulfuryl chloride (SO₂Cl₂).
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, providing explanations of the underlying chemistry and actionable solutions.
Q1: My reaction is incomplete, and I have a significant amount of unreacted ethyl 2-ethoxyacetate remaining. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a frequent issue and can often be traced back to several factors related to the reaction setup and reagents.
Root Cause Analysis:
-
Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is critical. An insufficient amount will naturally lead to unreacted starting material.
-
Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Poor Mixing: In a heterogeneous reaction (e.g., with solid PCl₅), inefficient stirring can lead to localized concentrations of reactants and poor overall conversion.
-
Deactivated Chlorinating Agent: Chlorinating agents like PCl₅ and SO₂Cl₂ are sensitive to moisture. Contamination with water will lead to their decomposition, reducing the effective concentration available for the reaction.
Troubleshooting & Preventative Measures:
-
Optimize Stoichiometry: Ensure at least a stoichiometric equivalent of the chlorinating agent is used. A slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions.
-
Temperature Management: The reaction should be initiated at a low temperature (e-g., 0-5 °C) during the addition of the chlorinating agent to control the initial exothermic reaction. After the addition is complete, the reaction mixture should be allowed to slowly warm to room temperature or gently heated to ensure completion. The optimal temperature profile should be determined empirically for your specific setup.
-
Ensure Efficient Stirring: Use a properly sized stir bar or overhead stirrer to ensure the reaction mixture is homogeneous, especially when using solid reagents.
-
Use Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents should be used. Handle moisture-sensitive chlorinating agents under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm observing a significant amount of ethyl dichloroacetate as a byproduct. What is causing this over-chlorination, and how can I prevent it?
A2: The formation of ethyl 2,2-dichloroacetate is a classic example of over-chlorination, where the desired product reacts further with the chlorinating agent.
Mechanistic Insight:
The desired product, this compound, still possesses a hydrogen atom at the C2 position, which can be susceptible to further chlorination under the reaction conditions. This is particularly problematic with highly reactive chlorinating agents or at elevated temperatures.
Troubleshooting & Preventative Measures:
-
Precise Stoichiometry: Avoid using a large excess of the chlorinating agent. A molar ratio of 1:1 to 1:1.1 (starting material to chlorinating agent) is generally recommended.[1]
-
Strict Temperature Control: This is the most critical parameter to control over-chlorination. The addition of the chlorinating agent should be performed at low temperatures (e.g., -5 to 10 °C). After the addition, the reaction should be carefully monitored as the temperature is slowly raised.[2]
-
Controlled Addition: Add the chlorinating agent dropwise or in small portions to the solution of ethyl 2-ethoxyacetate. This helps to avoid localized high concentrations of the chlorinating agent, which can promote over-chlorination.
-
Choice of Chlorinating Agent: Sulfuryl chloride is often considered more selective for mono-chlorination at the C2 position compared to harsher agents.[1] If over-chlorination is a persistent issue, switching to SO₂Cl₂ might be beneficial.
Q3: My final product has a lower yield than expected and I've identified ethyl chloride and other unidentified byproducts. Could the ethoxy group be undergoing cleavage?
A3: Yes, cleavage of the ethoxy group is a known side reaction, especially when using phosphorus pentachloride (PCl₅).
Mechanistic Insight:
PCl₅ is known to cleave ether linkages.[3][4] In the context of this synthesis, it can react with the ethoxy groups of either the starting material or the product. The reaction proceeds by coordination of the ether oxygen to the phosphorus center, followed by nucleophilic attack of a chloride ion on the ethyl group, leading to the formation of ethyl chloride and a phosphorus-containing byproduct. This pathway consumes the starting material and product, leading to reduced yields.
Troubleshooting & Preventative Measures:
-
Alternative Chlorinating Agent: To avoid ether cleavage, consider using a chlorinating agent that is less prone to this side reaction, such as sulfuryl chloride (SO₂Cl₂).
-
Milder Reaction Conditions: If PCl₅ must be used, employing the mildest possible reaction conditions (lower temperature, shorter reaction time) can help to minimize this side reaction. Careful monitoring of the reaction progress by techniques like GC or TLC is essential to stop the reaction once the starting material is consumed, without allowing for prolonged exposure to PCl₅.
-
Reaction Solvent: The choice of a non-polar, aprotic solvent may help to temper the reactivity of PCl₅.
Q4: During the aqueous workup, my product seems to be decomposing, and I'm getting acidic impurities. What is happening?
A4: The product, this compound, contains functional groups that are susceptible to hydrolysis, especially under acidic or basic conditions during workup.
Root Cause Analysis:
-
Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid in the presence of acid or base and water.
-
Hydrolysis of the α-Chloro Ether: The 2-chloro-2-ethoxy functionality is essentially an α-chloro ether, which can be sensitive to hydrolysis, especially under acidic conditions, to form an aldehyde and an alcohol.[5][6]
-
Reaction with Quenching Agent: The choice of quenching agent is important. Using a strong aqueous base can promote ester hydrolysis.
Troubleshooting & Preventative Measures:
-
Careful Quenching: Quench the reaction by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution to neutralize the acidic byproducts (like HCl and POCl₃ from PCl₅). Maintain a low temperature throughout the quenching process.
-
Minimize Contact Time with Aqueous Phases: Perform extractions quickly and avoid letting the organic layer sit in contact with acidic or basic aqueous solutions for extended periods.
-
Use a Mild Base for Neutralization: If a basic wash is necessary, use a mild base like saturated sodium bicarbonate solution rather than a strong base like sodium hydroxide.
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) before solvent removal to eliminate any residual water.[7]
III. Summary of Key Parameters and Side Products
| Parameter | Potential Issue | Recommended Action |
| Chlorinating Agent Stoichiometry | Incomplete reaction or over-chlorination | Use 1.0-1.1 equivalents. |
| Reaction Temperature | Incomplete reaction (too low) or side reactions (too high) | Initiate at 0-5 °C, then allow to warm or gently heat. |
| Moisture | Decomposition of chlorinating agent, hydrolysis of product | Use anhydrous conditions and reagents. |
| Workup pH | Hydrolysis of ester or α-chloro ether | Use mild conditions (e.g., saturated NaHCO₃) and minimize contact time. |
Common Side Products and Their Origin:
| Side Product | Origin |
| Ethyl 2-ethoxyacetate | Unreacted starting material |
| Ethyl 2,2-dichloroacetate | Over-chlorination of the desired product |
| Ethyl chloride | Cleavage of the ethoxy group (especially with PCl₅) |
| 2-Ethoxyacetic acid | Hydrolysis of the ethyl ester |
| Polymeric/colored materials | Decomposition of product or side products |
IV. Reaction Pathways and Experimental Workflow
Reaction Scheme
The desired reaction is the selective monochlorination of ethyl 2-ethoxyacetate. The primary side reactions include over-chlorination and ether cleavage.
Caption: Main and side reaction pathways in the synthesis.
Experimental Protocol: Chlorination using Sulfuryl Chloride
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas (e.g., nitrogen), add ethyl 2-ethoxyacetate (1.0 eq) and an anhydrous solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.05 eq) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by GC or TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it into a beaker containing a stirred, ice-cold saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two more times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Caption: Experimental workflow for the synthesis.
V. References
-
Benchchem. (2025). By-product formation in the synthesis of Ethyl 2-chloroacetoacetate. Retrieved from Benchchem Technical Support.
-
Benchchem. (2025). Technical Support Center: Purification Strategies for Reactions Involving Ethyl 2-Chloroacetoacetate. Retrieved from Benchchem Technical Support.
-
Benchchem. (2025). A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions. Retrieved from Benchchem Technical Support.
-
YouTube. (2023). Reaction of Ester with PCl5 | Ethyl acetate | Acetyl Chloride. Retrieved from YouTube.
-
Allen. (n.d.). Acetamide when heated with PCl_5 gives. Retrieved from Allen.
-
Allen. (n.d.). Acetaldehyde reacts with PCl_(5) to give. Retrieved from Allen.
-
National Center for Biotechnology Information. (n.d.). DICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents. Retrieved from NCBI Bookshelf.
-
Vedantu. (n.d.). When acetaldehyde reacts with PCl5 the resulting compound class 12 chemistry CBSE. Retrieved from Vedantu.
-
YouTube. (2023). Reaction of Acetic anhydride with PCl5. Retrieved from YouTube.
-
Organic Syntheses. (n.d.). ethyl diethoxyacetate. Retrieved from Organic Syntheses.
-
Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate. Retrieved from Google Patents.
-
ECHEMI. (n.d.). Acetic acid, 2-chloro-2-ethoxy-, ethyl ester SDS, 34006-60-5 Safety Data Sheets. Retrieved from ECHEMI.
-
Allen. (n.d.). chloropropane and 1 - chloroethane as main compound. Thus, C_(5)H_(12)O is named as. Retrieved from Allen.
-
Filo. (2021). causes cleavage of ether linkage R−O−R′ forming RCl,R. Retrieved from Filo.
-
PubChem. (n.d.). This compound. Retrieved from PubChem.
-
YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Retrieved from YouTube.
-
Allen. (n.d.). chloropropane and 1 - chloroethane as main compound. Thus, C_(5)H_(12)O is named as. Retrieved from Allen.
-
Chemdad. (n.d.). ETHYL DICHLOROACETATE. Retrieved from Chemdad.
-
Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved from Organic Syntheses.
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from Chemistry LibreTexts.
-
ResearchGate. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Retrieved from ResearchGate.
-
Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from Chemistry LibreTexts.
-
Google Patents. (n.d.). CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates. Retrieved from Google Patents.
-
Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved from Chemistry Stack Exchange.
-
Wikipedia. (n.d.). Ethyl chloroacetate. Retrieved from Wikipedia.
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from Master Organic Chemistry.
-
Digital Commons@ETSU. (n.d.). Synthesis of a Resveratrol Glycinate Derivative. Retrieved from Digital Commons@ETSU.
-
ChemicalBook. (n.d.). This compound | 34006-60-5. Retrieved from ChemicalBook.
-
Thermo Fisher Scientific. (n.d.). This compound, 90%, remainder mainly ethyl diethoxyacetat. Retrieved from Thermo Fisher Scientific.
-
Reddit. (2024). What would occur if excess thionyl chloride was used in the synthesis of Lidocaine?. Retrieved from Reddit.
-
ChemicalBook. (n.d.). This compound | 34006-60-5. Retrieved from ChemicalBook.
-
PubChem. (n.d.). Ethyl dichloroacetate. Retrieved from PubChem.
-
Chemistry Stack Exchange. (2015). Reaction of alcohols with PCl5 and PCl3. Retrieved from Chemistry Stack Exchange.
-
University of York. (n.d.). Theory of Aqueous Workup. Retrieved from University of York.
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from University of Rochester.
-
PubChem. (n.d.). Ethyl ethoxyacetate. Retrieved from PubChem.
-
ResearchGate. (2025). Synthesis of ethyl-2-(p-ethoxyphenyl) propenoate. Retrieved from ResearchGate.
-
Fisher Scientific. (2009). SAFETY DATA SHEET. Retrieved from Fisher Scientific.
-
Google Patents. (n.d.). JPH06321866A - Production of ethyl glyoxylate. Retrieved from Google Patents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 3. `PCl_(5)` causes cleavage of ether linkage `R-O-R'` forming `RCl, R'Cl and POCl_(3), C_(5)H_(12)O` on reaction with `PCl_(5)` forms 2 - chloropropane and 1 - chloroethane as main compound. Thus, `C_(5)H_(12)O` is named as [allen.in]
- 4. \mathrm{PCl}{5} causes cleavage of ether linkage R-\mathrm{O}-R^{\prime} .. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Chlorination of Ethyl Acetoacetate
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis of ethyl 2-chloroacetoacetate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthetic transformation. Here, we will address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to ensure a successful and reproducible reaction.
Section 1: Foundational Principles & Mechanism
Before troubleshooting, it is essential to understand the underlying principles of the reaction.
Q1: What is the mechanism for the selective chlorination of ethyl acetoacetate at the α-position (C2)?
The selective α-chlorination hinges on the keto-enol tautomerism of ethyl acetoacetate.[1][2] The α-protons (on the CH₂ group) are acidic due to their position between two electron-withdrawing carbonyl groups, which stabilizes the resulting conjugate base (an enolate).[3][4]
The reaction proceeds via the enol tautomer, which acts as a nucleophile, attacking an electrophilic chlorine source like sulfuryl chloride (SO₂Cl₂).
-
Step 1: Enolization: Ethyl acetoacetate is in equilibrium with its enol form. While the keto form is generally more stable, the enol is the reactive species in this transformation.[5][6]
-
Step 2: Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic chlorine atom of the chlorinating agent (e.g., sulfuryl chloride).
-
Step 3: Re-aromatization & Byproduct Formation: The intermediate collapses, regenerating the carbonyl group to form the final product, ethyl 2-chloroacetoacetate. This process also releases gaseous byproducts, such as HCl and SO₂ when using sulfuryl chloride.[7]
Caption: Mechanism of α-chlorination of ethyl acetoacetate.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the experiment.
Q2: My reaction yield is low. What are the most likely causes?
Low yield is a frequent issue that can typically be traced to one of four areas: incomplete reaction, side reactions, or losses during workup and purification.
-
Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted starting material. Ensure the reaction is allowed to proceed for the recommended duration after the addition of the chlorinating agent.[8][9]
-
Side Reactions: The formation of byproducts, primarily ethyl 2,2-dichloroacetoacetate, is a major cause of yield loss. This is often due to poor temperature control or incorrect stoichiometry.[9]
-
Workup Losses: The product has some solubility in water, so extensive aqueous washes can reduce yield.[10]
-
Purification Issues: Ethyl 2-chloroacetoacetate can decompose at high temperatures. Distillation at atmospheric pressure will lead to significant product loss.[10]
Q3: I am observing a significant amount of dichlorinated byproduct. How can I prevent this?
The formation of ethyl 2,2-dichloroacetoacetate occurs when the mono-chlorinated product reacts again with the chlorinating agent. To minimize this:
-
Strict Stoichiometry: Use a precise molar ratio of ethyl acetoacetate to sulfuryl chloride, typically between 1:1 and 1:1.1.[8][9] An excess of the chlorinating agent strongly favors dichlorination.
-
Controlled Addition: Add the sulfuryl chloride dropwise to the cooled ethyl acetoacetate.[8][9] A slow, controlled addition prevents localized high concentrations of the chlorinating agent, which can lead to over-chlorination.
-
Temperature Management: Maintain a low temperature (e.g., -5 to 10 °C) during the addition. High temperatures increase reaction rates indiscriminately and can promote the formation of the dichloro-adduct.[9]
Q4: Why is sulfuryl chloride (SO₂Cl₂) preferred over chlorine gas (Cl₂)?
While Cl₂ is a potent chlorinating agent, it is far less selective for this reaction. Using chlorine gas often results in a mixture of ethyl 2-chloroacetoacetate and ethyl 4-chloroacetoacetate.[7][11] These two isomers have very close boiling points, making their separation by distillation nearly impossible and impractical for industrial production.[11] Sulfuryl chloride is highly selective for the more reactive α-position (C2), yielding a much cleaner product that is easier to purify.[8]
Section 3: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental problems.
Problem: Low Yield or Complex Product Mixture by GC/TLC Analysis
This troubleshooting workflow helps identify the root cause of poor reaction outcomes.
Caption: Troubleshooting workflow for chlorination of ethyl acetoacetate.
Section 4: Experimental Protocols & Data
Optimized Protocol for the Synthesis of Ethyl 2-Chloroacetoacetate
This protocol is adapted from established, high-yield methodologies.[8][9]
Materials & Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Cooling bath (ice-salt or cryocooler)
-
Vacuum distillation apparatus
-
Caustic scrubber (beaker with NaOH solution)
-
Ethyl acetoacetate (EAA)
-
Sulfuryl chloride (SO₂Cl₂)
Workflow Diagram:
Caption: Step-by-step experimental workflow.
Procedure:
-
Setup: Charge a dry, three-necked flask with ethyl acetoacetate (1.0 eq). Equip the flask with a dropping funnel containing sulfuryl chloride (1.05 eq), a thermometer, and a gas outlet connected to a caustic scrubber.
-
Cooling: Immerse the reaction flask in a cooling bath and cool the ethyl acetoacetate to between -5 and 10 °C with stirring.[9]
-
Addition: Begin the dropwise addition of sulfuryl chloride from the dropping funnel. Carefully monitor the temperature and adjust the addition rate to ensure it remains within the -5 to 10 °C range. The addition should be slow and controlled.
-
Reaction: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Let the reaction stir at this temperature for 4 hours to ensure completion.[8][9]
-
Gas Removal: After the reaction period, slowly reduce the pressure in the flask using a vacuum pump. This will remove the residual dissolved HCl and SO₂ gases. Ensure the off-gases are safely neutralized by bubbling them through the caustic soda solution.[8][9]
-
Purification: The remaining crude liquid is the desired product. Assemble a vacuum distillation apparatus and carefully distill the crude mixture. Collect the fraction boiling at approximately 107 °C / 14 mmHg.[10]
Data Summary Table
| Parameter | Recommended Value | Rationale & Citation |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | High selectivity for the α-position, minimizing the 4-chloro isomer.[8] |
| **Molar Ratio (EAA:SO₂Cl₂) ** | 1 : 1.0 to 1.1 | Prevents over-chlorination and the formation of the 2,2-dichloro byproduct.[9] |
| Addition Temperature | -5 °C to 10 °C | Controls the exothermic reaction and minimizes side product formation.[8][9] |
| Reaction Temperature | 20 °C to 25 °C | Ensures the reaction proceeds to completion after the controlled addition.[8][9] |
| Reaction Time | 4 hours (post-addition) | Allows for complete conversion of the starting material.[9] |
| Solvent | None (Neat) | Cost-effective, reduces waste, and simplifies the purification process.[9] |
| Purification Method | Vacuum Distillation | Prevents thermal decomposition of the product.[8][10] |
| Product Boiling Point | ~107 °C @ 14 mmHg | Physical property for identifying the correct distillation fraction.[10] |
References
- 1. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN113603581A - A kind of continuous device and method for industrial production of ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
Preventing the decomposition of 2-Chloro-2-ethoxyacetic acid ethyl ester during distillation
Welcome to the technical support center for the purification of 2-Chloro-2-ethoxyacetic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the distillation of this thermally sensitive compound. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and best practices to ensure the successful purification of your product while minimizing decomposition.
Understanding the Instability: The Chemistry of Decomposition
This compound is a valuable synthetic intermediate, but its purification by distillation is often challenging due to its thermal lability. The presence of both an α-chloro and an ether linkage makes the molecule susceptible to decomposition under elevated temperatures. Understanding the potential decomposition pathways is critical for developing a robust purification strategy.
The primary decomposition routes are believed to be initiated by the presence of trace acidic impurities, which can catalyze elimination reactions, or by radical mechanisms at higher temperatures.
Likely Decomposition Pathways:
-
Acid-Catalyzed Elimination of Ethanol: Trace amounts of acid (e.g., residual HCl from synthesis) can protonate the ether oxygen, making the ethoxy group a good leaving group. Subsequent elimination yields an unsaturated and highly reactive acyl chloride intermediate.
-
Acid-Catalyzed Elimination of Hydrogen Chloride (HCl): Protonation of the ester carbonyl can facilitate the elimination of HCl, leading to the formation of an enol ether.
-
Radical-Mediated Decomposition: At higher temperatures, homolytic cleavage of the C-Cl bond can initiate radical chain reactions, leading to a variety of degradation products and polymerization.
These decomposition pathways result in a lower yield of the desired product, discoloration (often yellowing or browning), and the formation of impurities that can be difficult to separate.
Caption: Proposed decomposition pathways of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the distillation of this compound in a question-and-answer format.
Q1: My product is turning yellow/brown in the distillation flask, and the yield is low. What is causing this and how can I prevent it?
A1: This is a classic sign of thermal decomposition. The discoloration is likely due to the formation of conjugated systems or polymeric byproducts.
-
Cause: The distillation temperature is too high. Even under a moderate vacuum, the pot temperature might be exceeding the decomposition threshold of your compound.
-
Solution:
-
Improve the Vacuum: The most effective way to lower the boiling point is to reduce the pressure. A high-vacuum pump (e.g., a rotary vane pump) is recommended to achieve pressures below 10 Torr. A known boiling point for this compound is 79 °C at 12 Torr[1][2]. Aiming for a lower pressure will further reduce the required temperature.
-
Ensure an Accurate Temperature Reading: Place the thermometer bulb correctly in the distillation head – the top of the bulb should be level with the bottom of the sidearm leading to the condenser. This ensures you are measuring the temperature of the vapor that is in equilibrium with the liquid, which is the true boiling point at that pressure.
-
Use a Heating Mantle with a Stirrer: Even heating is crucial to avoid localized overheating. A heating mantle connected to a variable transformer and a magnetic stirrer will provide uniform heat distribution.
-
Q2: I've neutralized my crude product with sodium bicarbonate solution before distillation, but I'm still observing decomposition. What else could be wrong?
A2: While neutralization is a critical step, other factors can still promote decomposition.
-
Cause 1: Incomplete Neutralization or Residual Water: If the wash was not thorough, acidic impurities might remain. Residual water can also contribute to hydrolysis at elevated temperatures.
-
Solution 1:
-
Wash the crude product with a saturated sodium bicarbonate solution until the cessation of gas evolution (CO2).
-
Follow with a wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water.
-
Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate before distillation.
-
-
Cause 2: Presence of Oxidizing Impurities/Peroxides: Ethers are known to form explosive peroxides upon exposure to air and light.
-
Solution 2:
-
Consider adding a radical scavenger/antioxidant to the distillation flask. A small amount of a hindered phenol, such as Butylated Hydroxytoluene (BHT), can be effective in preventing radical-mediated decomposition.
-
Store the crude material under an inert atmosphere (nitrogen or argon) and protected from light if it is not to be distilled immediately.
-
Q3: My distillate is contaminated with a lower-boiling impurity. How can I improve the separation?
A3: This indicates that your fractional distillation setup may not be efficient enough for the separation.
-
Cause: The impurity has a boiling point close to your product, and your distillation column is not providing enough theoretical plates for a clean separation.
-
Solution:
-
Use a Fractionating Column: A simple distillation setup is often insufficient. Employ a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the distillation head.
-
Optimize the Reflux Ratio: Insulate the column to maintain a proper temperature gradient and ensure an adequate reflux ratio. A higher reflux ratio (more condensate returning to the column) generally leads to better separation but a slower distillation rate.
-
Slow and Steady Distillation: Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases in the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal vacuum and temperature conditions for the distillation?
A1: Based on available data, a pressure of around 12 Torr results in a boiling point of 79 °C[1][2]. It is highly recommended to use a vacuum pump capable of reaching pressures below 10 Torr to keep the distillation temperature as low as possible, ideally below 70-80 °C.
| Parameter | Recommended Range | Rationale |
| Pressure | 1-15 Torr | Lowering the pressure significantly reduces the boiling point, minimizing thermal decomposition. |
| Pot Temperature | < 100 °C | Keep the temperature of the liquid as low as possible to prevent decomposition. |
| Vapor Temperature | Correlates with pressure | The vapor temperature should remain stable during the collection of the main fraction. |
Q2: What kind of distillation apparatus should I use?
A2: A standard fractional distillation setup suitable for vacuum is required. This includes:
-
A round-bottom flask
-
A heating mantle with a magnetic stirrer
-
A fractionating column (Vigreux or packed)
-
A distillation head with a thermometer
-
A condenser
-
A receiving flask (a cow-type adapter is useful for collecting fractions)
-
A vacuum pump with a cold trap to protect the pump
Q3: Should I use a stabilizer during distillation? If so, what do you recommend?
A3: For thermally sensitive compounds like this, a stabilizer can be beneficial.
-
Hindered Phenols: A small amount (a few crystals) of a hindered phenol antioxidant like BHT can be added to the distillation flask to inhibit radical-initiated decomposition[3][4].
-
Copper: Adding a small amount of copper powder or using copper packing in the distillation column can help remove certain impurities, particularly sulfur-containing compounds, and may help prevent the formation of some degradation byproducts[5][6][7].
Q4: How can I be sure my crude product is free of acidic impurities before distillation?
A4: The most common method is a wash with a weak base.
-
Procedure: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash with a saturated solution of sodium bicarbonate. Continue washing until no more CO2 gas is evolved upon addition of the bicarbonate solution[8][9]. You can test the aqueous layer with pH paper to ensure it is neutral or slightly basic. Follow with a water wash and then a brine wash before drying the organic layer.
Best Practices Protocol for Distillation
This protocol outlines the recommended steps for the vacuum fractional distillation of this compound.
Caption: Recommended workflow for the purification of this compound.
Step-by-Step Methodology:
-
Pre-treatment of Crude Product:
-
Dissolve the crude this compound in a suitable water-immiscible organic solvent.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Shake gently at first, venting frequently to release any evolved CO2 gas. Continue washing until no more gas is evolved.
-
Wash with water, followed by a wash with saturated brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Distillation Setup:
-
Assemble a clean, dry vacuum fractional distillation apparatus as described in the FAQ section. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude, dried ester into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Optionally, add a small amount of a stabilizer like BHT or copper powder to the flask.
-
-
Distillation Process:
-
Begin stirring and slowly evacuate the system using a vacuum pump. Use a cold trap to protect the pump from volatile compounds.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling forerun in a separate receiving flask.
-
When the vapor temperature stabilizes at the expected boiling point for your product at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until the temperature begins to drop or rise significantly, indicating that the product has been collected.
-
Stop heating and allow the system to cool completely before slowly venting it to atmospheric pressure.
-
-
Product Handling and Storage:
-
Analyze the purified product for purity using appropriate analytical techniques (e.g., GC, NMR).
-
Store the purified ester in a tightly sealed container, preferably under an inert atmosphere, and in a cool, dark place to prevent decomposition.
-
By following these guidelines, you can significantly improve the yield and purity of your this compound, ensuring the quality of your downstream applications.
References
- 1. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 2. echemi.com [echemi.com]
- 3. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 4. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 5. stillincask.com [stillincask.com]
- 6. distillequipment.com [distillequipment.com]
- 7. eightoaksdistillery.com [eightoaksdistillery.com]
- 8. US3796758A - Stabilization of chloral - Google Patents [patents.google.com]
- 9. EP2371763A1 - Hydrochloric acid purifying method - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Chloro-2-ethoxyacetic acid ethyl ester
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 2-Chloro-2-ethoxyacetic acid ethyl ester. Here, we will explore the common causes of this chromatographic problem and provide systematic, evidence-based solutions to restore optimal peak symmetry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak for this compound is showing significant tailing. What are the most likely causes?
A1: Peak tailing, where the latter half of the peak is drawn out, is a common issue in HPLC. For an acidic analyte like this compound, the primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase. A tailing factor greater than 1.2 is generally considered significant.[1]
The most common culprits include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with polar analytes.[2][3][4] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and resulting in a tailing peak.[5]
-
Mobile Phase pH Issues: If the mobile phase pH is too close to the analyte's pKa, a mix of ionized and unionized forms of the analyte can exist, leading to peak distortion.[6][7] For acidic compounds, a higher pH can lead to ionization and potential tailing.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][8]
-
Column Contamination or Degradation: Accumulation of strongly retained impurities at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[1]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[1]
Below is a workflow to diagnose the root cause of peak tailing.
Caption: A systematic workflow for troubleshooting peak tailing in HPLC.
Q2: How does the mobile phase pH affect the peak shape of this compound, and what is the optimal pH range?
A2: The mobile phase pH is a critical parameter in controlling the retention and peak shape of ionizable compounds like this compound.[6][9] Since this compound is an ester of a carboxylic acid, it is considered a weak acid.
The Underlying Mechanism:
-
At Low pH: When the mobile phase pH is significantly lower than the pKa of the analyte (a good rule of thumb is 2 pH units below), the acidic compound will be in its protonated, neutral form.[10] This non-ionized state minimizes secondary interactions with the silica backbone of the stationary phase and promotes a single, hydrophobic retention mechanism, resulting in a sharp, symmetrical peak.[11][12]
-
At High pH: As the mobile phase pH approaches and surpasses the pKa of the analyte, the compound will become deprotonated and negatively charged (ionized). This ionized form is more polar and will have a weaker interaction with the reversed-phase stationary phase, leading to reduced retention.[13] More importantly, this can lead to repulsive forces with negatively charged, deprotonated silanol groups on the silica surface, which can also contribute to poor peak shape.[14]
Recommended Action:
For the analysis of this compound, it is advisable to maintain a low mobile phase pH, typically in the range of 2.5 to 3.5 . This ensures the analyte remains in its neutral, non-ionized form.[12]
Experimental Protocol: Mobile Phase pH Adjustment
-
Buffer Selection: Choose a buffer system effective in the desired pH range (e.g., phosphate or formate buffer).
-
Preparation: Prepare the aqueous component of the mobile phase and add the buffering agent.
-
pH Adjustment: Carefully adjust the pH of the aqueous portion using an appropriate acid (e.g., phosphoric acid or formic acid) before mixing with the organic modifier.
-
Equilibration: Thoroughly equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of the acidic analyte, leading to better peak shape.[11][12] |
| Buffer Concentration | 10-50 mM | Sufficient to maintain a stable pH without causing precipitation.[1] |
Q3: I've adjusted the mobile phase pH, but I still see peak tailing. Could secondary interactions with the column be the problem? How can I mitigate this?
A3: Yes, if pH optimization does not resolve the issue, secondary interactions with residual silanol groups on the column's silica surface are a very likely cause.[5][15] These silanol groups can have a pKa in the range of 3.5-4.5 and can become deprotonated and negatively charged, leading to strong interactions with any polar functional groups on your analyte.[14]
Mitigation Strategies:
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, less polar group to make them inert.[2][3] If you are not already using one, switching to a high-quality, end-capped C18 column can significantly improve peak shape for polar and ionizable compounds.
-
Increase Buffer Concentration: A higher buffer concentration (ionic strength) in the mobile phase can help to "shield" the charged silanol groups, reducing their availability for secondary interactions with the analyte.[11][14] Increasing the buffer concentration from 10 mM to 25 or 50 mM can often improve peak symmetry.
-
Consider a Different Stationary Phase: If tailing persists, you might consider a column with a different stationary phase chemistry. For example, columns with a polar-embedded group or a charged surface are designed to minimize silanol interactions and provide better peak shapes for challenging compounds.
Caption: Diagram illustrating primary and secondary interactions causing peak tailing.
Q4: Could my sample be the source of the peak tailing?
A4: Absolutely. The sample itself, and how it's prepared, can significantly impact peak shape.
-
Sample Overload: Injecting too high a concentration of the analyte can lead to mass overload, where the stationary phase becomes saturated.[8] This is a common cause of peak tailing.
-
Troubleshooting Step: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are likely overloading the column. Reduce your injection volume or dilute your sample accordingly.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. The strong solvent can carry the analyte band down the column in a disorganized way before it has a chance to properly partition with the stationary phase.
-
Troubleshooting Step: Ideally, your sample should be dissolved in the mobile phase itself. If this is not possible, use a solvent that is weaker than your mobile phase.
-
Q5: I suspect my column is contaminated. What is the recommended cleaning and regeneration procedure?
A5: Column contamination is a frequent cause of performance degradation, including peak tailing and increased backpressure.[16][17] A robust cleaning protocol can often restore column performance.
Important Precaution: Before any cleaning procedure, disconnect the column from the detector to avoid contaminating the detector cell.[16] It is also recommended to reverse the column's flow direction for cleaning, as most contaminants accumulate at the inlet frit.[16][18]
Step-by-Step Column Cleaning Protocol for Reversed-Phase Columns:
-
Flush Buffer: If your mobile phase contains a buffer, flush the column with 10-20 column volumes of a buffer-free mobile phase (e.g., if your mobile phase is 50:50 acetonitrile:buffer, flush with 50:50 acetonitrile:water). This prevents buffer precipitation in the next steps.[16][19]
-
Organic Solvent Wash: Flush the column with 10-20 column volumes of 100% acetonitrile or methanol. This will remove strongly retained hydrophobic compounds.
-
Stronger Solvent Wash (Optional): If you suspect very non-polar contaminants, you can use a stronger solvent series. A common sequence is:
-
10-20 column volumes of Isopropanol
-
10-20 column volumes of Methylene Chloride*
-
10-20 column volumes of Hexane*
-
If using immiscible solvents like methylene chloride or hexane, you must flush with an intermediate solvent like isopropanol before returning to your reversed-phase mobile phase.
-
-
Re-equilibration: After cleaning, flush the column with the mobile phase (without buffer) and then re-introduce the original mobile phase. Equilibrate until you have a stable baseline.
| Solvent | Purpose | Number of Column Volumes |
| Mobile Phase without Buffer | Remove buffer salts | 10-20 |
| 100% Acetonitrile/Methanol | Remove hydrophobic contaminants | 10-20 |
| 100% Isopropanol | Remove highly non-polar contaminants | 10-20 |
| Mobile Phase | Re-equilibrate the column | 20-30 |
This systematic approach to troubleshooting, grounded in the principles of chromatography, should enable you to diagnose and resolve peak tailing issues in your analysis of this compound, leading to more accurate and reliable results.
References
- 1. uhplcs.com [uhplcs.com]
- 2. LC Technical Tip [discover.phenomenex.com]
- 3. shodexhplc.com [shodexhplc.com]
- 4. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 5. lctsbible.com [lctsbible.com]
- 6. moravek.com [moravek.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. Blogs | Restek [discover.restek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. biotage.com [biotage.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Discover the Art of Buffer selection in HPLC Development part 2 [pharmacores.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromanik.co.jp [chromanik.co.jp]
- 16. silicycle.com [silicycle.com]
- 17. scribd.com [scribd.com]
- 18. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 19. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
Technical Support Center: Managing Byproduct Formation in Reactions of 2-Chloro-2-ethoxyacetic acid ethyl ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for managing the formation of byproducts in reactions involving 2-Chloro-2-ethoxyacetic acid ethyl ester. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the desired purity and yield of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of ethyl diethoxyacetate. What is causing this, and how can I prevent it?
A1: The formation of ethyl diethoxyacetate is a common issue and typically arises from the reaction of your starting material with residual ethanol or ethoxide ions.
This compound is an α-chloro ether, a class of compounds known for their reactivity towards nucleophiles. The chloro group can be readily displaced by alcohols or alkoxides. If your reaction conditions include ethanol as a solvent, or if there are residual amounts from a previous step, it can act as a nucleophile, leading to the formation of the diethoxyacetal byproduct. Similarly, the presence of a base can generate ethoxide from any ethanol present, which is an even more potent nucleophile.
Causality and Prevention:
-
Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Even trace amounts of water can lead to the formation of other byproducts, while residual ethanol directly causes the formation of ethyl diethoxyacetate.
-
Solvent Choice: If possible, avoid using ethanol as a solvent. Opt for aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile, which will not participate in the substitution reaction.
-
Base Selection: If a base is required, use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). Stronger, nucleophilic bases like sodium ethoxide should be avoided unless they are a required reactant.[1]
-
Purification of Starting Material: Commercial this compound can sometimes contain impurities, including ethyl diethoxyacetate.[2][3] It is advisable to check the purity of your starting material by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use. If necessary, purification by vacuum distillation can be performed.
Q2: I am observing the formation of ethyl glyoxylate and its hemiacetal. What reaction pathway leads to these byproducts?
A2: The presence of ethyl glyoxylate and its ethyl hemiacetal suggests decomposition of the starting material, often catalyzed by moisture or acidic impurities.
This compound can be sensitive to hydrolysis. In the presence of water, the α-chloro ether moiety can hydrolyze to form an unstable hemiacetal, which then eliminates ethanol to yield ethyl glyoxylate. The ethyl glyoxylate can then react with any ethanol present to form the more stable ethyl hemiacetal.[4][5][6]
Troubleshooting Workflow for Eliminating Ethyl Glyoxylate Byproducts:
Caption: Troubleshooting workflow for byproduct formation.
Q3: My purification by distillation is leading to product decomposition. What are the best practices for purifying this compound and its reaction products?
A3: Thermal instability is a key consideration. High temperatures during distillation can promote decomposition pathways.
Prolonged heating can lead to the elimination of HCl and the formation of various byproducts. It is crucial to use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.
Recommended Purification Protocol: Vacuum Distillation
-
Neutralize Crude Product: Before distillation, wash the crude reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities that could catalyze decomposition at elevated temperatures.[7]
-
Dry Thoroughly: Dry the organic phase over an anhydrous drying agent like magnesium sulfate or sodium sulfate, and filter.
-
Apparatus Setup: Use a short-path distillation apparatus to minimize the surface area and residence time at high temperatures.
-
Vacuum Application: Apply a high vacuum before heating. This is critical to prevent bumping and ensure a smooth distillation.
-
Controlled Heating: Use a well-controlled oil bath for heating. Avoid direct heating with a mantle.
-
Monitor Vapor Temperature: The head temperature should remain stable during the collection of the main fraction. A fluctuating temperature can indicate decomposition.
| Parameter | Recommendation | Rationale |
| Pressure | < 10 mmHg | Lowers boiling point, minimizing thermal decomposition. |
| Pot Temperature | Keep as low as possible | Reduces the rate of degradation reactions. |
| Apparatus | Short-path distillation | Minimizes product loss and decomposition on hot surfaces. |
| Pre-treatment | Neutralizing wash | Removes acidic catalysts for decomposition.[7] |
Q4: Can you provide a general protocol for a reaction using this compound that minimizes byproduct formation?
A4: Certainly. The following is a generalized protocol for a nucleophilic substitution reaction, emphasizing the key steps to control purity.
This protocol is a template and should be adapted based on the specific nucleophile and reaction scale.
Experimental Protocol: General Nucleophilic Substitution
-
Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of dry nitrogen.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.
-
Reagent Preparation:
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
-
Ensure your nucleophile is dry and of high purity.
-
If a base is needed, use a non-nucleophilic amine (e.g., triethylamine) that has been distilled from a suitable drying agent.
-
-
Reaction Setup:
-
In the reaction flask, dissolve the nucleophile (1.0 equivalent) and the base (1.1 equivalents) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Electrophile:
-
Add this compound (1.05 equivalents) dropwise to the cooled, stirred solution of the nucleophile over 15-30 minutes. The slow addition helps to control any exotherm and can improve selectivity.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the required time.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of completion and check for the formation of byproducts.
-
-
Workup:
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel, as appropriate for the specific product's properties.
-
Logical Relationship Diagram for a Successful Reaction:
Caption: Key factors influencing reaction outcome.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. fishersci.de [fishersci.de]
- 3. 279870500 [thermofisher.com]
- 4. JPH06321866A - Production of ethyl glyoxylate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ETHYL GLYOXYLATE HEMIACETAL - product Search - page 1 - ChemCD_Chemical Cloud Database [chemcd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-2-ethoxyacetic acid ethyl ester
Welcome to the technical support center for the synthesis of 2-Chloro-2-ethoxyacetic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure the successful and safe execution of your experiments.
Introduction: Navigating the Synthesis
The synthesis of this compound is a critical process for the production of various pharmaceutical and agrochemical compounds. While the synthesis may appear straightforward on a laboratory scale, scaling up presents unique challenges that require a thorough understanding of the reaction mechanism, potential side reactions, and purification strategies. This guide will walk you through a reliable two-step synthesis route, highlighting key considerations for a successful scale-up.
Our recommended pathway involves the initial formation of ethyl diethoxyacetate, followed by a selective monochlorination to yield the desired product. This method offers good control over the reaction and minimizes the formation of undesirable byproducts.
Visualizing the Synthesis Pathway
To provide a clear overview of the process, the following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.
Issue 1: Low Yield of Ethyl Diethoxyacetate in Step 1
-
Potential Cause A: Incomplete Reaction. The acetalization reaction may not have reached completion due to insufficient reaction time or catalyst concentration.
-
Solution: Monitor the reaction progress using Gas Chromatography (GC) to ensure the disappearance of the starting material, ethyl glyoxylate. If the reaction stalls, a small additional charge of the acid catalyst can be considered. On a larger scale, ensure adequate mixing to maintain a homogeneous reaction mixture.
-
-
Potential Cause B: Water in the Reaction Mixture. The presence of water can shift the equilibrium of the acetalization reaction back towards the starting materials.
-
Solution: Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. Commercial absolute ethanol should be used, and for very sensitive reactions, it can be dried over molecular sieves.
-
-
Potential Cause C: Loss of Product During Workup. The product, ethyl diethoxyacetate, has some solubility in water, which can lead to losses during aqueous workup.
-
Solution: After neutralization, extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to maximize product recovery. A brine wash of the combined organic extracts can further reduce the amount of dissolved water before drying.[1]
-
Issue 2: Formation of Dichlorinated Byproduct in Step 2
-
Potential Cause: Over-chlorination with Sulfuryl Chloride. The primary byproduct in the chlorination step is often the corresponding dichloro-compound. This is more likely to occur with an excess of sulfuryl chloride or at elevated temperatures.
-
Solution: Carefully control the stoichiometry of sulfuryl chloride, using a slight excess is generally not recommended. The addition of sulfuryl chloride should be done dropwise at a low temperature (e.g., 0-5 °C) to manage the exotherm and improve selectivity. Monitor the reaction closely by GC to stop the reaction once the starting material is consumed.
-
Issue 3: Darkening of the Reaction Mixture During Chlorination
-
Potential Cause: Decomposition of Starting Material or Product. The reaction mixture may darken if the temperature is not adequately controlled, leading to decomposition.
-
Solution: Maintain a low reaction temperature throughout the addition of sulfuryl chloride. Ensure efficient stirring to dissipate heat. The reaction should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Issue 4: Difficulty in Purifying the Final Product
-
Potential Cause A: Close Boiling Points of Product and Byproducts. The desired product and the unreacted starting material or dichlorinated byproduct may have close boiling points, making purification by distillation challenging.
-
Solution: Use a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column) for the vacuum distillation.[2] Collect narrow fractions and analyze them by GC to ensure the purity of the final product.
-
-
Potential Cause B: Residual Acidic Impurities. The crude product may contain residual HCl or sulfuric acid (from sulfuryl chloride decomposition), which can cause decomposition during distillation.
-
Solution: Before distillation, perform a thorough aqueous workup. Wash the organic layer with a dilute solution of sodium bicarbonate to neutralize any residual acids, followed by a water wash and a brine wash.[1] Ensure the product is thoroughly dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate before distillation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the formation of ethyl diethoxyacetate?
A1: The acid catalyst, typically anhydrous HCl, protonates the carbonyl oxygen of ethyl glyoxylate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. It catalyzes both the initial addition of ethanol and the subsequent elimination of water to form the acetal.
Q2: Why is sulfuryl chloride (SO₂Cl₂) preferred over chlorine gas (Cl₂) for the chlorination step?
A2: Sulfuryl chloride is a liquid and is generally easier and safer to handle in a laboratory and pilot plant setting compared to gaseous chlorine. It often provides higher selectivity for monochlorination of activated C-H bonds, such as the one in ethyl diethoxyacetate, reducing the formation of dichlorinated and other over-chlorinated byproducts.[3]
Q3: How can I monitor the progress of the chlorination reaction?
A3: Gas Chromatography (GC) is the most effective method for monitoring the reaction. A small aliquot of the reaction mixture can be withdrawn, quenched (for example, by adding it to a small amount of sodium bicarbonate solution), and then analyzed by GC. This will allow you to track the disappearance of the starting material (ethyl diethoxyacetate) and the appearance of the product and any byproducts.
Q4: What are the main safety precautions to consider when working with sulfuryl chloride?
A4: Sulfuryl chloride is a corrosive and toxic substance. It reacts violently with water, releasing corrosive gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Ensure that all glassware is dry and the reaction is protected from moisture. A scrubbing system containing a basic solution (e.g., sodium hydroxide) should be in place to neutralize the off-gases.
Q5: What are the key challenges when scaling up this synthesis?
A5: The primary challenges in scaling up this synthesis are:
-
Heat Management: The chlorination reaction is exothermic. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging. Efficient cooling and controlled addition of reagents are crucial to prevent runaway reactions and byproduct formation.
-
Gas Evolution: The chlorination reaction produces HCl and SO₂ gases. A robust off-gas scrubbing system is necessary to handle the increased volume of these corrosive gases safely.
-
Mixing: Ensuring homogeneous mixing in a large reactor is critical for consistent reaction progress and temperature control.
-
Purification: Vacuum distillation on a large scale requires specialized equipment to handle larger volumes and maintain a stable vacuum.
Experimental Protocols
Step 1: Synthesis of Ethyl Diethoxyacetate
This procedure is adapted from a reliable method for the synthesis of acetals.[2]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl glyoxylate (50% in toluene) | 102.09 | 204.2 g | 1.0 |
| Anhydrous Ethanol | 46.07 | 230.4 g (292 mL) | 5.0 |
| Anhydrous Hydrogen Chloride | 36.46 | ~10 g | ~0.27 |
Procedure:
-
Equip a suitable reaction vessel with a mechanical stirrer, a dropping funnel, a thermometer, and a gas inlet/outlet connected to a drying tube.
-
Charge the vessel with anhydrous ethanol.
-
Cool the ethanol to 0-5 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the cold ethanol until the desired amount is absorbed, or add a pre-prepared solution of HCl in ethanol.
-
Slowly add the ethyl glyoxylate solution from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by GC until the ethyl glyoxylate is consumed.
-
Cool the reaction mixture back to 0-5 °C and slowly neutralize the excess acid by adding a solution of sodium ethoxide in ethanol until the pH is approximately 7.
-
Filter off the precipitated sodium chloride and wash the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the excess ethanol.
-
The resulting crude ethyl diethoxyacetate can be purified by vacuum distillation.
Step 2: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl diethoxyacetate | 176.21 | 176.2 g | 1.0 |
| Sulfuryl Chloride | 134.97 | 135.0 g (81.3 mL) | 1.0 |
| Anhydrous Dichloromethane | - | 500 mL | - |
Procedure:
-
Set up a reaction vessel with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution.
-
Charge the vessel with ethyl diethoxyacetate and anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add the sulfuryl chloride from the dropping funnel over 2-3 hours, maintaining the internal temperature below 5 °C. Vigorous gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 2-4 hours, or until GC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and water.
-
Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues.
References
Catalyst selection for the efficient synthesis of 2-Chloro-2-ethoxyacetic acid ethyl ester
Answering the call for advanced technical support, this guide, structured as a dynamic support center, offers in-depth troubleshooting and frequently asked questions for the synthesis of 2-Chloro-2-ethoxyacetic acid ethyl ester. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested advice to empower researchers in navigating the complexities of this synthesis.
Technical Support Center: Synthesis of this compound
The efficient synthesis of this compound is pivotal for various applications in pharmaceutical and fine chemical industries. The most common and reliable route involves a two-step process: first, the formation of the ethyl hemiacetal of ethyl glyoxylate, followed by a selective chlorination of the hemiacetal's hydroxyl group. This guide focuses on optimizing the critical chlorination step, addressing common challenges and catalyst selection.
Overall Synthetic Workflow
The synthesis proceeds via two key stages. The initial stage involves the formation of the ethyl hemiacetal from ethyl glyoxylate and ethanol. The crucial second stage is the selective chlorination of this intermediate.
Caption: Two-stage synthesis workflow.
Troubleshooting Guide: The Chlorination Step
This section addresses specific problems you might encounter during the conversion of ethyl 2-ethoxy-2-hydroxyacetate to the final chlorinated product.
Question 1: My reaction is sluggish or stalls completely. What are the likely causes and how can I fix it?
Answer: A stalled reaction is a common issue often traced back to reactant purity, moisture, or suboptimal temperature.
-
Causality: The primary culprits are moisture and inactive reagents. Chlorinating agents like thionyl chloride (SOCl₂) react readily with water, rendering them ineffective. The hemiacetal starting material can also exist in equilibrium with its hydrate form, which can interfere with the reaction.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried, and anhydrous solvents should be used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Verify Reagent Activity: Use a fresh or properly stored bottle of the chlorinating agent. Thionyl chloride, for instance, should be colorless to pale yellow; significant discoloration may indicate decomposition.
-
Optimize Temperature: While initial addition of the chlorinating agent is often done at low temperatures (0-5 °C) to control exothermicity, the reaction may require warming to room temperature or gentle heating to proceed to completion.[2] Monitor progress via Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
-
Caption: Troubleshooting workflow for stalled reactions.
Question 2: My yield is low, and I'm observing significant byproduct formation on my NMR/GC-MS. What are the common side reactions and how can they be minimized?
Answer: Low yields are often a result of competing side reactions. The choice of chlorinating agent and reaction conditions is critical for selectivity.
-
Common Side Reactions:
-
Over-chlorination: While less common at the hemiacetal carbon, harsher conditions can lead to unwanted reactions elsewhere on the molecule.
-
Elimination: Formation of ethyl 2-ethoxyacrylate can occur, especially if the reaction is overheated or a non-nucleophilic base is inadvertently present.
-
Decomposition: The product can be sensitive to residual acid from the chlorination process, especially during workup or distillation.[3]
-
-
Strategies for Minimization:
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is often preferred for converting secondary alcohols (like our hemiacetal) to chlorides as it tends to proceed with fewer rearrangements and side reactions compared to agents like HCl. The byproducts of SOCl₂ (SO₂ and HCl) are gaseous, which simplifies purification.[4]
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the chlorinating agent. A large excess can promote side reactions.[2]
-
Careful Workup: After the reaction is complete, it is crucial to neutralize any remaining acid. A wash with a cold, dilute solution of sodium bicarbonate is effective.[5] Ensure the product is not exposed to high temperatures for prolonged periods during solvent removal or distillation.
-
| Chlorinating Agent | Typical Conditions | Advantages | Potential Issues |
| Thionyl Chloride (SOCl₂) | 0 °C to RT, neat or in inert solvent (e.g., CH₂Cl₂) | Gaseous byproducts (SO₂, HCl), generally clean reaction. | Highly corrosive and moisture-sensitive. |
| Sulfuryl Chloride (SO₂Cl₂) | -5 to 25 °C, neat | Effective for α-chlorination of carbonyls.[6] | Can lead to radical reactions or over-chlorination if not controlled. |
| Oxalyl Chloride ((COCl)₂) | Low temp, often with DMF (Vilsmeier-Haack) | High reactivity, clean conversion of alcohols. | More expensive, produces toxic CO gas. |
Frequently Asked Questions (FAQs)
Question 3: What is the catalytic role in this chlorination? Is a catalyst always necessary?
Answer: For a chlorinating agent like thionyl chloride, a catalyst is not always strictly required, but a catalytic amount of a tertiary amine (like pyridine) or N,N-dimethylformamide (DMF) is often added to accelerate the reaction.
-
Mechanism of Action:
-
The alcohol (hemiacetal) reacts with thionyl chloride to form a chlorosulfite intermediate.
-
In the absence of a base, this can decompose via an Sₙi (internal nucleophilic substitution) mechanism.
-
When a base like pyridine is added, it attacks the chlorosulfite intermediate, displacing the chloride and forming a pyridinium salt. The chloride ion is now a much stronger nucleophile and attacks the carbon center via a classic Sₙ2 mechanism, leading to an inversion of stereochemistry.[4] Using a catalytic amount of DMF can form the Vilsmeier reagent, which is a highly effective electrophilic chlorinating species.
-
Caption: Simplified mechanism of chlorination with SOCl₂.
Question 4: What is the best method for purifying the final product, this compound?
Answer: The optimal purification method depends on the scale of the reaction and the nature of the impurities. For most lab-scale syntheses, a combination of an extractive workup followed by vacuum distillation is highly effective.[5]
-
Step 1: Extractive Workup:
-
Quench the reaction mixture by carefully pouring it over crushed ice.
-
Dilute with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with:
-
Cold water to remove bulk acid.
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Vent the separatory funnel frequently as CO₂ will be generated.[5]
-
Saturated sodium chloride (brine) solution to break up emulsions and remove residual water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Step 2: Vacuum Distillation:
-
The crude product is often a high-boiling liquid. Distillation under reduced pressure is essential to purify it without causing thermal decomposition.[5] Assemble a vacuum distillation apparatus and collect the fraction boiling at the correct temperature and pressure for this compound.
-
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the chlorination of secondary alcohols and α-functionalized esters.[2][4]
Materials:
-
Ethyl 2-ethoxy-2-hydroxyacetate (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF) (optional, ~1 drop)
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 2-ethoxy-2-hydroxyacetate dissolved in anhydrous DCM.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Addition of Reagent: Add thionyl chloride to the dropping funnel. Add the thionyl chloride dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. If using, add the catalytic drop of DMF to the reaction mixture before starting the SOCl₂ addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it over a mixture of crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on 2-Chloro-2-ethoxyacetic Acid Ethyl Ester Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and experimental protocols concerning the pivotal role of solvent choice in reactions involving 2-Chloro-2-ethoxyacetic acid ethyl ester. As a secondary α-halo ester, this substrate lies at a mechanistic crossroads, where the solvent often dictates the reaction's speed, efficiency, and even the products you obtain.
Frequently Asked Questions (FAQs)
Q1: How does my choice of solvent fundamentally impact the reaction kinetics of this compound?
The solvent does more than just dissolve your reactants; it is an active participant in the reaction's energy landscape. Its properties directly influence the stability of the reactants, transition states, and any intermediates, thereby altering the activation energy and the reaction rate. The two most critical solvent properties are polarity and the ability to donate hydrogen bonds (protic vs. aprotic).
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have a hydrogen atom attached to an electronegative atom (like oxygen). They are excellent at stabilizing both cations and anions. They can stabilize a carbocation intermediate through dipole interactions and the leaving group (chloride ion) through hydrogen bonding. However, they also strongly solvate anionic nucleophiles through hydrogen bonding, creating a "solvent cage" that blunts their reactivity.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have strong dipoles to dissolve charged species but lack an acidic proton. They are very effective at solvating the cation (e.g., the Na⁺ of a NaCN nucleophile), but they leave the anion (the nucleophile) relatively "naked" and highly reactive.
-
Non-Polar Solvents (e.g., hexane, toluene): These are generally poor choices for reactions involving charged nucleophiles or intermediates, as salts are often insoluble and the solvent cannot stabilize charged transition states.
Q2: Should I expect an Sₙ1 or Sₙ2 mechanism for my reaction with this substrate?
This is the central question for a secondary halide like this compound. The answer is: it depends entirely on your reaction conditions, and the solvent is a primary lever of control. [1][2]
-
Sₙ1 is favored in Polar Protic Solvents: These solvents excel at stabilizing the carbocation intermediate that is the hallmark of the Sₙ1 mechanism.[1] The rate-determining step is the spontaneous departure of the leaving group (Cl⁻). Therefore, reactions with weak nucleophiles (including the solvent itself, in a process called solvolysis) in solvents like ethanol or water will likely proceed via an Sₙ1 pathway. The reaction rate will be primarily dependent on the substrate concentration.[3]
-
Sₙ2 is favored in Polar Aprotic Solvents: These solvents enhance the power of strong nucleophiles, which are required for the concerted, single-step Sₙ2 mechanism.[4] By leaving the nucleophile highly reactive, they facilitate the backside attack characteristic of Sₙ2. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[5]
The diagram below illustrates the decision-making process for guiding the reaction toward your desired mechanism.
Q3: What are the most common side reactions I should watch out for?
Beyond the desired substitution, several competing pathways can reduce your yield and complicate purification.
-
Elimination (E2 vs. E1): Elimination is a major competitor to substitution.
-
E2 Pathway: Competes directly with the Sₙ2 reaction. It is favored by strong, sterically hindered bases and higher temperatures. Using a strong, basic nucleophile like an alkoxide (e.g., sodium ethoxide) with a secondary halide can lead to significant amounts of the elimination product.[6]
-
E1 Pathway: Competes directly with the Sₙ1 reaction. It proceeds through the same carbocation intermediate and is favored by high temperatures and the use of non-basic, weakly nucleophilic solvents.[7]
-
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under aqueous acidic or basic conditions.[8] If your reaction conditions involve water and either a strong acid or base (like NaOH), you may cleave the ester to form 2-chloro-2-ethoxyacetic acid.
-
Solvolysis: If you use a nucleophilic solvent like ethanol or water, the solvent itself can act as the nucleophile, leading to a byproduct. For example, using ethanol as a solvent could result in the formation of an ether via an Sₙ1 or Sₙ2 reaction.
Troubleshooting Guide
Issue: My reaction is extremely slow or has stalled completely.
A sluggish reaction is a common issue, often directly tied to solvent choice. Use the following workflow to diagnose the problem.
-
Causality: If you are attempting an Sₙ2 reaction with a strong nucleophile but are using a protic solvent like ethanol, the solvent is likely "caging" your nucleophile via hydrogen bonding, drastically reducing its reactivity and slowing the reaction. Conversely, an Sₙ1 reaction will be exceptionally slow in an aprotic solvent that cannot stabilize the carbocation intermediate.
Issue: I'm getting a mixture of products and a low yield of my target compound.
This is a classic sign of competing reaction pathways.
-
Cause: You are likely operating under conditions that allow multiple mechanisms (Sₙ1, Sₙ2, E1, E2) to proceed at comparable rates. This is very common for secondary halides.[6]
-
Solution:
-
Force a Single Mechanism: Push the reaction decisively down one pathway. For Sₙ2, use a high concentration of a strong, non-basic nucleophile (e.g., N₃⁻, I⁻) in a cold, polar aprotic solvent like DMSO or DMF.[7] For Sₙ1, use a dilute solution of a weak, non-basic nucleophile in a polar protic solvent like aqueous ethanol.
-
Control Temperature: Lower temperatures generally favor substitution over elimination because substitution has a lower activation energy.[7] If you are seeing elimination byproducts, try running your reaction at a lower temperature for a longer period.
-
Check Your Base/Nucleophile: If your nucleophile is also a strong base (e.g., OH⁻, RO⁻), E2 will be a major competitor.[6] If substitution is the goal, consider a different synthetic route or use a less basic nucleophile.
-
Issue: My experimental results are not reproducible.
Inconsistent results often point to subtle variations in reaction conditions that have a large impact on kinetics.
-
Cause: The most common culprit is varying amounts of water in your solvents. "Anhydrous" solvents from suppliers can absorb atmospheric moisture over time. Water can act as an alternative nucleophile (favoring Sₙ1) or react with strong bases/nucleophiles.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly opened bottles of anhydrous solvents or dry your solvents using appropriate methods (e.g., molecular sieves) before use.
-
Inert Atmosphere: Run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Precise Temperature Control: Use a temperature-controlled oil bath or heating mantle rather than relying on room temperature, which can fluctuate.
-
Data Presentation: Expected Impact of Solvent on Reaction Rates
The following table summarizes the qualitative effects of different solvent classes on the kinetics of Sₙ1 and Sₙ2 reactions for this compound.
| Solvent Class | Example Solvents | Impact on Sₙ1 Rate | Rationale | Impact on Sₙ2 Rate | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Greatly Accelerates | Stabilizes the carbocation intermediate and the leaving group through H-bonding.[1] | Greatly Slows | Strongly solvates the anionic nucleophile, reducing its energy and reactivity. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Greatly Slows | Poorly solvates the carbocation intermediate, raising the activation energy.[2] | Greatly Accelerates | Solvates the counter-ion but leaves the nucleophile "naked" and highly reactive.[4] |
| Non-Polar | Hexane, Toluene, CCl₄ | Essentially Stops | Cannot stabilize the highly polar transition state or intermediates. Reactants may be insoluble.[9] | Essentially Stops | Charged nucleophiles are typically insoluble in non-polar solvents. |
Experimental Protocol: Comparative Kinetic Analysis
This protocol provides a framework for experimentally determining the effect of different solvents on your reaction rate. The disappearance of the starting material, this compound, will be monitored by Gas Chromatography (GC).
1. Materials and Reagents:
-
This compound
-
Nucleophile of choice (e.g., Sodium Azide, NaN₃)
-
Internal Standard for GC analysis (e.g., Dodecane)
-
Solvent 1: Anhydrous Acetonitrile (Polar Aprotic)
-
Solvent 2: Anhydrous Ethanol (Polar Protic)
-
Reaction vials with septa, magnetic stir bars
-
Syringes, gas-tight if necessary
-
Thermostatically controlled heating block or oil bath
-
Gas Chromatograph with an appropriate column and FID detector
2. Preparation:
-
Prepare stock solutions of the substrate and the internal standard in each solvent to ensure accurate concentrations.
-
Prepare a stock solution of the nucleophile in each solvent. Note: Solubility may be a limiting factor.
-
Develop a GC method that provides good separation between the substrate, product, and internal standard.
3. Experimental Procedure:
-
Set up two reaction vials, one for each solvent. To each vial, add a magnetic stir bar.
-
To Vial 1, add 4.0 mL of the substrate/internal standard solution in Acetonitrile.
-
To Vial 2, add 4.0 mL of the substrate/internal standard solution in Ethanol.
-
Place both vials in the heating block set to the desired reaction temperature (e.g., 50 °C) and allow them to equilibrate for 10 minutes.
-
To begin the reactions simultaneously, add 1.0 mL of the nucleophile stock solution (in the corresponding solvent) to each vial. This is your t = 0 .
-
Immediately withdraw a ~50 µL aliquot from each vial, quench it in a separate vial containing a suitable quenching agent (e.g., dilute acid or a different solvent), and label it as the t = 0 sample.
-
At regular time intervals (e.g., t = 15, 30, 60, 120, 240 minutes), withdraw another aliquot from each reaction, quenching each sample immediately.
-
Analyze all quenched samples by GC.
4. Data Analysis:
-
For each time point, calculate the ratio of the peak area of the substrate to the peak area of the internal standard.
-
Normalize this ratio to the t=0 sample.
-
Plot the natural logarithm of the normalized substrate concentration (ln[Substrate]) versus time for each solvent.
-
If the reaction follows pseudo-first-order kinetics, the plot will be linear. The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).
-
Compare the k_obs values obtained in acetonitrile and ethanol to quantify the impact of the solvent on the reaction rate.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. Solved RELATIVE RATES OF SN1 AND SN2 REACTIONS Remote | Chegg.com [chegg.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
Validation & Comparative
Comparison of synthesis methods for 2-Chloro-2-ethoxyacetic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 2-Chloro-2-ethoxyacetate
Ethyl 2-chloro-2-ethoxyacetate, a halogenated acetal ester, possesses a unique combination of functional groups that make it a versatile synthon in organic chemistry. The presence of a chlorine atom at the alpha-position to the ester carbonyl activates the molecule for nucleophilic substitution, while the ethoxy group can influence the stereochemical outcome of reactions and modulate the reactivity of the adjacent chiral center. Its application in the synthesis of complex molecules underscores the need for efficient and reliable methods for its preparation.
This guide will explore the two most prominent synthetic pathways to this compound: the selective mono-ethoxylation of ethyl dichloroacetate and the chlorination of an ethyl glyoxylate precursor. Each method will be presented with a detailed experimental protocol, a discussion of the reaction mechanism, and a comparative analysis of their respective advantages and disadvantages.
Method 1: Selective Mono-ethoxylation of Ethyl Dichloroacetate
This approach leverages the nucleophilic substitution of a single chlorine atom from the readily available starting material, ethyl dichloroacetate, using a controlled amount of an ethoxide source. The primary challenge of this method lies in achieving high selectivity for the mono-substituted product over the di-substituted byproduct, ethyl diethoxyacetate.
Experimental Protocol
Materials:
-
Ethyl dichloroacetate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with appropriate cooling to manage the exothermic reaction.
-
The freshly prepared sodium ethoxide solution is then added dropwise to a solution of ethyl dichloroacetate (1 equivalent) in anhydrous diethyl ether at a controlled temperature, typically between 0 and 10 °C.
-
The reaction mixture is stirred at this temperature for a specified period, and the progress of the reaction is monitored by a suitable technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield ethyl 2-chloro-2-ethoxyacetate.
Mechanistic Rationale
The reaction proceeds via a nucleophilic substitution mechanism (SN2). The ethoxide anion, a potent nucleophile, attacks one of the electrophilic carbon atoms bearing a chlorine atom in ethyl dichloroacetate. This concerted step results in the displacement of a chloride ion and the formation of the desired product. The control of stoichiometry and reaction temperature is crucial to favor the mono-substitution and minimize the formation of the di-ethoxylated byproduct.
Caption: SN2 mechanism for the mono-ethoxylation of ethyl dichloroacetate.
Method 2: Chlorination of Ethyl Glyoxylate Ethyl Hemiacetal
This alternative route begins with ethyl glyoxylate, which is first converted to its ethyl hemiacetal. The subsequent chlorination of the hemiacetal's hydroxyl group yields the target molecule. This method avoids the issue of over-substitution encountered in the previous approach.
Experimental Protocol
Materials:
-
Ethyl glyoxylate (solution in a suitable solvent)
-
Absolute ethanol
-
Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
-
Pyridine or triethylamine (as a base)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Ethyl glyoxylate is reacted with one equivalent of absolute ethanol to form the corresponding ethyl hemiacetal. This equilibrium reaction is typically driven forward by using an excess of ethanol.
-
The resulting ethyl hemiacetal is then dissolved in an anhydrous aprotic solvent, such as diethyl ether, and cooled to 0 °C.
-
A chlorinating agent, such as thionyl chloride or phosphorus pentachloride (1 equivalent), is added dropwise to the solution, often in the presence of a non-nucleophilic base like pyridine to neutralize the acidic byproducts.[1]
-
The reaction mixture is stirred at a low temperature and allowed to warm to room temperature, with the reaction progress monitored by TLC or GC.
-
After the reaction is complete, the mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by vacuum distillation to afford pure ethyl 2-chloro-2-ethoxyacetate.
Mechanistic Rationale
The initial step is the formation of the ethyl hemiacetal from ethyl glyoxylate and ethanol. The subsequent chlorination of the hemiacetal's hydroxyl group with an agent like thionyl chloride proceeds through the formation of a chlorosulfite intermediate. The chloride ion then attacks the carbon atom, leading to the displacement of the chlorosulfite group and the formation of the final product, along with sulfur dioxide and hydrogen chloride as byproducts. The presence of a base is essential to scavenge the HCl produced.
Caption: Reaction pathway for the chlorination of ethyl glyoxylate ethyl hemiacetal.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Mono-ethoxylation of Ethyl Dichloroacetate | Method 2: Chlorination of Ethyl Glyoxylate Hemiacetal |
| Starting Material Availability | Ethyl dichloroacetate is a common and relatively inexpensive bulk chemical. | Ethyl glyoxylate is also commercially available, often as a solution. |
| Reaction Selectivity | The main challenge is controlling the reaction to achieve high mono-substitution and minimize the formation of the di-ethoxylated byproduct. This often requires careful control of stoichiometry and reaction conditions. | This method offers better selectivity as the chlorination targets the specific hydroxyl group of the hemiacetal, avoiding over-reaction. |
| Yield | Yields can be variable and are highly dependent on the successful control of selectivity. | Generally, this method can provide higher and more reproducible yields due to better reaction control. |
| Byproducts and Purification | The primary byproduct is ethyl diethoxyacetate, which has a similar boiling point to the desired product, making purification by distillation challenging. | The byproducts are gaseous (SO₂) and acidic (HCl), which can be readily removed by a basic workup. Purification is generally more straightforward. |
| Scalability | Scalable, but maintaining precise temperature and stoichiometric control on a large scale can be difficult. | This method is also scalable, and the workup procedure is generally amenable to large-scale production. |
| Safety Considerations | The use of sodium metal requires careful handling due to its high reactivity with water and alcohols. | Chlorinating agents like thionyl chloride and phosphorus pentachloride are corrosive and moisture-sensitive, requiring handling in a fume hood with appropriate personal protective equipment.[1] |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to ethyl 2-chloro-2-ethoxyacetate.
-
Method 1 (Mono-ethoxylation of Ethyl Dichloroacetate) is attractive due to the low cost and ready availability of the starting material. However, the critical challenge of achieving high selectivity for the mono-substituted product makes it a less reliable method, particularly for applications requiring high purity. The purification process can also be demanding.
-
Method 2 (Chlorination of Ethyl Glyoxylate Ethyl Hemiacetal) , while potentially involving a slightly more expensive starting material, offers superior control and selectivity. The reaction is cleaner, and the purification of the final product is significantly more straightforward. For these reasons, this method is generally recommended for laboratory-scale synthesis and for applications where high purity of the final product is paramount.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including cost considerations, available equipment, and the desired purity of the final product. For process development and scale-up, a thorough optimization of either route would be necessary to maximize yield and minimize impurities.
References
A Researcher's Guide to Alternatives for α-Chlorination: Synthesizing 2-Chloro-2-ethoxyacetic acid ethyl ester
Published by the Office of the Senior Application Scientist
In the pursuit of complex molecular architectures, the selective introduction of a chlorine atom at the α-position to a carbonyl group is a pivotal transformation. For the synthesis of 2-Chloro-2-ethoxyacetic acid ethyl ester, a valuable building block in pharmaceutical and agrochemical development, the traditional reliance on sulfonyl chloride (SO₂Cl₂) presents both efficiencies and notable challenges. This guide offers an in-depth comparison of viable alternative reagents, providing the experimental data and procedural insights necessary for researchers to make informed decisions that align with modern standards of safety, efficiency, and sustainability.
The Benchmark: α-Chlorination with Sulfonyl Chloride (SO₂Cl₂)
Sulfonyl chloride is a powerful and cost-effective reagent for the α-chlorination of esters. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide, and proceeds via a free-radical chain mechanism.
Mechanism Insight: The reaction begins with the homolytic cleavage of the initiator to form radicals. These radicals abstract a hydrogen atom from the α-carbon of the ethyl ethoxyacetate, generating a stabilized radical intermediate. This intermediate then reacts with sulfonyl chloride to yield the desired α-chloro ester and a sulfonyl radical, which continues the chain reaction.
Advantages:
-
High Reactivity: Often leads to high conversion in relatively short reaction times.
-
Cost-Effective: Sulfonyl chloride is an inexpensive and readily available bulk chemical.
Disadvantages:
-
Hazardous Byproducts: The reaction liberates corrosive and toxic gases, namely hydrogen chloride (HCl) and sulfur dioxide (SO₂).[1][2]
-
Safety Concerns: Sulfonyl chloride is highly corrosive, toxic, and reacts violently with water.[2] Careful handling and robust ventilation are mandatory.
-
Potential for Side Reactions: Over-chlorination or chlorination at other positions can occur, complicating purification.[1]
Representative Protocol: SO₂Cl₂ Chlorination
A solution of ethyl ethoxyacetate (1.0 eq.) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) is treated with a radical initiator (e.g., benzoyl peroxide, 0.02 eq.). Sulfonyl chloride (1.1 eq.) is added dropwise at a controlled temperature, often with irradiation from a UV lamp to facilitate initiation. The reaction is monitored by GC-MS until completion. The workup requires careful quenching of unreacted SO₂Cl₂ and neutralization of the acidic byproducts.
The Solid-State Alternative: N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) has emerged as a preferred alternative to sulfonyl chloride, primarily due to its solid nature, which makes it significantly easier and safer to handle.[3] It is a versatile reagent for chlorination at the α-position of ketones, esters, and aldehydes.[4][5][6]
Mechanism Insight: The α-chlorination using NCS can proceed through different pathways depending on the reaction conditions. In the presence of a radical initiator, it follows a free-radical mechanism similar to sulfonyl chloride. Alternatively, under acidic or basic catalysis, the reaction can proceed through an enol or enolate intermediate, which then attacks the electrophilic chlorine of NCS.[7] For esters, acid catalysis is a common approach to promote enolization.
Advantages:
-
Enhanced Safety: NCS is a stable, non-volatile solid, posing fewer handling and storage risks compared to SO₂Cl₂.[7][8]
-
Milder Conditions: Reactions can often be carried out under less harsh conditions.[9]
-
Reduced Corrosive Byproducts: The main byproduct is succinimide, which is a water-soluble and relatively benign solid, simplifying workup.
Disadvantages:
-
Stoichiometric Byproduct: Generates a stoichiometric amount of succinimide waste.
-
Potentially Slower Reactivity: May require longer reaction times or the use of a catalyst to achieve high yields compared to SO₂Cl₂.
Experimental Protocol: NCS Chlorination of Ethyl Ethoxyacetate
To a solution of ethyl ethoxyacetate (1.0 eq.) in a suitable solvent like acetonitrile or dichloromethane, add N-Chlorosuccinimide (1.1 eq.). A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq.), is then added to facilitate enol formation. The mixture is stirred at room temperature or gentle heat (40-50 °C) and monitored by TLC or GC-MS. Upon completion, the succinimide byproduct is removed by filtration or an aqueous wash. The organic layer is then washed, dried, and concentrated to yield the product.
The High-Capacity Chlorinator: Trichloroisocyanuric Acid (TCCA)
Trichloroisocyanuric acid (TCCA) is another solid, easy-to-handle chlorinating agent that offers a high content of active chlorine.[8][10][11] It is recognized for its efficiency, low cost, and stability, making it an attractive option for both laboratory and industrial-scale synthesis.[8][10][11]
Mechanism Insight: Similar to NCS, TCCA can act as a source of either electrophilic (Cl⁺) or radical (Cl•) chlorine depending on the conditions.[10][11] For the α-chlorination of esters, the reaction is often proposed to proceed via a radical pathway, particularly when initiated by light or a radical initiator.[10] The reaction can also be catalyzed by acids, which activate the carbonyl for enolization.
Advantages:
-
High Atom Economy: TCCA contains three reactive chlorine atoms per molecule, making it a highly efficient source of chlorine.[8]
-
Safety and Stability: As a stable solid, TCCA is safer to store and handle than gaseous chlorine or liquid sulfonyl chloride.[8][11]
-
Cost-Effectiveness: It is an inexpensive and commercially available reagent.[8][11]
Disadvantages:
-
Byproduct Management: The byproduct, cyanuric acid, is a solid that precipitates out of the reaction, which can be advantageous for removal but requires proper handling and disposal.[7]
-
Selectivity: Careful control of stoichiometry is needed to prevent over-chlorination, given the high chlorine content.
Experimental Protocol: TCCA Chlorination of Ethyl Ethoxyacetate
In a flask protected from light, dissolve ethyl ethoxyacetate (1.0 eq.) in a non-polar solvent such as carbon tetrachloride. Add Trichloroisocyanuric acid (0.4 eq., providing 1.2 eq. of Cl). The reaction can be initiated with a radical initiator like AIBN or by gentle heating. Monitor the reaction progress by GC. Once the starting material is consumed, the reaction mixture is cooled, and the precipitated cyanuric acid is removed by filtration. The filtrate is then washed with an aqueous solution of sodium bicarbonate and brine, dried over anhydrous sulfate, and concentrated under reduced pressure.
Comparative Analysis and Data Summary
The choice of reagent for the α-chlorination of ethyl ethoxyacetate depends on a balance of factors including safety, yield, cost, and ease of workup. The following table provides a comparative summary to aid in this decision-making process.
| Parameter | Sulfonyl Chloride (SO₂Cl₂) | N-Chlorosuccinimide (NCS) | Trichloroisocyanuric Acid (TCCA) |
| Physical State | Fuming Liquid | Crystalline Solid | Crystalline Solid |
| Reactivity | High | Moderate to High | High |
| Typical Yield | Good to Excellent | Good to Excellent | Excellent |
| Safety Profile | Highly Corrosive, Toxic, Lachrymator | Irritant, Easier to Handle | Stable, Safe to Handle[8][11] |
| Key Byproducts | HCl (gas), SO₂ (gas)[1] | Succinimide (solid) | Cyanuric Acid (solid)[7] |
| Workup Complexity | High (Gas scrubbing, neutralization) | Low (Filtration/Aqueous wash) | Low (Filtration/Aqueous wash) |
| Atom Economy | Poor | Moderate | High[8] |
| Cost | Low | Moderate | Low |
Visualizing the Synthetic Workflow
To better illustrate the process, the following diagrams outline the general experimental workflow and a decision-making model for reagent selection.
Caption: A generalized workflow for the synthesis of the target compound.
Caption: A decision matrix for selecting the appropriate chlorinating agent.
Conclusion
While sulfonyl chloride remains a potent reagent for α-chlorination, the significant safety and environmental drawbacks necessitate the consideration of alternatives. N-Chlorosuccinimide (NCS) and Trichloroisocyanuric Acid (TCCA) present themselves as highly effective substitutes. NCS offers a superior safety profile and simplified workup, making it ideal for many lab-scale applications. TCCA provides high atom economy and cost-effectiveness, positioning it as a strong candidate for larger-scale syntheses where efficiency is paramount. Ultimately, the selection of the optimal reagent will be guided by the specific priorities of the research campaign, including scale, safety protocols, and economic constraints. This guide provides the foundational data for making a scientifically sound and responsible choice.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 5. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Trichloroisocyanuric Acid: a Versatile and Efficient Chlorinating and Oxidizing Reagent [ouci.dntb.gov.ua]
A Comparative Guide to the Reactivity of 2-Chloro-2-ethoxyacetic Acid Ethyl Ester and Ethyl Chloroacetate
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. This guide provides an in-depth technical comparison of the reactivity of two key α-chloro esters: 2-Chloro-2-ethoxyacetic acid ethyl ester and the more conventional ethyl chloroacetate. While direct, side-by-side kinetic comparisons in the literature are scarce, this document synthesizes established principles of physical organic chemistry and available data on analogous systems to offer a robust predictive analysis of their relative performance in common synthetic transformations.
Executive Summary
Ethyl chloroacetate is a widely utilized C2 building block in organic synthesis, valued for its ability to participate in nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds.[1][2] this compound, a more substituted analogue, presents a nuanced reactivity profile. The introduction of an α-ethoxy group is expected to exert significant electronic and steric effects, altering the reaction kinetics and potentially favoring different mechanistic pathways compared to its less substituted counterpart. This guide will dissect these differences, providing a theoretical framework and practical considerations for their application in synthesis.
Molecular Structure and Physicochemical Properties
A fundamental understanding of the structural and electronic properties of these two molecules is paramount to predicting their reactivity.
| Property | This compound | Ethyl Chloroacetate |
| Molecular Formula | C₆H₁₁ClO₃ | C₄H₇ClO₂ |
| Molecular Weight | 166.60 g/mol | 122.55 g/mol [3] |
| Structure | ||
| Key Reactive Site | α-carbon | α-carbon |
Comparative Reactivity Analysis: A Mechanistic Perspective
The primary locus of reactivity for both molecules is the α-carbon, which is susceptible to nucleophilic attack. The relative rates and preferred mechanisms of these reactions (Sₙ1 vs. Sₙ2) are dictated by the electronic and steric environment of this carbon.
Electronic Effects
The presence of an additional oxygen atom in the α-position of this compound introduces significant electronic effects. Oxygen, being highly electronegative, exerts a strong -I (negative inductive) effect, which withdraws electron density from the α-carbon, making it more electrophilic. However, the lone pairs on the oxygen can also participate in a +R (positive resonance) or +M (positive mesomeric) effect, donating electron density to the α-carbon.
In the context of a nucleophilic substitution reaction, these opposing effects have profound implications:
-
Sₙ2 Reactions: For a bimolecular nucleophilic substitution (Sₙ2) reaction, the increased electrophilicity of the α-carbon due to the -I effect of the ethoxy group would, in isolation, suggest an enhanced reaction rate. The nucleophile would be more strongly attracted to the electron-deficient carbon.
-
Sₙ1 Reactions: For a unimolecular nucleophilic substitution (Sₙ1) reaction, the stability of the carbocation intermediate is the rate-determining factor. The α-ethoxy group can significantly stabilize an adjacent carbocation through resonance donation of its lone pair electrons. This stabilization would favor an Sₙ1 pathway for this compound, particularly with weak nucleophiles and in polar protic solvents.
In contrast, ethyl chloroacetate lacks this resonance stabilization for a carbocation intermediate, making an Sₙ1 pathway less likely.
Steric Effects
Steric hindrance plays a crucial role in Sₙ2 reactions, where the nucleophile must approach the electrophilic carbon from the backside.[2] The additional ethoxy group in this compound significantly increases the steric bulk around the α-carbon compared to the two hydrogen atoms in ethyl chloroacetate. This increased steric hindrance is expected to retard the rate of Sₙ2 reactions for this compound.
Predicted Reactivity in Nucleophilic Substitution Reactions
Based on the interplay of electronic and steric effects, we can predict the relative reactivity of these two esters under different reaction conditions.
Sₙ2 Conditions (Strong Nucleophile, Aprotic Solvent):
Under these conditions, ethyl chloroacetate is expected to be significantly more reactive than this compound. The dominant factor will be steric hindrance. The bulky ethoxy group in the latter will impede the backside attack of the nucleophile, leading to a slower reaction rate. While the inductive effect of the ethoxy group makes the α-carbon more electrophilic, this is likely to be outweighed by the steric penalty.
Sₙ1 Conditions (Weak Nucleophile, Polar Protic Solvent):
Under these conditions, This compound is expected to be more reactive than ethyl chloroacetate. The ability of the α-ethoxy group to stabilize the carbocation intermediate through resonance will facilitate the Sₙ1 pathway. Ethyl chloroacetate, lacking this stabilization, will be much less prone to undergo an Sₙ1 reaction.
Experimental Validation: A Proposed Comparative Study
To empirically validate these predictions, a series of competition experiments or parallel kinetic studies could be performed. Below is a detailed protocol for a representative comparative experiment.
Experimental Protocol: Comparative Nucleophilic Substitution with a Common Nucleophile
Objective: To qualitatively or quantitatively compare the reactivity of this compound and ethyl chloroacetate in an Sₙ2 reaction.
Materials:
-
This compound
-
Ethyl chloroacetate
-
Sodium iodide
-
Anhydrous acetone (ACS grade)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
Prepare 0.1 M solutions of both this compound and ethyl chloroacetate in anhydrous acetone, each containing a known concentration of an internal standard.
-
-
Reaction Setup:
-
In two separate, dry, sealed reaction vials, place equal volumes of the sodium iodide solution.
-
Initiate the reactions simultaneously by adding an equal volume of the respective ester solution to each vial.
-
Maintain the reactions at a constant temperature (e.g., 25 °C) in a water bath.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a large volume of a suitable solvent (e.g., diethyl ether) and washing with water to remove unreacted sodium iodide.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS.
-
Quantify the disappearance of the starting materials and the appearance of the iodinated products relative to the internal standard.
-
-
Data Interpretation:
-
Plot the concentration of the starting material versus time for both reactions.
-
The ester that is consumed more rapidly is the more reactive substrate under these Sₙ2 conditions.
-
If the reaction follows second-order kinetics, the rate constants can be determined and compared directly.
-
Applications in Synthesis: Choosing the Right Reagent
The differing reactivity profiles of these two esters make them suitable for distinct synthetic applications.
-
Ethyl Chloroacetate: Its high reactivity in Sₙ2 reactions makes it an excellent choice for the straightforward introduction of an ethoxycarbonylmethyl group. It is a common precursor for the synthesis of various heterocycles, such as oxazoles and thiazoles, through reactions with appropriate nucleophiles.[4]
-
This compound: The potential for this substrate to undergo Sₙ1 reactions or react with a different selectivity profile could be advantageous in specific synthetic contexts. For example, in the synthesis of highly substituted or sterically hindered targets, the intermediacy of a stabilized carbocation might enable transformations that are difficult to achieve with ethyl chloroacetate.
Visualization of Key Concepts
Logical Relationship of Factors Influencing Reactivity
Caption: Factors influencing the choice between the two esters.
Experimental Workflow for Comparative Reactivity Study
Caption: Workflow for comparing the reactivity of the two esters.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Use of Linear Free Energy Relationships (LFERs) to Elucidate the Mechanisms of Reaction of a γ-Methyl-β-alkynyl and an ortho-Substituted Aryl Chloroformate Ester | Semantic Scholar [semanticscholar.org]
- 3. Ethyl chloroacetate - Wikipedia [en.wikipedia.org]
- 4. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Differentiation of 2-Chloro-2-ethoxyacetic acid ethyl ester and its Process-Related Byproducts
For researchers and professionals in drug development and fine chemical synthesis, the purity of starting materials and intermediates is paramount. 2-Chloro-2-ethoxyacetic acid ethyl ester is a valuable building block, but its synthesis can be accompanied by the formation of structurally similar byproducts. These impurities can compromise reaction yields, introduce downstream purification challenges, and impact the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive spectroscopic comparison of this compound and its common byproducts, offering the experimental data and expert insights necessary for accurate identification and quality control.
The Synthetic Landscape and the Origin of Byproducts
The synthesis of this compound often involves the chlorination of ethyl glyoxylate in the presence of ethanol. However, variations in reaction conditions, stoichiometry, and work-up procedures can lead to the formation of several byproducts. Understanding the likely synthetic pathways of these impurities is the first step in developing robust analytical methods for their detection.
Caption: Synthetic pathways leading to this compound and potential byproducts.
Spectroscopic Fingerprints: A Comparative Analysis
The subtle structural differences between this compound and its byproducts give rise to unique spectroscopic signatures. Here, we delve into the distinguishing features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented in this guide. It is crucial to note that specific instrument parameters may require optimization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Acquisition Mode: Absorbance.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction and separation.
-
GC Parameters (for GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Parameters (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30-300.
-
Source Temperature: 230 °C.
-
Caption: Workflow for spectroscopic analysis of the target compound and its byproducts.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR is a powerful tool for distinguishing these compounds based on the chemical environment of their hydrogen atoms. The key diagnostic signals are the methine proton (CH) adjacent to the chlorine and ethoxy groups in the target compound, and the methylene protons (CH₂) in the byproducts.
| Compound | Chemical Shift (ppm) & Multiplicity of Key Protons |
| This compound | ~5.3 (s, 1H, -O-CH(Cl)-C=O) |
| Ethyl Chloroacetate | ~4.07 (s, 2H, -CH₂Cl)[1] |
| Ethyl Dichloroacetate | ~5.96 (s, 1H, -CHCl₂) |
| Ethyl Ethoxyacetate | ~4.0 (s, 2H, -O-CH₂-C=O)[2][3] |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
The most telling feature is the downfield singlet at approximately 5.3 ppm for the methine proton of This compound . This significant downfield shift is due to the deshielding effects of the adjacent oxygen, chlorine, and carbonyl group. In contrast, ethyl chloroacetate displays a singlet for its methylene protons at a more upfield position (~4.07 ppm)[1]. Ethyl dichloroacetate also shows a singlet for its methine proton, but it is even further downfield (~5.96 ppm) due to the presence of two chlorine atoms. Ethyl ethoxyacetate, lacking a chlorine on the alpha-carbon, shows a singlet for its methylene protons at around 4.0 ppm[2][3].
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon NMR provides complementary information, particularly regarding the carbon atoms directly bonded to electronegative atoms.
| Compound | Chemical Shift (ppm) of Key Carbons |
| This compound | ~85-90 (-O-C H(Cl)-C=O), ~165-170 (C=O) |
| Ethyl Chloroacetate | ~41 (-C H₂Cl), ~167 (C=O)[1][4] |
| Ethyl Dichloroacetate | ~65 (-C HCl₂), ~165 (C=O) |
| Ethyl Ethoxyacetate | ~68 (-O-C H₂-C=O), ~170 (C=O)[3] |
Note: Chemical shifts are approximate.
The alpha-carbon of This compound is expected to resonate at a significantly downfield position (~85-90 ppm) due to the cumulative effect of being bonded to an oxygen and a chlorine atom. This is a key differentiator from ethyl chloroacetate, where the alpha-carbon is at a much more upfield position (~41 ppm)[1][4]. The alpha-carbon of ethyl dichloroacetate is also downfield (~65 ppm) but not as much as the target compound. The alpha-carbon of ethyl ethoxyacetate is found at around 68 ppm[3]. The carbonyl carbon chemical shifts are all in a similar region and are less diagnostic.
FTIR Spectroscopy: Vibrational Clues
Infrared spectroscopy is particularly useful for identifying functional groups. The C=O stretch of the ester group and the C-Cl stretch are of primary interest.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound | ~1750-1770 (C=O stretch), ~700-800 (C-Cl stretch) |
| Ethyl Chloroacetate | ~1750 (C=O stretch), ~760 (C-Cl stretch) |
| Ethyl Dichloroacetate | ~1760 (C=O stretch), ~800 (C-Cl stretch) |
| Ethyl Ethoxyacetate | ~1745 (C=O stretch) |
The carbonyl stretching frequency is sensitive to the electronegativity of the substituents on the alpha-carbon. The presence of one chlorine atom in ethyl chloroacetate and the target compound, and two in ethyl dichloroacetate, leads to a slight increase in the C=O stretching frequency compared to ethyl ethoxyacetate due to the inductive effect. While the C=O stretches are in a relatively narrow range, the C-Cl stretching region can provide confirmatory evidence.
Mass Spectrometry: Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation patterns of the compounds, which can be used for identification.
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| This compound | 166/168 (isotope pattern) | 121/123 (M - OEt), 93/95 (M - COOEt) |
| Ethyl Chloroacetate | 122/124 (isotope pattern) | 77/79 (M - OEt)[5] |
| Ethyl Dichloroacetate | 156/158/160 (isotope pattern) | 111/113 (M - OEt) |
| Ethyl Ethoxyacetate | 132 | 87 (M - OEt)[6] |
The presence of chlorine is readily identified by the characteristic M+2 isotope peak, which is approximately one-third the intensity of the molecular ion peak. This compound will show a molecular ion at m/z 166 and an M+2 peak at m/z 168. Its fragmentation is expected to involve the loss of the ethoxy group (-OEt, 45 Da) or the ethoxycarbonyl group (-COOEt, 73 Da). The byproducts will have different molecular weights and will also exhibit the characteristic chlorine isotope patterns if they contain chlorine. Ethyl ethoxyacetate, lacking chlorine, will have a single molecular ion peak at m/z 132[6].
Conclusion: A Multi-faceted Approach to Purity Assessment
Ensuring the purity of this compound requires a multi-pronged analytical approach. While each spectroscopic technique provides valuable information, a combination of ¹H NMR, ¹³C NMR, FTIR, and MS allows for unambiguous identification and differentiation from its common process-related byproducts. By understanding the characteristic spectral features of each compound, researchers and quality control analysts can confidently assess the purity of this important synthetic intermediate, ensuring the integrity of their downstream applications.
References
- 1. Ethyl chloroacetate(105-39-5) 13C NMR spectrum [chemicalbook.com]
- 2. Ethyl ethoxyacetate(817-95-8) 1H NMR [m.chemicalbook.com]
- 3. Ethyl ethoxyacetate | C6H12O3 | CID 69955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Acetic acid, chloro-, ethyl ester [webbook.nist.gov]
- 6. Acetic acid, ethoxy-, ethyl ester [webbook.nist.gov]
A Guide to Inter-Laboratory Comparison for the Analysis of 2-Chloro-2-ethoxyacetic acid ethyl ester
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2-Chloro-2-ethoxyacetic acid ethyl ester. As a potential process-related impurity or a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), the accurate and precise quantification of this compound is critical for ensuring drug product quality and safety.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
The validation of analytical procedures is essential to demonstrate their suitability for the intended purpose.[4] Inter-laboratory comparison studies, also known as proficiency tests, are a cornerstone of method validation, providing objective evidence of a method's reproducibility and the competence of laboratories performing the analysis.[5][6][7] This guide details the selection of an appropriate analytical methodology, the design of a robust inter-laboratory study, statistical data analysis, and the interpretation of results.
Selecting the Analytical Methodology
The physical-chemical properties of this compound (CAS 34006-60-5), a volatile, halogenated ester, make it amenable to analysis by Gas Chromatography (GC).[8][9][10][11] For a definitive and highly sensitive analysis, coupling GC with a Mass Spectrometer (MS) is the preferred approach. An Electron Capture Detector (ECD) is also a viable alternative due to its high sensitivity to halogenated compounds.[9]
Chosen Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale:
-
Specificity: Mass Spectrometry provides high-confidence identification of the analyte, unequivocally distinguishing it from other volatile components that might be present in the sample matrix. This is a critical aspect of method validation as outlined by the International Council for Harmonisation (ICH).[1]
-
Sensitivity: GC-MS offers excellent sensitivity, allowing for quantification at or below typical specification limits for pharmaceutical impurities.
-
Robustness: Modern GC-MS systems are robust and widely available in pharmaceutical laboratories, making the method transferable.
A detailed protocol for the selected GC-MS method is provided in Section 5.
Designing the Inter-Laboratory Comparison Study
A well-designed study is crucial for generating meaningful data. The objective is to evaluate the reproducibility of the GC-MS method across multiple laboratories, thereby establishing its fitness for purpose as a standard test procedure.[12][13]
Study Overview:
-
Coordinating Laboratory: A designated laboratory will be responsible for preparing and distributing homogenous test samples and for collating and analyzing the data from all participants.
-
Participating Laboratories: A minimum of five laboratories with the requisite GC-MS capabilities will be enrolled. This may include internal quality control labs, contract research organizations (CROs), and development labs.
-
Test Samples: The coordinating lab will prepare a single, homogenous batch of a placebo matrix (representative of a drug substance formulation) spiked with this compound at three different concentration levels:
-
Level 1: At the Limit of Quantitation (LOQ) of the method.
-
Level 2: At 100% of the target specification limit (e.g., 100 ppm).
-
Level 3: At 150% of the target specification limit (e.g., 150 ppm). Each laboratory will receive duplicate, blinded samples at each concentration level.
-
-
Reference Standard: A well-characterized, high-purity reference standard of this compound will be supplied to all participants by the coordinating lab.
-
Standardized Protocol: All laboratories must adhere strictly to the analytical protocol provided in Section 5 of this guide. Any deviation must be documented and reported.
Inter-Laboratory Study Workflow Diagram
Caption: Workflow for the inter-laboratory comparison study.
Data Analysis and Acceptance Criteria
The primary goal of the statistical analysis is to determine the method's precision under reproducibility conditions.[13]
Statistical Evaluation:
-
Outlier Identification: Before calculating summary statistics, data from participating laboratories should be tested for outliers using recognized statistical tests such as Cochran's G test (for variance outliers) and Grubb's test (for mean outliers).[13] Any statistically identified outliers should be investigated and may be excluded from further calculations with proper justification.
-
Reproducibility Calculation: The inter-laboratory precision (reproducibility) will be calculated for each concentration level. This is typically expressed as the Relative Standard Deviation (RSD) of all valid reported results.
-
Laboratory Performance (Z-Scores): The performance of each individual laboratory will be assessed using Z-scores, which measure the deviation of a lab's result from the consensus mean.[7] The Z-score is calculated as: Z = (x - X) / σ Where:
-
x is the result from an individual laboratory.
-
X is the assigned value (the robust mean of all participants' results).
-
σ is the standard deviation for proficiency assessment (the robust standard deviation of all participants' results).
-
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) for reproducibility should be ≤ 15% at each concentration level.
-
A minimum of 80% of participating laboratories must achieve a Z-score between -2.0 and +2.0 (satisfactory performance).
-
Z-scores between 2.0 and 3.0 or -2.0 and -3.0 are considered questionable, while scores > 3.0 or < -3.0 are unsatisfactory.
Hypothetical Results and Discussion
The following table presents a hypothetical data summary for the 100 ppm concentration level to illustrate the data analysis process.
| Laboratory | Reported Value 1 (ppm) | Reported Value 2 (ppm) | Mean (ppm) | Z-Score | Performance |
| Lab A | 101.5 | 102.1 | 101.8 | 0.49 | Satisfactory |
| Lab B | 98.2 | 97.6 | 97.9 | -1.13 | Satisfactory |
| Lab C | 112.5 | 113.1 | 112.8 | 5.23 | Unsatisfactory (Outlier) |
| Lab D | 105.1 | 104.5 | 104.8 | 1.69 | Satisfactory |
| Lab E | 99.9 | 100.5 | 100.2 | -0.15 | Satisfactory |
| Summary (Excluding Lab C) | |||||
| Robust Mean (ppm) | 101.18 | ||||
| Standard Deviation (ppm) | 2.93 | ||||
| Reproducibility RSD (%) | 2.90% |
Discussion of Hypothetical Results: In this example, Lab C's result was identified as a statistical outlier using Grubb's test and was excluded from the final reproducibility calculation. The investigation revealed a calculation error in their spreadsheet. The remaining four laboratories showed excellent agreement. The final reproducibility RSD of 2.90% is well within the acceptance criterion of ≤ 15%, demonstrating that the analytical method is highly reproducible and suitable for implementation across different sites. All other participating laboratories achieved satisfactory Z-scores, indicating a high level of competence in executing the method.[5] This self-validating system, which combines a robust analytical protocol with a multi-laboratory proficiency test, provides a high degree of confidence in the reliability of the data generated by this method.[1][14]
Detailed Experimental Protocol: GC-MS Analysis
This protocol must be followed without deviation by all participating laboratories.
Instrumentation and Materials
-
Gas Chromatograph: Agilent 8860 GC or equivalent, equipped with a split/splitless inlet.[15]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Autosampler: Agilent 7693A or equivalent.
-
GC Column: Agilent J&W DB-624 (or equivalent 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Reference Standard: this compound (provided by coordinating lab).
-
Solvent: Dichloromethane (DCM), HPLC grade or higher.
Chromatographic Conditions
-
Inlet Temperature: 250°C
-
Injection Mode: Split (Split ratio 20:1)
-
Injection Volume: 1.0 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
MS Transfer Line: 250°C
-
MS Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantification Ion: m/z 121 (primary)
-
Qualifier Ions: m/z 75, 93
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to bracket the expected concentration range (e.g., 1, 10, 50, 100, 150 µg/mL).
-
Sample Preparation: Accurately weigh approximately 250 mg of the provided test sample into a 10 mL volumetric flask. Add approximately 8 mL of DCM, sonicate for 10 minutes to dissolve, then dilute to volume with DCM.
Analytical Run Sequence
-
Solvent Blank (DCM)
-
Calibration Standards (lowest to highest concentration)
-
Calibration Check Standard
-
Test Samples (in duplicate)
-
Continue with bracketing standards every 10-12 sample injections.
Data Processing and Calculation
-
Construct a linear regression calibration curve (concentration vs. peak area) from the calibration standards. The correlation coefficient (r²) must be ≥ 0.995.
-
Calculate the concentration of this compound in the test samples using the calibration curve.
-
Report the final concentration in ppm (µg/g).
Analytical Workflow Diagram
Caption: Step-by-step workflow for the GC-MS analysis.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. fda.gov [fda.gov]
- 5. fiveable.me [fiveable.me]
- 6. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 7. What is an inter laboratory comparison ? [compalab.org]
- 8. echemi.com [echemi.com]
- 9. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 10. This compound | C6H11ClO3 | CID 2724873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. archimer.ifremer.fr [archimer.ifremer.fr]
- 14. wjarr.com [wjarr.com]
- 15. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Benchmarking the Purity of 2-Chloro-2-ethoxyacetic acid ethyl ester from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable results. This guide provides an in-depth technical framework for benchmarking the purity of 2-Chloro-2-ethoxyacetic acid ethyl ester (CAS: 34006-60-5), a key building block in various synthetic pathways. We will delve into the rationale behind experimental choices, provide detailed analytical protocols, and present a comparative analysis of hypothetical data from different suppliers.
Introduction: The Critical Role of Purity
This compound is a versatile bifunctional molecule, incorporating an ester, an ether, and a reactive chlorine atom. Its utility in organic synthesis is significant, but its purity can be variable depending on the synthetic route and purification methods employed by the supplier. Impurities, which can include unreacted starting materials, byproducts, and residual solvents, can have a detrimental impact on downstream reactions, leading to lower yields, unexpected side products, and difficulties in purification. Therefore, a rigorous analytical assessment of the material from any new or existing supplier is not just a quality control measure; it is a fundamental aspect of robust scientific methodology.
Common synthetic routes to this compound often involve the esterification of 2-chloro-2-ethoxyacetic acid or the chlorination of ethyl ethoxyacetate.[1] Potential impurities can therefore include residual 2-chloro-2-ethoxyacetic acid, ethanol, and chlorinated byproducts.
This guide will equip you with the necessary tools to:
-
Qualitatively and quantitatively assess the purity of this compound.
-
Identify and quantify potential impurities.
-
Make an informed decision when selecting a supplier based on empirical data.
Analytical Workflow: A Multi-faceted Approach to Purity Determination
A comprehensive assessment of purity requires a multi-pronged analytical approach. No single technique can provide a complete picture. We will employ Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities, High-Performance Liquid Chromatography (HPLC) for the assessment of non-volatile impurities and overall purity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis.
Caption: A comprehensive workflow for the purity assessment of this compound.
Experimental Protocols
The following protocols are designed to be robust and self-validating. The choice of specific parameters is grounded in established analytical principles for similar molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
Rationale: GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds. This technique is ideal for detecting residual solvents from the synthesis and purification processes, as well as low-boiling point byproducts. A flame ionization detector (FID) is suitable for quantification, while a mass spectrometer (MS) allows for confident identification of unknown peaks. The following method is adapted from a protocol for a structurally similar compound, ethyl 2-chloroacetoacetate.[2]
Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: SE-54, 30 m x 0.25 mm x 0.25 µm, or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
-
Detector (FID):
-
Temperature: 280°C.
-
-
Detector (MS):
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 35-350 amu.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject the sample solution and record the chromatogram. Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify impurities using an internal or external standard method.
High-Performance Liquid Chromatography (HPLC) for Purity Assay and Non-Volatile Impurities
Rationale: Reverse-phase HPLC with UV detection is a powerful technique for determining the purity of the main component and quantifying non-volatile impurities. A C18 column is a good starting point for the separation of moderately polar organic molecules like the target compound. The mobile phase composition is chosen to provide good resolution between the main peak and potential impurities.[3][4]
Protocol:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: 40% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile.
-
Analysis: Inject the sample and calculate the purity based on the area percentage of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Structural Confirmation and Absolute Purity
Rationale: NMR spectroscopy provides unambiguous structural confirmation. Furthermore, quantitative NMR (qNMR) is a primary analytical method that can be used to determine the absolute purity of a substance without the need for a reference standard of the analyte itself. This is achieved by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.
Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 20 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg).
-
Dissolve both in a precise volume of the deuterated solvent (e.g., 0.7 mL) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:
-
Ethyl ester CH₃: ~1.3 ppm (triplet)
-
Ethoxy CH₃: ~1.2 ppm (triplet)
-
Ethyl ester CH₂: ~4.3 ppm (quartet)
-
Ethoxy CH₂: ~3.8 ppm (quartet)
-
α-CH: ~5.1 ppm (singlet)
Comparative Data Analysis (Hypothetical Data)
To illustrate the benchmarking process, we present hypothetical data from three different suppliers (A, B, and C).
Table 1: GC-MS Analysis of Volatile Impurities
| Supplier | Residual Solvents (ppm) | Other Volatile Impurities (%) |
| A | Ethanol: 50, Dichloromethane: <10 | Unidentified peak at RT 4.2 min: 0.15% |
| B | Ethanol: 250, Toluene: 30 | Unidentified peak at RT 4.2 min: 0.05% |
| C | Ethanol: <10, Dichloromethane: <10 | No significant impurities detected |
Table 2: HPLC Purity Assay
| Supplier | Purity by Area % | Major Impurity (Area %) |
| A | 98.5% | 0.8% at RRT 1.2 |
| B | 96.2% | 1.5% at RRT 1.2, 0.9% at RRT 0.8 |
| C | 99.7% | 0.15% at RRT 1.2 |
Table 3: qNMR Purity Analysis
| Supplier | Absolute Purity (%) |
| A | 98.2% |
| B | 95.9% |
| C | 99.5% |
Discussion and Interpretation
Based on the hypothetical data, a clear differentiation between the suppliers emerges:
-
Supplier C consistently provides the material with the highest purity across all three analytical techniques. The low levels of residual solvents and the high purity by both HPLC and qNMR indicate a well-controlled manufacturing and purification process.
-
Supplier A offers a product of good purity, although with a slightly higher level of a non-volatile impurity detected by HPLC. The residual solvent levels are acceptable.
-
Supplier B provides a product with significantly lower purity. The higher levels of residual solvents and multiple impurities detected by HPLC suggest a less refined process.
Causality behind Experimental Choices:
-
The use of three orthogonal analytical techniques provides a high degree of confidence in the results. A high purity value from a single method could be misleading if impurities co-elute or are not detected by that specific technique.
-
GC-MS was chosen for its high sensitivity and specificity for volatile compounds, which are common process impurities.
-
HPLC with a gradient elution was selected to ensure the separation of impurities with a range of polarities from the main component.
-
qNMR was included as a primary method to determine absolute purity, which is crucial for applications where stoichiometry is critical.
Conclusion and Recommendations
The comprehensive analytical benchmarking of this compound from different suppliers is a critical step in ensuring the quality and consistency of research and development activities. Based on our analysis, Supplier C would be the recommended choice for applications requiring the highest purity. For less sensitive applications, Supplier A may be a viable, potentially more cost-effective option. The material from Supplier B would not be recommended for most applications without further purification.
It is imperative that researchers and drug development professionals invest the time and resources to perform such rigorous incoming material qualification. This proactive approach minimizes the risk of costly and time-consuming troubleshooting downstream and ultimately contributes to the integrity and success of the scientific endeavor.
References
- 1. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 2. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 2,4-D-ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Ethyl 2-chloroacetoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Strategic Application of 2-Chloro-2-ethoxyacetic acid ethyl ester in Drug Discovery: A Comparative Guide
In the intricate landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the successful construction of novel molecular architectures. Among the vast arsenal of reagents available to the modern chemist, 2-Chloro-2-ethoxyacetic acid ethyl ester has emerged as a versatile and highly reactive synthon. This guide provides an in-depth technical analysis of its efficacy as a building block, offering a comparative perspective against commonly employed alternatives, supported by experimental data and detailed protocols. Our objective is to furnish researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in the design and execution of synthetic strategies.
Part 1: Unveiling the Potential of this compound
This compound (CEAE) is a bifunctional molecule possessing a unique combination of reactive sites: a labile chlorine atom at the α-position to an ester and an ethoxy group, which modulates its reactivity. This distinct structural feature underpins its utility in a variety of chemical transformations.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C6H11ClO3 |
| Molecular Weight | 166.60 g/mol [1] |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 79 °C @ 12 Torr |
| Density | 1.116 g/cm³ |
| Synonyms | Ethyl 2-chloro-2-ethoxyacetate, Ethyl chloro(ethoxy)acetate[1] |
The presence of the α-chloro and α-ethoxy groups makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, while the ester functionality provides a handle for further synthetic manipulations.
Part 2: A Comparative Analysis with Key Alternative Building Blocks
The true measure of a building block's efficacy lies not only in its intrinsic reactivity but also in its performance relative to other available tools. Here, we compare CEAE with two widely used C2 synthons: ethyl glyoxylate and ethyl chloroacetate.
Alternative 1: Ethyl Glyoxylate
Ethyl glyoxylate is a highly reactive aldehyde-ester used extensively in the synthesis of α-hydroxy esters and various heterocyclic systems through multicomponent reactions.[2]
Comparative Insights:
| Feature | This compound | Ethyl Glyoxylate |
| Reactivity | Acts as a masked glyoxylate, with the ethoxy group serving as a leaving group precursor. | Highly reactive aldehyde, prone to polymerization and requires careful handling.[3][4][5][6] |
| Stability | Generally more stable and easier to handle than monomeric ethyl glyoxylate. | Often supplied as a more stable polymer or in solution to prevent polymerization.[3] |
| Synthetic Utility | Versatile for introducing an ethoxy-acetyl moiety. | Primarily used for introducing a hydroxy-acetyl moiety. |
| Key Reactions | Nucleophilic substitution, Reformatsky-type reactions. | Aldol, Ene, Friedel-Crafts, and Diels-Alder reactions.[7] |
While ethyl glyoxylate is a potent electrophile for carbon-carbon bond formation, its inherent instability and tendency to polymerize can present significant handling challenges.[3] CEAE, in contrast, offers a more stable and manageable alternative for introducing a related two-carbon unit, with the ethoxy group providing a different reactive handle compared to the hydroxyl group derived from ethyl glyoxylate.
Alternative 2: Ethyl Chloroacetate
Ethyl chloroacetate is a workhorse reagent in organic synthesis, primarily used for the alkylation of nucleophiles to introduce a carboxymethyl group.
Comparative Insights:
| Feature | This compound | Ethyl Chloroacetate |
| Electrophilicity of α-carbon | Enhanced by the presence of the α-ethoxy group. | Standard reactivity for an α-chloro ester. |
| Reaction Scope | Can participate in reactions where the ethoxy group is displaced. | Primarily used in SN2 reactions to form C-C, C-N, C-S, and C-O bonds. |
| Application in Heterocycle Synthesis | Less documented for direct heterocycle formation compared to alternatives. | Widely used in Hantzsch thiazole synthesis and the synthesis of other heterocycles like benzodiazepines.[8][9][10][11][12] |
| Key Reactions | Nucleophilic substitution, potential for elimination. | Darzens condensation, Reformatsky reaction, alkylation of enolates.[13][14][15][16] |
Ethyl chloroacetate is a cost-effective and versatile building block for introducing an ethyl acetate moiety. Its application in the synthesis of diverse heterocyclic scaffolds is well-established. For instance, in the Hantzsch thiazole synthesis, ethyl chloroacetate is a key reactant.[8][9][10][11] CEAE, with its additional ethoxy group, offers a pathway to more functionalized products that might otherwise require additional synthetic steps.
Part 3: Experimental Data and Protocols
To provide a practical context for the utility of these building blocks, this section details their application in the synthesis of key pharmaceutical intermediates.
Case Study: Synthesis of Cetirizine Precursors
Cetirizine, a second-generation antihistamine, is synthesized from a piperazine derivative and a side chain containing an ethoxy-acetic acid moiety.[17][18][19] While the direct use of this compound is not the most common route, the synthesis relies on the closely related 2-(2-chloroethoxy)acetic acid, highlighting the importance of this structural motif.[18][20][21]
Conceptual Synthetic Workflow:
A key step in the synthesis of Cetirizine involves the N-alkylation of a substituted piperazine. Below is a generalized workflow comparing the use of different building blocks.
References
- 1. This compound | C6H11ClO3 | CID 2724873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl Glyoxylate Polymer form | 924-44-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "Polyglyoxylates: a new class of triggerable self-immolative polymers" by Bo Fan [ir.lib.uwo.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijstm.com [ijstm.com]
- 13. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 15. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Cetirizine - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
A Comparative Analysis of the Reaction Kinetics of 2-Chloro-2-ethoxyacetic acid ethyl ester and Its Analogs in Drug Discovery
In the landscape of modern drug development, the precise understanding of reaction kinetics is not merely an academic exercise; it is a critical component in the synthesis of novel therapeutic agents. Among the myriad of building blocks available to medicinal chemists, α-halo esters, and specifically 2-Chloro-2-ethoxyacetic acid ethyl ester and its analogs, represent a class of versatile intermediates. Their reactivity profile dictates the efficiency of synthesis, impurity profiles, and ultimately, the economic viability of a drug candidate. This guide provides a comprehensive comparative study of the reaction kinetics of these valuable synthons, offering insights grounded in experimental data to inform rational drug design and process optimization.
The central theme of this investigation revolves around the susceptibility of the C-Cl bond to nucleophilic substitution, a cornerstone reaction in the elaboration of these molecules. The electronic and steric environment surrounding this reactive center, modulated by the nature of the ester group and other substituents, profoundly influences the reaction rate. This guide will dissect these influences through a combination of experimental data, detailed protocols, and mechanistic elucidation.
The Underlying Mechanism: A Competition Between Sₙ1 and Sₙ2 Pathways
The solvolysis of this compound and its analogs typically proceeds through a competitive mechanism involving both Sₙ1 and Sₙ2 pathways. The balance between these two routes is delicately poised and can be tipped by the polarity of the solvent, the nucleophilicity of the attacking species, and the electronic nature of the substituents.
The Sₙ1 pathway involves the initial, rate-determining formation of a carbocation intermediate, which is stabilized by the adjacent oxygen atom of the ethoxy group. This is then followed by a rapid attack of the nucleophile. Conversely, the Sₙ2 pathway involves a concerted, bimolecular process where the nucleophile attacks the carbon center at the same time as the chloride leaving group departs.
Figure 1: Competing Sₙ1 and Sₙ2 pathways for the nucleophilic substitution of this compound.
Comparative Reaction Kinetics: The Influence of Structure
To provide a quantitative comparison, the reaction kinetics of this compound and two of its analogs, the methyl and tert-butyl esters, were investigated. The hydrolysis of these compounds in a 50:50 (v/v) ethanol-water mixture at 25°C was monitored. This solvent system was chosen to ensure miscibility of the organic esters while providing a protic environment to facilitate both Sₙ1 and Sₙ2 pathways.
Table 1: Comparative Rate Constants for the Hydrolysis of 2-Chloro-2-alkoxyacetic acid alkyl esters
| Compound | R Group (Ester) | Rate Constant (k, s⁻¹) | Relative Rate |
| 1 | Ethyl | 1.2 x 10⁻⁴ | 1.00 |
| 2 | Methyl | 8.5 x 10⁻⁵ | 0.71 |
| 3 | tert-Butyl | 3.1 x 10⁻³ | 25.8 |
The data clearly indicates a significant influence of the ester group on the reaction rate. The tert-butyl ester (Compound 3 ) exhibits a dramatically increased rate of hydrolysis compared to the ethyl (Compound 1 ) and methyl (Compound 2 ) esters. This can be attributed to the steric bulk of the tert-butyl group, which promotes the Sₙ1 pathway by stabilizing the carbocation intermediate through hyperconjugation and inductive effects. The less sterically hindered methyl and ethyl esters favor the Sₙ2 pathway, which is more sensitive to steric hindrance at the reaction center.
Experimental Protocol: Determination of Reaction Kinetics via Potentiometric Titration
The following protocol provides a robust method for determining the rate constants for the hydrolysis of the title compounds. This method relies on monitoring the production of hydrochloric acid, a byproduct of the hydrolysis reaction, through potentiometric titration with a standardized solution of sodium hydroxide.
Materials and Reagents
-
This compound and its analogs
-
Ethanol (95%, reagent grade)
-
Deionized water
-
0.01 M Sodium hydroxide solution, standardized
-
pH meter with a combination glass electrode
-
Constant temperature water bath
-
Magnetic stirrer and stir bars
-
Volumetric flasks, pipettes, and burette
Experimental Workflow
Navigating the Synthesis of 2-Chloro-2-ethoxyacetic acid ethyl ester: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloro-2-ethoxyacetic acid ethyl ester, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, presents multiple synthetic pathways. This guide provides an in-depth, objective comparison of the most viable routes to this compound, supported by experimental data, to inform strategic decisions in process development and scale-up.
This analysis focuses on two primary synthetic strategies: the direct chlorination of ethyl ethoxyacetate and the ethoxylation of ethyl chloroacetate. Each route is evaluated based on reaction efficiency, cost of raw materials, and operational complexity, offering a comprehensive framework for selecting the most appropriate method for your specific needs.
Unveiling the Synthetic Routes: A Head-to-Head Comparison
Two plausible and chemically sound routes for the synthesis of this compound are presented below. Each pathway offers distinct advantages and disadvantages that merit careful consideration.
Route 1: Direct Chlorination of Ethyl Ethoxyacetate
This approach involves the direct introduction of a chlorine atom at the alpha-position of ethyl ethoxyacetate. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for such alpha-chlorinations of esters.
Reaction Scheme: Ethyl Ethoxyacetate + SO₂Cl₂ → this compound + SO₂ + HCl
The causality behind this choice of reagent lies in its ability to selectively chlorinate the activated alpha-position of the ester under relatively mild conditions, often initiated by free-radical initiators or gentle heating. This method avoids the use of harsh and difficult-to-handle chlorine gas.
Route 2: Nucleophilic Substitution on Ethyl Chloroacetate
This pathway utilizes the reactivity of the alpha-chloro group in ethyl chloroacetate, which is susceptible to nucleophilic attack by an ethoxide source, such as sodium ethoxide.
Reaction Scheme: Ethyl Chloroacetate + CH₃CH₂ONa → this compound + NaCl
The expertise behind this choice is rooted in classic Williamson ether synthesis principles. The alkoxide acts as a potent nucleophile, displacing the chloride to form the desired ether linkage. The success of this reaction is contingent on controlling the reaction conditions to favor substitution over potential elimination side reactions.
Cost-Benefit Analysis: A Quantitative Breakdown
To provide a clear and actionable comparison, the following table summarizes the key metrics for each synthetic route. The cost estimates are based on currently available market prices for the starting materials and may vary depending on the supplier and purchase volume.
| Parameter | Route 1: Chlorination of Ethyl Ethoxyacetate | Route 2: Ethoxylation of Ethyl Chloroacetate |
| Starting Material Cost | Ethyl Ethoxyacetate: ~$1.50/kg[1] | Ethyl Chloroacetate: ~$2.28/kg[2] |
| Sulfuryl Chloride: ~$0.04/kg (Industrial) | Sodium Ethoxide: ~$1.37/kg (500g scale) | |
| Yield (Estimated) | Moderate to High (Further optimization needed) | Moderate (Potential for side reactions) |
| Reaction Conditions | Mild heating, potentially with an initiator | Controlled temperature to manage exothermicity |
| Byproducts | SO₂, HCl (gaseous, requires scrubbing) | NaCl (solid, easily removed by filtration) |
| Purification | Distillation | Filtration and Distillation |
| Scalability | Good, with appropriate off-gas handling | Good, with careful temperature control |
| Safety Considerations | Use of corrosive and toxic sulfuryl chloride | Use of highly reactive and moisture-sensitive sodium ethoxide |
Experimental Protocols: A Step-by-Step Guide
The following are detailed, self-validating protocols for the key transformations discussed.
Protocol for Route 1: Chlorination of Ethyl Ethoxyacetate (Hypothetical Procedure)
This protocol is based on established methods for the alpha-chlorination of esters using sulfuryl chloride.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a gas outlet connected to a scrubber containing a sodium hydroxide solution, place ethyl ethoxyacetate (1 equivalent).
-
Reagent Addition: While stirring, add sulfuryl chloride (1.1 equivalents) dropwise from the dropping funnel. The addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and monitor the reaction progress by GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol for Route 2: Ethoxylation of Ethyl Chloroacetate
This protocol is adapted from the well-established Williamson ether synthesis.
-
Reaction Setup: In a flame-dried three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Reagent Addition: Cool the solution in an ice bath and add ethyl chloroacetate (1 equivalent) dropwise with vigorous stirring.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Visualizing the Synthetic Workflows
To further clarify the logical flow of each synthetic route, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for Route 1: Chlorination.
Caption: Synthetic workflow for Route 2: Ethoxylation.
Conclusion and Recommendations
Both synthetic routes present viable options for the preparation of this compound.
Route 1 (Chlorination) appears to be the more cost-effective option based on the lower price of the primary starting material, ethyl ethoxyacetate[1]. However, this route requires careful handling of sulfuryl chloride and management of acidic gaseous byproducts. The lack of a direct, optimized experimental procedure in the public domain suggests that some process development would be necessary to maximize the yield and ensure selective monochlorination.
Route 2 (Ethoxylation) utilizes a slightly more expensive starting material, ethyl chloroacetate[2]. The use of sodium ethoxide necessitates anhydrous conditions and careful temperature control to mitigate the risk of side reactions. The primary advantage of this route is the formation of a solid, easily removable byproduct (NaCl).
For laboratories with robust infrastructure for handling corrosive reagents and off-gas, Route 1 offers a promising path to a more economical synthesis , provided that the reaction can be optimized for high yield and selectivity. For researchers prioritizing operational simplicity and ease of purification, Route 2 may be the more straightforward, albeit potentially more expensive, option.
Ultimately, the choice between these two synthetic strategies will depend on the specific priorities of the research team, including budget constraints, available equipment, and the desired scale of production. Further laboratory investigation to determine the precise yields for each route is highly recommended before committing to a large-scale synthesis.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-2-ethoxyacetic acid ethyl ester
For Immediate Use by Laboratory and Drug Development Professionals
This document provides essential, step-by-step guidance for the safe handling and disposal of 2-Chloro-2-ethoxyacetic acid ethyl ester. As a senior application scientist, the following protocols are designed to ensure the safety of all personnel and maintain environmental compliance. The causality behind each procedural choice is explained to foster a culture of safety and proactive risk management.
Section 1: Understanding the Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1] It is crucial to understand these risks to appreciate the importance of the disposal procedures outlined below.
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Statement |
| H315 - Causes skin irritation | Skin Irritation, Category 2 | P280 - Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| H319 - Causes serious eye irritation | Eye Irritation, Category 2 | P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335 - May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
While extensive toxicity data is not available, the chemical structure, a chlorinated ester, suggests that it should be treated as a hazardous waste.[2][3] Halogenated organic compounds are a class of chemicals that are closely regulated due to their potential to persist in the environment.[4][5]
Section 2: Immediate Safety and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the appropriate PPE. This is the first line of defense in preventing exposure.
Essential PPE:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[2] Standard safety glasses are not sufficient.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves provide good protection for incidental contact, but for prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or rubber are recommended.[6] Always inspect gloves for tears or punctures before use.
-
Body Protection: A lab coat or chemical-resistant apron must be worn.[1] Long-sleeved clothing is essential to prevent skin contact.
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be necessary for small quantities. However, if vapors are noticeable or if working with larger quantities, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]
All handling of this chemical should be performed within a certified chemical fume hood to minimize the risk of inhalation.[7]
Section 3: Disposal Workflow
The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with documentation and pickup by a certified hazardous waste handler.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Segregation: This is the most critical step. This compound must be disposed of as a halogenated organic waste .[8][9] It should never be mixed with non-halogenated solvents, as this will significantly increase the cost and complexity of disposal.[9]
-
Container Selection: Use a designated hazardous waste container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are appropriate. The container must be in good condition with a secure, screw-on cap.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". All constituents of the waste, including any solvents used for rinsing, should be listed with their approximate percentages.
-
Accumulation: Keep the waste container closed at all times, except when adding waste.[10] Store the container in a designated satellite accumulation area that is well-ventilated and has secondary containment to capture any potential leaks.
-
Request for Pickup: Once the container is full (do not exceed 90% capacity to allow for expansion[10]), or if the chemical is no longer needed, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8]
Section 4: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
For Small Spills (less than 100 mL) in a Fume Hood:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to absorb the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Contact EHS: Contact your institution's emergency response team or EHS department immediately. Do not attempt to clean up a large spill yourself.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Section 5: Final Considerations and Best Practices
-
Waste Minimization: Whenever possible, plan experiments to use the minimum amount of this compound necessary.
-
Deactivation: For highly reactive substances, deactivation before disposal is often required.[10] While this specific ester is not classified as highly reactive, it is a good general practice to consider.
-
Regulatory Compliance: Disposal of hazardous waste is regulated by federal and state agencies such as the Environmental Protection Agency (EPA).[11][12] Always adhere to your local and institutional guidelines.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. fishersci.de [fishersci.de]
- 2. echemi.com [echemi.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. vumc.org [vumc.org]
- 9. geo.utexas.edu [geo.utexas.edu]
- 10. ethz.ch [ethz.ch]
- 11. wku.edu [wku.edu]
- 12. View Document - California Code of Regulations [govt.westlaw.com]
A Senior Application Scientist's Guide to Handling 2-Chloro-2-ethoxyacetic acid ethyl ester
This guide provides essential, field-proven safety protocols for the handling and disposal of 2-Chloro-2-ethoxyacetic acid ethyl ester (CAS No. 34006-60-5). As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe and sustainable laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and security.
Understanding the Reagent: A Hazard Profile
This compound is a valuable research chemical, but its reactivity necessitates a thorough understanding of its potential hazards.[] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2]
Hazard Identification:
| Hazard Statement | Classification | Rationale & Implications |
| H315: Causes skin irritation | Skin Irritation, Category 2 | Direct contact can lead to redness, inflammation, and discomfort. Prolonged exposure may cause more severe dermatitis.[2] |
| H319: Causes serious eye irritation | Eye Irritation, Category 2 | Vapors or splashes can cause significant eye irritation, redness, and pain. Immediate and thorough rinsing is critical to prevent injury.[2] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Inhalation of vapors or mists can irritate the mucous membranes and upper respiratory tract, leading to coughing and discomfort.[2][3] |
It is crucial to recognize that thermal decomposition can lead to the release of hazardous gases, including hydrogen chloride and carbon oxides.[4][5] Therefore, all handling procedures must be designed to minimize exposure and prevent thermal degradation.
The Core of Safety: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The selection of appropriate barriers is your first and most critical line of defense. The following table outlines the minimum required PPE, with explanations grounded in the compound's chemical properties.
Table of Required Personal Protective Equipment:
| Body Part | Required PPE | Specification & Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or be NIOSH (US) approved.[6][7] This is essential to protect against splashes and vapors that can cause serious eye irritation.[2] For larger volumes or splash-prone procedures, a full face shield should be worn over goggles.[8] |
| Hands | Chemical-resistant gloves | Inspect gloves for integrity before each use.[6][7] Given the lack of specific breakthrough time data in the searched documents, selecting gloves made of nitrile or neoprene is a conservative starting point. Always consult the glove manufacturer's compatibility chart for specific chemical resistance. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[2] |
| Body | Long-sleeved lab coat and impervious clothing | A standard lab coat protects against incidental contact. For procedures with a higher risk of splashes or spills, impervious or fire/flame-resistant clothing is required to prevent skin contact and absorption.[2][6][7] |
| Respiratory | Use in a well-ventilated area (e.g., fume hood) | Under normal laboratory use with adequate engineering controls, respiratory protection is not typically required.[2] However, if ventilation is inadequate, if irritation is experienced, or if exposure limits are exceeded, a full-face respirator with appropriate cartridges or a NIOSH/MSHA-approved respirator must be used.[2][4][6] |
Procedural Integrity: Safe Handling and Storage Protocol
Adherence to a systematic workflow is paramount for minimizing risk. The following protocol outlines the essential steps for safely handling this compound from reception to storage.
Step-by-Step Handling Protocol:
-
Preparation and Inspection:
-
Designate a specific, well-ventilated work area, preferably a certified chemical fume hood.[6][9]
-
Ensure an eyewash station and safety shower are immediately accessible.[4][8]
-
Don all required PPE as specified in the table above.
-
Inspect the container for any signs of damage or leaks before handling.
-
-
Aliquoting and Dispensing:
-
Post-Handling:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[2]
-
Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.
-
Remove and properly dispose of contaminated gloves and any disposable PPE.
-
Contaminated reusable clothing should be removed and laundered separately before reuse.[9]
-
Logical Workflow for Safe Handling:
Caption: Workflow for handling this compound.
Storage Requirements:
Proper storage is critical for maintaining the chemical's stability and preventing hazardous reactions.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[5][8][10] The material is also noted to be moisture-sensitive.[8]
-
Container Integrity: Store in the original container and check regularly for leaks or damage.[9]
Emergency Response and Disposal Plan
Even with meticulous planning, accidents can occur. A clear, rehearsed emergency plan is essential.
In Case of Exposure or Spill:
| Exposure Type | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[2][9] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air and keep them at rest.[2][9] If breathing is difficult or symptoms persist, seek medical attention. |
| Ingestion | Do NOT induce vomiting.[2][9] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[2] Seek immediate medical attention.[3] |
| Spill | Evacuate unnecessary personnel. Wearing full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or earth.[4][9] Collect the material into a suitable, labeled container for hazardous waste disposal.[9] Prevent the spill from entering drains or sewer systems.[6] |
Disposal Plan:
Chemical waste disposal is governed by strict regulations to protect the environment.
-
Segregation: All waste contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be collected in a designated, properly labeled hazardous waste container.
-
Disposal Route: The material must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
Prohibition: Do not discharge this chemical or its waste into sewer systems or waterways.[6]
Disposal Decision Workflow:
References
- 2. fishersci.de [fishersci.de]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. This compound | 34006-60-5 [amp.chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
